2-Iodoethyl benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodoethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQYNCREQXENCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500859 | |
| Record name | 2-Iodoethyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39252-69-2 | |
| Record name | 2-Iodoethyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodoethyl Benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Iodoethyl Benzoate (CAS 39252-69-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 2-Iodoethyl Benzoate, a key intermediate in organic synthesis. With full editorial control, this document is structured to deliver in-depth technical information, supported by field-proven insights and authoritative references, to empower researchers in their scientific endeavors.
Chemical Identity and Molecular Structure
This compound, registered under CAS number 39252-69-2, is an organic compound with the molecular formula C₉H₉IO₂. It has a molecular weight of 276.07 g/mol .[1][2] This compound is structurally characterized by a benzoate group attached to an iodoethyl moiety.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Physicochemical Properties
This compound is typically a colorless to light yellow liquid.[2][3] A summary of its key physical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉IO₂ | [2] |
| Molecular Weight | 276.07 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Boiling Point | 163-165 °C at 23 mmHg | [1][2] |
| Density | 1.67 g/cm³ | [1][2] |
| Refractive Index | 1.5700-1.5850 | [1][2] |
Solubility: Specific quantitative solubility data in common organic solvents is not widely published. However, based on its chemical structure, it is expected to be soluble in a range of organic solvents such as acetone, and methyl ethyl ketone.[4]
Spectral Data
While specific spectral data is not consistently available across public databases, references to ¹H NMR, ¹³C NMR, and IR spectroscopy are present in chemical literature, indicating these are standard methods for its characterization.[5][6] Researchers are advised to acquire and interpret their own spectral data for this compound to ensure identity and purity for their specific applications.
Synthesis and Reactivity
A common laboratory-scale synthesis of this compound involves the reaction of 2-chloroethyl benzoate with anhydrous sodium iodide in a suitable solvent like methyl ethyl ketone.[4] The reaction proceeds via a Finkelstein-type halide exchange.
The reactivity of this compound is primarily centered around the iodoethyl group. The carbon-iodine bond is susceptible to nucleophilic substitution, making it a valuable precursor for introducing the ethyl benzoate moiety into other molecules. For instance, it can be reacted with trimethylamine to synthesize benzoylcholine iodide.[4]
Caption: Synthetic pathway to and a key reaction of this compound.
Applications in Research and Drug Development
As a member of the 2-iodobenzoate family of compounds, this compound serves as a versatile building block in organic synthesis. These compounds are precursors to a variety of more complex molecules, including active pharmaceutical ingredients (APIs). While specific examples detailing the use of this compound are not prevalent in the literature, related 2-iodobenzoic acid and its esters are utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and as precursors to important oxidizing agents.
Safety, Handling, and Storage
Hazard Identification:
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statements:
Precautionary Measures:
When handling this compound, it is crucial to adhere to the following precautionary statements:
-
P264: Wash skin thoroughly after handling.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[3]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[3]
Handling and Storage:
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Ensure adequate ventilation to avoid inhalation of vapors.[7] Do not get in eyes, on skin, or on clothing.[7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][7] It is also recommended to protect it from light.[2]
References
- 1. parchem.com [parchem.com]
- 2. 39252-69-2 CAS MSDS (ETHYL 2-IODOBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. ETHYL 2-IODOBENZOATE | 39252-69-2 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ETHYL 2-IODOBENZOATE(39252-69-2) 1H NMR spectrum [chemicalbook.com]
- 6. Ethyl 2-iodobenzoate | C9H9IO2 | CID 2829347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Iodoethyl Benzoate: Synthesis, Characterization, and Applications
Introduction
2-Iodoethyl benzoate is a significant organic compound utilized as a versatile intermediate in the synthesis of a variety of molecules, particularly in the development of novel pharmaceuticals and specialized materials.[1] Its structure, featuring a reactive iodine atom on the ethyl group, makes it a valuable synthon for introducing a benzoate moiety through nucleophilic substitution reactions. This guide provides a comprehensive overview of this compound, including its fundamental chemical properties, a detailed synthesis protocol, methods for its characterization, and a discussion of its applications in research and drug development.
It is crucial to distinguish this compound from its isomer, ethyl 2-iodobenzoate. In this compound, the iodine atom is attached to the ethyl group, whereas in ethyl 2-iodobenzoate, the iodine is substituted on the benzene ring. This structural difference leads to distinct chemical reactivities and applications. This guide will focus exclusively on this compound.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use in a laboratory setting. The key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉IO₂ | [1][2] |
| Molecular Weight | 276.07 g/mol | [1][2] |
| CAS Number | 39252-69-2 | [1] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Boiling Point | 163-165 °C at 23 mmHg | [1] |
| Density | 1.67 g/cm³ | [1] |
| Refractive Index | 1.5700-1.5850 | [1] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a Finkelstein reaction, which involves the treatment of 2-chloroethyl benzoate with an iodide salt. This nucleophilic substitution reaction is an efficient method for preparing iodoalkanes from their corresponding chloro- or bromo-alkanes.
Reaction Scheme
References
A Comprehensive Spectroscopic Guide to 2-Iodoethyl Benzoate
Introduction
In the landscape of organic synthesis, particularly within pharmaceutical and materials science research, halogenated esters serve as pivotal intermediates. 2-Iodoethyl benzoate (C₉H₉IO₂) is a key building block, valued for the distinct reactivities of its ester and iodo functionalities. Its precise structural confirmation and purity assessment are non-negotiable for ensuring the validity of experimental outcomes and the quality of final products.
This technical guide provides an in-depth analysis of the core spectroscopic data essential for the characterization of this compound. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, moving beyond mere spectral reporting to explain the causal relationships between molecular structure and spectroscopic output. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding and practical application of these analytical techniques.
Molecular Structure and Spectroscopic Overview
A foundational understanding of the this compound structure is crucial for interpreting its spectral data. The molecule consists of a benzene ring attached to an ester group, which in turn is linked to an iodoethyl moiety. Key structural features to be identified include the aromatic protons, the two distinct ethylenic protons (-OCH₂- and -CH₂I), the ester carbonyl group (C=O), and the carbon-iodine bond.
Each spectroscopic technique provides a unique piece of the structural puzzle:
-
NMR Spectroscopy reveals the electronic environment of each proton and carbon atom, confirming the connectivity and substitution pattern.
-
IR Spectroscopy identifies the key functional groups based on their characteristic vibrational frequencies.
-
Mass Spectrometry determines the molecular weight and provides insight into the molecule's fragmentation pattern, further corroborating its structure.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules. By analyzing the chemical shifts, multiplicities, and integrations of ¹H and ¹³C spectra, we can map the complete carbon-hydrogen framework.
Expert Protocol: NMR Data Acquisition
Trustworthiness in analytical science begins with a robust and reproducible protocol. The following steps ensure high-quality data acquisition.
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube.[1] CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak at ~7.26 ppm for ¹H NMR and ~77.16 ppm for ¹³C NMR, which serves as a convenient internal reference.
-
Safety First: this compound is classified as an irritant.[2] Always handle the compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[3]
-
Instrument Setup: Acquire the spectra on a spectrometer operating at a frequency of 300 MHz or higher for optimal resolution.
-
¹H NMR Acquisition:
-
Perform a standard one-pulse experiment.
-
Set a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire 16-32 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Perform a proton-decoupled experiment (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
A relaxation delay of 2 seconds is standard, but for full quantitative data on quaternary carbons, a longer delay (5-10 seconds) may be necessary.
-
Acquire several hundred to a few thousand scans, as the natural abundance of ¹³C is low.
-
¹H NMR Data Analysis
The ¹H NMR spectrum is characterized by two distinct regions: the aromatic region (7.3-8.1 ppm) and the aliphatic region (3.4-4.6 ppm).
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.06 | Doublet of doublets (dd) | Aromatic (Ar-H) |
| ~7.32 - 7.61 | Multiplet (m) | Aromatic (Ar-H) |
| ~4.56 | Triplet (t) | -OCH₂- |
| ~3.42 | Triplet (t) | -CH₂I |
| Data sourced from ChemicalBook for ETHYL 2-IODOBENZOATE (90 MHz, CDCl₃).[4] |
Interpretation:
-
The protons on the ethyl group appear as two distinct triplets. The methylene group adjacent to the ester oxygen (-OCH₂-) is deshielded to ~4.56 ppm. The methylene group bonded to the highly electronegative iodine atom (-CH₂I) is shifted downfield to ~3.42 ppm. The coupling between these two groups results in the triplet multiplicity.
-
The aromatic protons are found in the expected downfield region. The proton ortho to the ester group is the most deshielded (~8.06 ppm) due to the anisotropic effect of the carbonyl. The other aromatic protons appear as a complex multiplet.
¹³C NMR Data Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.
| Chemical Shift (δ) ppm | Assignment |
| ~165.67 | C=O (Ester Carbonyl) |
| ~133.12 | Aromatic (Ar-C) |
| ~129.63 | Aromatic (Ar-C) |
| ~128.35 | Aromatic (Ar-C) |
| ~64.83 | -OCH₂- |
| ~0.56 | -CH₂I |
| Data sourced from ChemicalBook for ETHYL 2-IODOBENZOATE (in CDCl₃).[4] |
Interpretation:
-
The ester carbonyl carbon (C=O) appears at a characteristic downfield shift of ~165.67 ppm.
-
The aromatic carbons are observed in the 128-134 ppm range.
-
The aliphatic carbon attached to the ester oxygen (-OCH₂-) is found at ~64.83 ppm.
-
The carbon bonded to iodine (-CH₂I) is significantly shielded and appears at a very upfield chemical shift. The reported value of ~0.56 ppm is exceptionally low and may be subject to referencing differences or be an artifact; however, a highly shielded environment is expected due to the "heavy atom effect" of iodine.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule.
Expert Protocol: ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is the preferred method for liquid samples as it requires minimal sample preparation.[1]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Apply a single drop of this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to produce the final spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
IR Data Analysis
The IR spectrum of this compound is dominated by strong absorptions corresponding to the ester functional group and the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium-Weak | Aromatic C-H Stretch |
| ~2980 | Medium-Weak | Aliphatic C-H Stretch |
| ~1725 | Strong | C=O Stretch (Ester) |
| ~1600, ~1480 | Medium-Weak | C=C Stretch (Aromatic Ring) |
| ~1270, ~1120 | Strong | C-O Stretch (Ester) |
Interpretation:
-
C=O Stretch: The most prominent peak in the spectrum is the intense carbonyl stretch of the ester at approximately 1725 cm⁻¹. This is a highly reliable and characteristic absorption.[5]
-
C-O Stretches: Two strong bands are observed for the C-O bonds of the ester group, typically around 1270 cm⁻¹ (for the C(=O)-O portion) and 1120 cm⁻¹ (for the O-CH₂ portion).[5]
-
C-H Stretches: Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
-
Aromatic C=C Stretches: Absorptions of medium intensity in the 1600-1480 cm⁻¹ region confirm the presence of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns under electron ionization (EI).
Expert Protocol: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method: Inject a small volume (e.g., 1 µL) into a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that allows for the clean elution of the compound.
-
MS Method: The GC is coupled to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV.
-
Data Acquisition: Acquire mass spectra across a mass range of m/z 40-400.
MS Data Analysis
The mass spectrum provides critical information for confirming the molecular formula and structure.
| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment |
| 276 | Moderate | [M]⁺˙ (Molecular Ion) |
| 149 | High | [C₇H₅O₂]⁺ (Benzoyl Cation) |
| 127 | Moderate | [I]⁺ |
| 105 | High | [C₆H₅CO]⁺ |
| 77 | High | [C₆H₅]⁺ (Phenyl Cation) |
| Key m/z values sourced from PubChem.[2] Interpretation based on common fragmentation patterns of aromatic esters.[6] |
Interpretation and Fragmentation Pathway: The molecular ion peak [M]⁺˙ is observed at m/z 276, confirming the molecular weight of C₉H₉IO₂. The fragmentation is driven by the formation of stable carbocations.
-
Alpha-Cleavage: The most favorable initial fragmentation is the cleavage of the C-O bond between the carbonyl group and the iodoethyl chain, leading to the loss of an iodoethyl radical (•CH₂CH₂I). This does not directly form a major observed ion.
-
Formation of Benzoyl Cation: A subsequent or alternative fragmentation is the loss of the iodoethoxy radical (•OCH₂CH₂I) to form the highly stable benzoyl cation at m/z 105 . This is often the base peak in the spectra of simple benzoates.[6]
-
Decarbonylation: The benzoyl cation (m/z 105) can then lose a neutral carbon monoxide (CO) molecule to generate the phenyl cation at m/z 77 .
-
Other Fragments: A peak at m/z 149 corresponds to the loss of the ethyl group, and a peak at m/z 127 corresponds to the iodine cation.
Caption: Primary fragmentation pathway of this compound in EI-MS.
Integrated Spectroscopic Analysis: A Self-Validating System
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method corroborates the others, leading to an unambiguous structural assignment.
-
MS provides the molecular formula C₉H₉IO₂ (MW = 276).
-
IR confirms the presence of an ester (C=O at ~1725 cm⁻¹) and an aromatic ring.
-
¹³C NMR shows 9 unique carbons, including a carbonyl (~166 ppm), four aromatic carbons, and two distinct aliphatic carbons, perfectly matching the proposed structure.
-
¹H NMR provides the final confirmation, showing the precise connectivity and relative positions of the protons: an aromatic system and two adjacent, mutually coupled methylene groups (-OCH₂CH₂I), with chemical shifts consistent with their electronic environments.
Together, these datasets form a self-validating system that confirms the identity and structural integrity of this compound with a high degree of confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl 2-iodobenzoate | C9H9IO2 | CID 2829347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ETHYL 2-IODOBENZOATE(39252-69-2) IR Spectrum [m.chemicalbook.com]
- 4. ETHYL 2-IODOBENZOATE(39252-69-2) 1H NMR spectrum [chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. pharmacy180.com [pharmacy180.com]
An In-depth Technical Guide to 2-Iodoethyl Benzoate: From Discovery to Contemporary Synthesis and Application
This guide provides a comprehensive technical overview of 2-Iodoethyl benzoate, a significant yet often overlooked reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, details its first and contemporary synthesis methodologies with mechanistic insights, and explores its applications as a valuable intermediate.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 39252-69-2) is a benzoate ester distinguished by the presence of a reactive iodine atom on the ethyl group. This structural feature renders it a valuable alkylating agent and a versatile building block in the synthesis of more complex molecules. Its utility lies in the strategic introduction of a 2-(benzoyloxy)ethyl moiety, a functional group that can be further manipulated or may itself be a key component of a biologically active molecule. In the landscape of pharmaceutical and materials science, where the precise construction of molecular architectures is paramount, reagents like this compound serve as critical tools for innovation.
The Genesis of this compound: An Elusive Discovery and the First Documented Synthesis
While the precise moment of its first isolation remains obscure in the annals of chemical literature, the synthesis of this compound was well-established by the mid-20th century. Early investigations into the reactivity of haloalkyl esters likely led to its creation. The first widely recognized and meticulously documented synthesis appeared in a 1941 volume of Organic Syntheses. This seminal work describes a procedure that has become a classic example of the Finkelstein reaction.
The foundational logic of this initial synthesis was to perform a halide exchange, converting a more readily available and less reactive chloro-precursor into the desired iodo-compound. This approach leverages the differential solubility of sodium halides in acetone to drive the reaction to completion, a principle that remains a cornerstone of synthetic strategy today.
The Finkelstein Reaction: A Reliable Pathway to this compound
The most common and efficient method for preparing this compound is through the Finkelstein reaction, a nucleophilic substitution (SN2) process. This reaction involves the treatment of 2-chloroethyl benzoate with an excess of sodium iodide in a suitable solvent, typically acetone or methyl ethyl ketone.
Reaction Scheme:
Finkelstein reaction for the synthesis of this compound.
The causality behind this experimental choice is elegant in its simplicity. Sodium iodide is soluble in acetone, while the sodium chloride formed as a byproduct is not.[1] This insolubility causes the sodium chloride to precipitate out of the reaction mixture, effectively removing it from the equilibrium. According to Le Châtelier's principle, this removal of a product shifts the equilibrium to the right, driving the reaction towards the formation of this compound.[1]
Synthesis of the Precursor: 2-Chloroethyl Benzoate
A robust synthesis of this compound begins with the preparation of its chloro-analogue. A common method involves the reaction of ethylene chlorohydrin with benzoyl chloride.[2]
Experimental Protocol: Synthesis of 2-Chloroethyl Benzoate [2]
-
In a round-bottomed flask equipped with an air condenser and situated in a fume hood, combine equimolar amounts of redistilled ethylene chlorohydrin and benzoyl chloride.
-
Gently warm the mixture with a low flame to initiate the reaction.
-
Once the reaction begins, withdraw the heat source until the initial vigorous reaction subsides.
-
Resume heating for an additional 30 minutes, allowing the temperature to rise to approximately 200–215 °C.
-
Fit the flask for distillation and remove volatile materials under reduced pressure at a bath temperature of 100–110 °C.
-
Fractionally distill the residue under reduced pressure to obtain pure 2-chloroethyl benzoate.
Detailed Protocol for the Synthesis of this compound
The following protocol is adapted from the well-established procedure in Organic Syntheses.[2]
Experimental Protocol: Synthesis of this compound [2]
-
In a large round-bottomed flask fitted with a reflux condenser, heat a mixture of anhydrous sodium iodide in methyl ethyl ketone on a steam bath for one hour with occasional shaking.
-
Add 2-chloroethyl benzoate to the mixture.
-
Continue heating under reflux for 22–24 hours with occasional shaking.
-
Cool the mixture to room temperature and filter with suction to remove the precipitated sodium chloride.
-
Wash the collected inorganic salts with a small amount of methyl ethyl ketone.
-
Concentrate the filtrate by distilling off a significant portion of the solvent.
-
Pour the residue into water in a separatory funnel and shake.
-
Separate the lower organic layer.
-
Wash the organic layer successively with a 10% sodium bisulfite solution (to remove any free iodine) and water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the drying agent by filtration and distill the product under reduced pressure to yield pure this compound.
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Value |
| Precursor | 2-Chloroethyl Benzoate |
| Reagent | Anhydrous Sodium Iodide |
| Solvent | Methyl Ethyl Ketone |
| Reaction Type | Finkelstein (SN2) |
| Reaction Time | 22-24 hours |
| Work-up | Aqueous wash, distillation |
| Typical Yield | 89-91% (based on 2-chloroethyl benzoate)[2] |
Physicochemical and Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in further synthetic applications.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 39252-69-2 | [3] |
| Molecular Formula | C₉H₉IO₂ | [3] |
| Molecular Weight | 276.07 g/mol | [3] |
| Boiling Point | 163-165 °C at 23 mmHg | [3] |
| Density | 1.67 g/cm³ | [3] |
| Refractive Index | 1.5700-1.5850 | [3] |
Table 3: Spectroscopic Data for this compound
| ¹H NMR (90 MHz, CDCl₃) δ (ppm) | Assignment |
| 8.06 | Aromatic Protons |
| 7.61 - 7.32 | Aromatic Protons |
| 4.56 | -O-CH₂- |
| 3.42 | -CH₂-I |
| ¹³C NMR (CDCl₃) δ (ppm) | Assignment |
| 165.67 | C=O (Ester) |
| 133.12 | Aromatic C |
| 129.63 | Aromatic C |
| 128.35 | Aromatic C |
| 64.83 | -O-CH₂- |
| 0.56 | -CH₂-I |
| IR (liquid film) ν (cm⁻¹) | Assignment |
| ~1720 | C=O Stretch (Ester) |
| ~1270 | C-O Stretch (Ester) |
| ~1100 | C-O Stretch (Ester) |
| ~710 | C-H Bending (Aromatic) |
Note: The spectral data is sourced from ChemicalBook and represents typical values.
Applications in Research and Development
This compound serves as a valuable intermediate in organic synthesis, primarily as an alkylating agent. The presence of the reactive carbon-iodine bond allows for the facile introduction of the 2-(benzoyloxy)ethyl group onto various nucleophiles.
Role as an Alkylating Agent in Drug Discovery
In medicinal chemistry, the introduction of specific functionalities can significantly impact the pharmacological properties of a lead compound. This compound can be used to alkylate amines, phenols, and other nucleophilic moieties, thereby modifying the parent molecule's solubility, lipophilicity, and metabolic stability. While specific examples in publicly available literature are often embedded within broader synthetic schemes in patents, the utility of iodoethyl esters in creating diverse molecular libraries for drug screening is a well-established strategy. For instance, related iodo-compounds are precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and are used in the synthesis of radioiodinated imaging agents.[2]
A Precursor to More Complex Molecules
The 2-(benzoyloxy)ethyl group introduced by this compound can be a precursor to other functional groups. For example, the benzoate ester can be hydrolyzed under basic conditions to reveal a primary alcohol. This unmasking of a hydroxyl group provides a handle for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to other leaving groups for subsequent substitution reactions.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound, while not a household name in the chemical lexicon, represents a workhorse reagent in the arsenal of the synthetic chemist. Its straightforward and efficient synthesis via the Finkelstein reaction, coupled with the reactivity of its carbon-iodine bond, makes it a valuable tool for the introduction of the 2-(benzoyloxy)ethyl moiety. For researchers and professionals in drug development and materials science, an understanding of the synthesis and reactivity of such intermediates is fundamental to the design and execution of innovative synthetic strategies.
References
A Researcher's Comprehensive Guide to the Safe Handling of 2-Iodoethyl Benzoate
This technical guide provides essential health and safety protocols for the handling of 2-Iodoethyl benzoate (CAS No. 39252-69-2). The directive of this document is to move beyond rote procedure and instill a foundational understanding of the why behind each safety measure. By grounding our practices in scientific causality, we foster a laboratory environment that is not only compliant but also inherently safer and scientifically robust.
Core Chemical Profile and Properties
A foundational risk assessment begins with a precise understanding of the substance's identity and physical characteristics. This compound is an ester of benzoic acid, and its properties dictate its behavior under laboratory conditions.
| Property | Value | Source(s) |
| CAS Number | 39252-69-2 | [1] |
| Molecular Formula | C₉H₉IO₂ | [1][2] |
| Molecular Weight | 276.07 g/mol | [1][2] |
| Synonyms | Benzoic acid 2-iodoethyl ester | [1][2] |
| Appearance | White crystalline solid | [2] |
| Boiling Point | 163-165 °C @ 23 mmHg | [1][2][3] |
| Density | 1.67 g/cm³ | [1][2] |
| Refractive Index | 1.5700-1.5850 | [1][2] |
Hazard Identification and Toxicological Rationale
While comprehensive toxicological data for this compound is not extensively published, available information and structural analogy to related compounds classify it as a hazardous substance requiring careful handling.[2] It is reported to be harmful if swallowed or inhaled and may cause skin and eye irritation.[2]
Anticipated GHS Classification: Based on its structure and data for analogous iodo-organic compounds and benzoic acid derivatives, the following hazards should be assumed:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Mechanistic Insight: The primary hazard stems from its nature as a reactive alkylating agent. The carbon-iodine bond is susceptible to nucleophilic attack by biological macromolecules (e.g., proteins, DNA). This covalent modification can disrupt cellular function, leading to the observed irritation and potential toxicity. The respiratory irritation is likely due to the inhalation of fine dust particles of the solid compound.
The Hierarchy of Controls: A Proactive Safety Paradigm
Before any personal protective equipment is considered, a systematic approach to risk mitigation must be applied. This "Hierarchy of Controls" prioritizes strategies that eliminate or reduce the hazard at its source.
Caption: The Hierarchy of Controls prioritizes systemic solutions over personal protection.
-
Substitution: Can the desired chemical transformation be achieved with a less reactive, non-iodinated, or less irritating reagent?
-
Engineering Controls: If the compound is necessary, its handling must be confined. All manipulations of this compound, especially weighing of the solid, must be performed within a certified chemical fume hood to prevent inhalation of dust and exposure to vapors.[4]
-
Administrative Controls: Develop and rigorously follow a Standard Operating Procedure (SOP) for all experiments involving this reagent. Ensure all personnel are trained on the specific hazards and emergency procedures.
-
Personal Protective Equipment (PPE): PPE is essential but should never be the primary means of protection.
Standard Protocol for Safe Handling and Experimentation
This section outlines a self-validating workflow. Each step is designed to minimize exposure and ensure procedural integrity.
Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield when handling larger quantities or splash potential exists. | Prevents contact with airborne particles and splashes, protecting from serious eye irritation.[4][5] |
| Hand Protection | Nitrile gloves (minimum). Consider double-gloving. | Provides a barrier against skin contact. Gloves must be inspected before use and removed properly to avoid contamination.[4] |
| Body Protection | Flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination.[5] |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Experimental Workflow Diagram
Caption: A structured four-phase approach to handling this compound.
Storage and Stability
-
Conditions: Store in a cool, dry, well-ventilated place away from sources of ignition and incompatible materials (e.g., strong oxidizing agents).[4][6]
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[4][6]
-
Labeling: Ensure the container is clearly labeled with the chemical identity and appropriate hazard warnings.
Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
Exposure Response Workflow
Caption: A clear, action-oriented workflow for any accidental exposure.
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. If irritation persists, seek medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.
-
Control: Ensure the area is well-ventilated (fume hood). Avoid actions that could generate dust.
-
Contain: Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully sweep the material into a suitable, labeled container for hazardous waste. Do not create dust.[4]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste container according to institutional and regulatory guidelines.[4]
Waste Management
All materials contaminated with this compound, including empty containers, absorbent materials, and disposable PPE, must be disposed of as hazardous chemical waste. Consult your institution's Environmental Health & Safety (EHS) department for specific procedures. Do not dispose of this chemical down the drain.[4][8]
References
- 1. parchem.com [parchem.com]
- 2. lookchem.com [lookchem.com]
- 3. 39252-69-2 CAS MSDS (ETHYL 2-IODOBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to 2-Iodoethyl Benzoate: Bridging Theoretical Predictions and Experimental Realities
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract: 2-Iodoethyl benzoate is a valuable reagent and intermediate in organic synthesis, yet its characterization is often hampered by a significant and persistent issue of data conflation with its isomer, ethyl 2-iodobenzoate. This guide provides a definitive examination of this compound, focusing on a critical comparison of its theoretical and experimentally verified properties. By delineating its true characteristics from those of its isomer, this document aims to equip researchers with the accurate data necessary for its effective application in complex synthetic pathways and drug development. We present a comprehensive analysis of its physicochemical properties, a detailed synthesis protocol, and an in-depth look at its mass spectrometric fragmentation. Crucially, where experimental spectroscopic data is absent, we provide theoretically predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, benchmarked against the known data of its close analogue, 2-bromoethyl benzoate.
Introduction: The Isomer Identity Crisis
A significant challenge in working with this compound (CAS No. 39252-69-2) is the widespread misattribution of its data to its structural isomer, ethyl 2-iodobenzoate (CAS No. 1829-28-3). The former possesses an iodine atom on the ethyl group, a critical feature for specific nucleophilic substitution reactions. The latter has an iodine atom on the benzene ring, making it a substrate for different chemistries, such as cross-coupling reactions. This guide will focus exclusively on the properties and synthesis of This compound .
Molecular Structure and Theoretical Framework
Predicted Molecular Geometry
The molecule consists of a planar benzene ring attached to an ester group. The ethyl chain, with a terminal iodine atom, will exhibit free rotation around the C-C and C-O single bonds. The C-I bond is the longest and weakest in the ethyl moiety, making it the most reactive site for nucleophilic attack. The electron-withdrawing nature of the benzoate group is expected to have a minor, through-space effect on the electron density of the iodoethyl group.
Diagram of Molecular Structure
Caption: Ball-and-stick model of this compound.
Experimental Properties
The experimentally determined properties of this compound are summarized below. It is crucial to use this verified data to avoid the pitfalls of isomeric confusion.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉IO₂ | [Parchem, 2026] |
| Molecular Weight | 276.07 g/mol | [Parchem, 2026] |
| Boiling Point | 163-165 °C at 23 mmHg | [Parchem, 2026] |
| Density | 1.67 g/cm³ | [Parchem, 2026] |
| Refractive Index | 1.5700-1.5850 | [Parchem, 2026] |
Spectroscopic Data
The mass spectrum of this compound provides clear evidence of its structure. The fragmentation pattern is distinct from its isomer.
-
Molecular Ion (M+): A peak is expected at m/z = 276, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z = 127 (I+) : A prominent peak corresponding to the iodine cation.
-
m/z = 149 : Loss of the iodoethyl group (•CH₂CH₂I).
-
m/z = 105 : The benzoyl cation (C₆H₅CO+), a very stable fragment. This is often the base peak.
-
m/z = 77 : The phenyl cation (C₆H₅+), resulting from the loss of CO from the benzoyl cation.
-
Due to the absence of published experimental NMR and IR spectra for this compound, we present a predicted analysis based on fundamental principles and comparison with the known spectra of 2-bromoethyl benzoate .
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction (vs. 2-Bromoethyl Benzoate) |
| ~8.05 | Doublet | 2H | ortho-H (Aromatic) | The electronic environment of the benzene ring is nearly identical to the bromo-analog. |
| ~7.60 | Triplet | 1H | para-H (Aromatic) | Similar to the bromo-analog. |
| ~7.45 | Triplet | 2H | meta-H (Aromatic) | Similar to the bromo-analog. |
| ~4.60 | Triplet | 2H | -O-CH₂- | The adjacent -CH₂I group will cause a triplet. The chemical shift will be slightly downfield compared to the bromo-analog due to the deshielding effect of iodine. |
| ~3.50 | Triplet | 2H | -CH₂-I | The adjacent -O-CH₂- group will cause a triplet. The chemical shift will be slightly upfield compared to the bromo-analog due to the lower electronegativity of iodine compared to bromine. |
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale for Prediction (vs. 2-Bromoethyl Benzoate) | |---|---|---|---|---| | ~166 | Quaternary | C=O | The carbonyl carbon environment is very similar to the bromo-analog. | | ~133 | Tertiary | para-C (Aromatic) | Aromatic carbon shifts will be nearly identical to the bromo-analog. | | ~130 | Quaternary | ipso-C (Aromatic) | Aromatic carbon shifts will be nearly identical to the bromo-analog. | | ~129.5 | Tertiary | ortho-C (Aromatic) | Aromatic carbon shifts will be nearly identical to the bromo-analog. | | ~128.5 | Tertiary | meta-C (Aromatic) | Aromatic carbon shifts will be nearly identical to the bromo-analog. | | ~67 | Secondary | -O-CH₂- | This carbon will be slightly deshielded compared to the bromo-analog. | | ~5 | Secondary | -CH₂-I | This carbon will be significantly shielded (upfield shift) compared to the bromo-analog, a characteristic effect of iodine substitution.[1] |
Predicted IR Spectrum:
| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~3070 | C-H stretch (aromatic) | Typical for aromatic C-H bonds. |
| ~2970 | C-H stretch (aliphatic) | Typical for sp³ C-H bonds. |
| ~1720 | C=O stretch (ester) | A strong, sharp absorption characteristic of a conjugated ester. |
| ~1270, ~1110 | C-O stretch (ester) | Two characteristic stretches for the C-O single bonds of the ester. |
| ~600 | C-I stretch | A weak absorption in the far-IR region, characteristic of a C-I bond. |
Synthesis and Reactivity
This compound is typically synthesized via a Finkelstein reaction from its chloro- or bromo-analogue. This reaction highlights the utility of the compound as an intermediate for introducing an iodoethyl group.
Synthesis Workflow Diagram
Caption: Finkelstein synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloroethyl benzoate (1 equivalent) and sodium iodide (1.5 equivalents).
-
Solvent Addition: Add anhydrous acetone or methyl ethyl ketone as the solvent. The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the precipitated sodium chloride. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with water, followed by a wash with a dilute aqueous solution of sodium thiosulfate to remove any residual iodine, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Conclusion
This guide has provided a detailed technical overview of this compound, with a strong emphasis on distinguishing its properties from its commonly confused isomer, ethyl 2-iodobenzoate. By presenting verified experimental data for its physicochemical properties and mass spectrum, and offering robust predictions for its NMR and IR spectra, we have aimed to create a reliable resource for researchers. The provided synthesis protocol offers a clear pathway for its preparation. It is our hope that this in-depth analysis will facilitate the confident and accurate use of this compound in synthetic chemistry and drug discovery.
References
An In-Depth Technical Guide to the Reactivity Profile of the Carbon-Iodine Bond in 2-Iodoethyl Benzoate
<
Introduction
2-Iodoethyl benzoate is a valuable bifunctional molecule in organic synthesis, featuring a primary alkyl iodide and an ester moiety. The reactivity of this compound is largely dictated by the carbon-iodine (C-I) bond. This guide provides an in-depth analysis of the C-I bond's reactivity profile in this compound, offering insights for researchers, scientists, and drug development professionals. We will explore the key factors governing its behavior in substitution and elimination reactions, provide validated experimental protocols, and discuss its applications in synthetic chemistry.
The C-I bond is the weakest of the carbon-halogen bonds, making the iodide ion an excellent leaving group. This characteristic is central to the utility of this compound as an electrophilic substrate in a variety of transformations. The iodide is a better leaving group compared to chloride or bromide because it is a weaker base and more polarizable.[1][2][3] The primary nature of the carbon to which the iodine is attached further predisposes the molecule to specific reaction pathways, primarily the bimolecular nucleophilic substitution (SN2) mechanism.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is via a Finkelstein reaction.[4][5][6] This reaction involves the treatment of a more readily available 2-haloethyl benzoate, typically the chloro- or bromo- derivative, with an excess of sodium iodide in a suitable solvent like acetone or methyl ethyl ketone.[4][7] The success of this equilibrium reaction is driven by the precipitation of the less soluble sodium chloride or bromide in the organic solvent, thereby shifting the equilibrium towards the desired iodo-product according to Le Châtelier's principle.[4][8]
A typical synthesis starts with the preparation of 2-chloroethyl benzoate from benzoyl chloride and ethylene chlorohydrin.[7] The subsequent halide exchange with sodium iodide in methyl ethyl ketone provides this compound in good yield.[7]
Core Reactivity: SN2 vs. E2 Pathways
The reactivity of this compound is dominated by the competition between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) pathways.[9][10][11] The choice between these two concerted mechanisms is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.[12]
I. Bimolecular Nucleophilic Substitution (SN2)
The primary nature of the alkyl iodide in this compound makes it an excellent substrate for SN2 reactions.[9][12] In this one-step mechanism, a nucleophile attacks the electrophilic carbon atom from the backside of the C-I bond, leading to an inversion of stereochemistry (though this is not observable for this achiral substrate).[12][13]
Key Factors Favoring SN2:
-
Nucleophile: Good nucleophiles that are weak bases are ideal for promoting SN2 over E2.[10] Examples include halides (Br⁻, Cl⁻), azide (N₃⁻), cyanide (CN⁻), and sulfur-based nucleophiles like thiols and their conjugate bases.
-
Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred.[12] These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thereby enhancing its nucleophilicity.
-
Temperature: Lower temperatures generally favor the SN2 reaction over elimination.[12]
A classic example of an SN2 reaction involving this compound is its reaction with trimethylamine to form benzoylcholine iodide, a quaternary ammonium salt.[7] This reaction proceeds readily at room temperature in a solvent like acetone.[7]
Model Experimental Protocol: Synthesis of N,N-Dimethyl-2-aminoethyl benzoate
This protocol describes the SN2 reaction of this compound with dimethylamine.
Materials:
-
This compound
-
Dimethylamine (2.0 M solution in THF)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of dimethylamine in THF (2.2 eq) to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired tertiary amine.
II. Bimolecular Elimination (E2)
While SN2 reactions are generally favored for primary alkyl halides, the E2 pathway can become significant under specific conditions.[9] The E2 mechanism involves the abstraction of a proton on the carbon atom adjacent (beta) to the carbon bearing the iodide by a strong base, with the simultaneous departure of the iodide leaving group, forming an alkene (in this case, vinyl benzoate).[14]
Key Factors Favoring E2:
-
Base: Strong, sterically hindered bases are the most effective reagents for promoting E2 elimination.[9][12] Examples include potassium tert-butoxide (t-BuOK) and lithium diisopropylamide (LDA). These bulky bases are poor nucleophiles due to steric hindrance, which disfavors the SN2 pathway.[10][15]
-
Solvent: Solvents that are less polar and aprotic can favor E2.
-
Temperature: Higher temperatures generally favor elimination reactions over substitution.[12]
The competition between SN2 and E2 is a critical consideration in the synthetic use of this compound. The choice of reagent and conditions allows for the selective formation of either the substitution or elimination product.
Visualizing the SN2 vs. E2 Competition
The following diagram illustrates the two competing pathways for this compound when reacting with a species that can act as both a nucleophile and a base (Nu:/B:⁻).
Caption: Competing SN2 and E2 reaction pathways for this compound.
Quantitative Reactivity Profile
The choice between SN2 and E2 can be qualitatively predicted and quantitatively measured. The table below summarizes the expected major product based on the nature of the reagent used.
| Reagent (Base/Nucleophile) | Reagent Type | Expected Major Product | Predominant Mechanism |
| NaCN in DMSO | Strong Nucleophile, Weak Base | 2-Cyanoethyl benzoate | SN2 |
| CH₃COONa in DMF | Moderate Nucleophile, Weak Base | 2-Acetoxyethyl benzoate | SN2 |
| NaN₃ in Acetone | Strong Nucleophile, Weak Base | 2-Azidoethyl benzoate | SN2 |
| (CH₃)₃N in Acetone[7] | Good Nucleophile, Weak Base | Benzoylcholine Iodide | SN2 |
| NaSCH₃ in Ethanol | Strong Nucleophile, Strong Base | 2-(Methylthio)ethyl benzoate | SN2 (major), E2 (minor) |
| NaOCH₂CH₃ in Ethanol | Strong Nucleophile, Strong Base | 2-Ethoxyethyl benzoate | SN2 (major), E2 (minor) |
| KOC(CH₃)₃ (t-BuOK) in t-BuOH | Strong, Bulky Base | Vinyl benzoate | E2 |
Applications in Drug Development and Organic Synthesis
The predictable reactivity of the C-I bond in this compound and similar structures makes it a valuable building block in medicinal chemistry and drug development. The ability to introduce a variety of functional groups via SN2 reactions allows for the rapid generation of molecular diversity.
-
Linker Chemistry: The iodoethyl group can serve as a reactive handle to attach the benzoate moiety to other molecules of interest, such as peptides, proteins, or other small molecules, to create conjugates for targeted drug delivery or imaging agents.
-
Precursor to Bioactive Molecules: The products of substitution reactions on this compound can themselves be precursors to more complex, biologically active compounds. For instance, the introduction of an azide group allows for subsequent "click" chemistry reactions, a powerful tool in drug discovery.
-
Protecting Group Introduction: The benzoate group can be considered a protecting group for a 1,2-diol. For example, reaction of this compound with a carboxylate could be followed by hydrolysis of the benzoate ester to unmask a primary alcohol.
Workflow for a Typical SN2 Reaction and Workup
The following diagram outlines a standard workflow for performing an SN2 reaction with this compound and the subsequent purification of the product.
Caption: Generalized workflow for synthesis and purification.
Conclusion
The carbon-iodine bond in this compound defines its role as a versatile electrophilic building block in organic synthesis. Its reactivity is primarily governed by a competition between SN2 and E2 pathways. As a primary iodide, it strongly favors SN2 reactions with a wide range of good nucleophiles that are weak bases, especially in polar aprotic solvents. However, the use of strong, sterically hindered bases can effectively switch the reaction pathway to favor E2 elimination. This predictable and controllable reactivity profile allows chemists to strategically incorporate the 2-(benzoyloxy)ethyl moiety into more complex structures, making this compound a valuable tool for researchers in both academic and industrial settings, including the development of new pharmaceutical agents.
References
- 1. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Khan Academy [khanacademy.org]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. jk-sci.com [jk-sci.com]
- 9. SN2 vs E2 [chemistrysteps.com]
- 10. Organic Chemistry: Sn2E2 Reactions: SN2 vs. E2 | SparkNotes [sparknotes.com]
- 11. Khan Academy [khanacademy.org]
- 12. orgosolver.com [orgosolver.com]
- 13. siue.edu [siue.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Methodological & Application
Application Note & Protocol: High-Yield Synthesis of 2-Iodoethyl Benzoate via Finkelstein Halogen Exchange
Prepared by: Senior Application Scientist, Organic Synthesis Division
This document provides a comprehensive guide for the synthesis of 2-iodoethyl benzoate from its chloro-analogue, 2-chloroethyl benzoate. The protocol is centered on the robust and efficient Finkelstein reaction, a cornerstone of halogen exchange chemistry. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for producing alkyl iodides, which are valuable intermediates due to the excellent leaving group ability of iodine.
The narrative explains the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and outlines essential safety measures to ensure a successful and safe synthesis.
Principle and Mechanism: The Finkelstein Reaction
The conversion of 2-chloroethyl benzoate to this compound is a classic example of the Finkelstein reaction. This reaction operates via a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism.[1][2][3] The core principle involves treating an alkyl chloride or bromide with a solution of sodium iodide (NaI) in a polar aprotic solvent, typically acetone or a related ketone.[3][4][5]
The success of the Finkelstein reaction is driven by Le Chatelier's principle. While sodium iodide is soluble in solvents like acetone or methyl ethyl ketone (MEK), the sodium chloride (NaCl) or sodium bromide (NaBr) formed as a byproduct is not.[1][5] This insolubility causes the byproduct to precipitate out of the solution, effectively removing it from the equilibrium and driving the reaction to completion in favor of the desired alkyl iodide.[4][5]
The S\textsubscript{N}2 mechanism involves a single transition state where the iodide ion attacks the carbon atom bearing the chlorine atom from the backside. This backside attack leads to an inversion of stereochemistry if the carbon is a stereocenter.[1][4] For 2-chloroethyl benzoate, which is achiral, this inversion is not observable but the mechanistic pathway remains the same. The reaction is most efficient for primary alkyl halides due to minimal steric hindrance.[1][4]
Experimental Protocol
This protocol is adapted from a well-established procedure published in Organic Syntheses, ensuring high reliability and reproducibility.[6]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Chloroethyl benzoate (C₉H₉ClO₂) | Reagent Grade, ≥98% | Standard Chemical Supplier |
| Anhydrous Sodium Iodide (NaI) | ACS Reagent, ≥99% | Standard Chemical Supplier |
| Methyl Ethyl Ketone (MEK), CH₃COC₂H₅ | ACS Grade, Anhydrous | Standard Chemical Supplier |
| Sodium Bisulfite (NaHSO₃) | Reagent Grade | Standard Chemical Supplier |
| Deionized Water (H₂O) | Type II or higher | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Chemical Supplier |
Equipment:
-
3 L Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Büchner funnel and filter flask
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.[7][8][9]
Reaction Setup and Procedure
The following workflow diagram outlines the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Method:
-
Preparation: In a 3 L round-bottomed flask equipped with a reflux condenser, add 170 g (1.13 mol) of anhydrous sodium iodide to 1.2 L of methyl ethyl ketone.[6]
-
Initial Heating: Heat the mixture on a steam bath for 1 hour with occasional shaking to ensure the sodium iodide dissolves as much as possible.
-
Addition of Substrate: Add 162 g (0.88 mol) of 2-chloroethyl benzoate to the flask.[6]
-
Reaction (Reflux): Heat the reaction mixture to reflux and maintain for 22–24 hours. Occasional shaking is recommended. As the reaction proceeds, a fine white precipitate of sodium chloride will form.
-
Cooling and Filtration: After the reflux period, cool the mixture to room temperature. Filter the mixture through a Büchner funnel with suction to remove the precipitated sodium chloride.[6]
-
Washing: Wash the collected inorganic salts on the filter with 200 mL of fresh methyl ethyl ketone to recover any product adsorbed onto the salt. Combine the filtrate and the washings.
-
Solvent Removal (Initial): Concentrate the filtrate by distilling off approximately 1 L of the methyl ethyl ketone.
-
Aqueous Work-up: Pour the concentrated residue into a 2 L separatory funnel containing 1 L of water. Shake the funnel, allow the layers to separate, and withdraw the lower organic layer.
-
Purification Wash: Wash the organic layer successively with 200 mL of 10% aqueous sodium bisulfite solution (to remove any trace iodine) and then with 200 mL of water.[6]
-
Drying: Transfer the organic layer to a clean flask and dry over anhydrous magnesium sulfate.
-
Final Concentration: Filter off the drying agent and remove the remaining solvent under reduced pressure using a rotary evaporator to yield the final product, this compound. The product is typically a pale yellow oil. The expected yield is high, often exceeding 90%.
Quantitative Data Summary
| Compound | Formula | MW ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| 2-Chloroethyl benzoate | C₉H₉ClO₂ | 184.62 | 162 | 0.88 | 1.0 |
| Sodium Iodide | NaI | 149.89 | 170 | 1.13 | ~1.3 |
| This compound | C₉H₉IO₂ | 276.07 | ~220 (Theor.) | 0.88 | - |
Safety and Handling
All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][10]
-
2-Chloroethyl benzoate: This compound is an irritant. Avoid contact with skin and eyes.
-
Sodium Iodide: While generally of low toxicity, it can cause skin and eye irritation.[8] Handle in a way that avoids generating dust.[7][8] Store in a cool, dry place away from light and moisture, as it can be light-sensitive.
-
Methyl Ethyl Ketone (MEK): MEK is a flammable liquid and its vapors can form an explosive mixture with air. Keep away from ignition sources.[9] It is also an irritant to the eyes and respiratory system. Ensure adequate ventilation.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous waste should be neutralized before disposal. Halogenated organic waste should be collected in a designated container.
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and running water.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10]
References
- 1. byjus.com [byjus.com]
- 2. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 3. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 4. grokipedia.com [grokipedia.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 8. geneseo.edu [geneseo.edu]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. deepwaterchemicals.com [deepwaterchemicals.com]
Application Note: Fischer Esterification Protocol for 2-Iodobenzoic Acid
<
Introduction
The Fischer esterification is a cornerstone of organic synthesis, providing a direct and atom-economical route to esters from carboxylic acids and alcohols.[1][2] This application note provides a detailed protocol for the synthesis of methyl 2-iodobenzoate via the Fischer esterification of 2-iodobenzoic acid. 2-Iodobenzoate esters are valuable intermediates in the synthesis of pharmaceuticals and advanced materials, primarily due to the reactivity of the carbon-iodine bond in cross-coupling reactions.[3] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical advice for a successful synthesis.
Mechanistic Overview: The Chemistry Behind the Conversion
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[2][4] The reaction proceeds through a series of equilibrium steps, and understanding this mechanism is crucial for optimizing reaction conditions.[1][4][5]
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation significantly increases the electrophilicity of the carbonyl carbon.[1][2][4][6]
-
Nucleophilic Attack: The alcohol (in this case, methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a tetrahedral intermediate.[5][6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[1][6]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1][6]
-
Deprotonation: Finally, deprotonation of the resulting intermediate by a weak base (such as the alcohol or water) regenerates the acid catalyst and yields the final ester product.[1][5]
To drive the equilibrium towards the product side, it is common practice to use a large excess of the alcohol or to remove water as it is formed.[4][5][6] In this protocol, an excess of methanol is utilized to maximize the yield of methyl 2-iodobenzoate.
Visualizing the Reaction Pathway
The following diagram illustrates the step-by-step mechanism of the Fischer esterification.
Caption: The Fischer esterification mechanism for the synthesis of methyl 2-iodobenzoate.
Experimental Protocol
This section details the step-by-step procedure for the synthesis of methyl 2-iodobenzoate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-Iodobenzoic acid | >98% | e.g., Sigma-Aldrich | Store in a cool, dry place. |
| Methanol | Anhydrous | e.g., Fisher Scientific | Use of anhydrous solvent is recommended. |
| Sulfuric acid | Concentrated (98%) | e.g., VWR | Handle with extreme care. |
| Diethyl ether | ACS Grade | e.g., Fisher Scientific | Flammable. |
| Sodium bicarbonate | Saturated aqueous solution | Lab-prepared | For neutralization. |
| Sodium sulfate | Anhydrous | e.g., Acros Organics | For drying the organic layer. |
| Toluene | ACS Grade | e.g., Fisher Scientific | For purification. |
| Isooctane | ACS Grade | e.g., Fisher Scientific | For precipitation. |
Equipment
-
500 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration
-
Silica gel for column chromatography (if necessary)
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of methyl 2-iodobenzoate.
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 13.1 g (52.9 mmol) of 2-iodobenzoic acid in 300 mL of methanol.[7]
-
Acid Addition: While stirring, slowly and carefully add 30 mL of concentrated sulfuric acid to the solution at room temperature. An exothermic reaction will occur.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C using a heating mantle. Allow the reaction to reflux for 2.5 hours under a nitrogen atmosphere.[7]
-
Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and perform an extraction with diethyl ether.[7]
-
Washing: Wash the organic layer twice with water, once with a saturated aqueous solution of sodium hydrogen carbonate, and once with a saline solution.[7][8] This will neutralize any remaining acid and remove water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate.[7][8] Filter the solution to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[7][8]
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (5:1) as the eluent to yield pure methyl 2-iodobenzoate.[7] A high yield of approximately 99% can be expected.[7]
Characterization of Methyl 2-Iodobenzoate
The identity and purity of the synthesized methyl 2-iodobenzoate should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Appearance | White to pale yellow crystalline powder or flaky solid.[9] |
| Melting Point | Approximately 64°C.[9] |
| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons and the methyl ester protons. |
| ¹³C NMR (CDCl₃) | Resonances for the ester carbonyl, aromatic carbons, and the methyl carbon. |
| IR Spectroscopy | A strong absorption band around 1725 cm⁻¹ corresponding to the C=O stretch of the ester.[3] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of methyl 2-iodobenzoate (262.04 g/mol ).[10] |
Safety Precautions
It is imperative to adhere to all safety guidelines when performing this synthesis.
-
2-Iodobenzoic Acid: Harmful if swallowed and causes skin and serious eye irritation.[11][12] May cause respiratory irritation.[11][13] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][14] Handle in a well-ventilated fume hood.[11][13][14]
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Add slowly and carefully to the reaction mixture, as the dilution is exothermic.
-
Diethyl Ether: Extremely flammable. Use in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.[11][12][13][14]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase the reaction time or the amount of catalyst. Ensure the methanol is anhydrous. |
| Loss of product during work-up. | Be careful during the extraction and washing steps to avoid loss of the organic layer. | |
| Impure Product | Incomplete removal of starting material or byproducts. | Optimize the purification step. Adjust the eluent system for column chromatography. |
| Reaction does not start | Inactive catalyst. | Use fresh, concentrated sulfuric acid. |
Conclusion
This application note provides a comprehensive and reliable protocol for the Fischer esterification of 2-iodobenzoic acid to synthesize methyl 2-iodobenzoate. By understanding the underlying mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can confidently and efficiently produce this valuable synthetic intermediate. The provided characterization data will aid in confirming the identity and purity of the final product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Methyl 2-iodobenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. nbinno.com [nbinno.com]
- 10. Methyl-2-iodobenzoate [webbook.nist.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 13. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 14. fishersci.com [fishersci.com]
Synthesis of Benzoylcholine Iodide Using 2-Iodoethyl Benzoate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Benzoylcholine Iodide
Benzoylcholine iodide is a quaternary ammonium salt that serves as a crucial tool in the fields of neuroscience and pharmacology. As a cholinergic agonist, it mimics the action of the neurotransmitter acetylcholine, enabling detailed study of the cholinergic system, which is integral to muscle contraction, memory, and learning. Its applications extend from fundamental research into neurotransmitter-receptor interactions to the preclinical screening of novel therapeutic agents targeting cholinergic pathways.[1] For instance, it is employed in assays to evaluate the efficacy of potential drugs for conditions such as Alzheimer's disease, where cholinergic dysfunction is a key pathological feature.[1] This document provides a comprehensive guide to the synthesis of benzoylcholine iodide from 2-iodoethyl benzoate, offering a detailed protocol, mechanistic insights, and characterization data to ensure the successful and safe production of this vital research compound.
Chemical Principles and Reaction Mechanism
The synthesis of benzoylcholine iodide from this compound is a classic example of a nucleophilic substitution reaction , specifically a quaternization of a tertiary amine . The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.
The Core Reaction:
The synthesis involves the reaction of this compound with trimethylamine. Trimethylamine, a tertiary amine, acts as the nucleophile, while this compound serves as the electrophile. The lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon atom attached to the iodine atom in this compound.
Why this Pathway is Effective:
-
Excellent Leaving Group: The iodide ion (I⁻) is an excellent leaving group due to its large size and the stability of the resulting anion. This facilitates the departure of the iodide, allowing the nucleophilic attack to proceed efficiently.
-
Strong Nucleophile: Trimethylamine is a potent nucleophile, readily donating its electron pair to form a new carbon-nitrogen bond.
-
SN2 Mechanism: The reaction follows an SN2 pathway, where the nucleophilic attack and the departure of the leaving group occur in a single, concerted step. This is favored by the primary nature of the carbon being attacked, which is sterically accessible.[2]
The overall reaction results in the formation of a new covalent bond between the nitrogen of trimethylamine and the ethyl group of the benzoate ester, yielding the quaternary ammonium salt, benzoylcholine iodide.
Safety First: Handling Reagents and Product
Prior to commencing any experimental work, a thorough review of the Safety Data Sheets (SDS) for all chemicals is mandatory.
| Compound | Key Hazards | Precautionary Measures |
| This compound | Irritant. Potential for skin and eye irritation. | Wear safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood. |
| Trimethylamine | Extremely flammable gas or liquid. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation.[1] | Work exclusively in a well-ventilated fume hood. Keep away from ignition sources. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles. |
| Benzoylcholine Iodide | Moisture sensitive. May cause irritation upon contact with skin, eyes, or if inhaled. | Wear safety goggles, gloves, and a lab coat. Handle in a well-ventilated area, avoiding dust formation. |
| Acetone (Solvent) | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. | Keep away from heat, sparks, and open flames. Use in a well-ventilated fume hood. Wear safety goggles and gloves. |
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure published in Organic Syntheses.[3]
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 276.07 | 194 g | 0.70 |
| Trimethylamine (19.5% in acetone) | 59.11 | 270 mL | ~0.89 |
| Dry Acetone | 58.08 | 400 mL | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 1-liter Pyrex reagent bottle, dissolve 194 g (0.70 mole) of this compound in 200 mL of dry acetone.
-
Addition of Trimethylamine: To this solution, add 270 mL of a 19.5% (by weight) solution of trimethylamine in dry acetone.
-
Reaction Conditions: Tightly seal the reagent bottle with a rubber stopper and secure it with wire. Allow the solution to stand at room temperature for 24 hours. A white precipitate of benzoylcholine iodide will form during this time.
-
Isolation of Product: After 24 hours, collect the precipitated quaternary salt by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with 200 mL of dry acetone to remove any unreacted starting materials and impurities.
-
Drying: Air-dry the product on the filter paper. For optimal drying, especially in humid conditions, place the product in a vacuum desiccator over a suitable desiccant (e.g., anhydrous calcium chloride) and evacuate to remove residual solvent.[3]
-
Yield: The expected yield of benzoylcholine iodide is 200–210 g (85–90%).[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of benzoylcholine iodide.
Characterization of Benzoylcholine Iodide
Proper characterization is essential to confirm the identity and purity of the synthesized product.
Physical Properties
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₁₂H₁₈INO₂ |
| Molecular Weight | 335.18 g/mol [4] |
| Melting Point | 247 °C (with decomposition)[3] |
Predicted Spectroscopic Data
As of the time of writing, publicly available, experimentally-derived spectra for benzoylcholine iodide are limited. The following data is predicted based on the known structure and spectroscopic data of analogous compounds, such as acetylcholine iodide and other benzoyl esters.
¹H NMR (Proton NMR):
-
Aromatic Protons (C₆H₅): Expected in the range of δ 7.4-8.1 ppm. The protons ortho to the carbonyl group will be the most deshielded.
-
Methylene Protons (-O-CH₂-CH₂-N⁺): Two triplets are expected. The methylene group attached to the ester oxygen (-O-CH₂-) would likely appear around δ 4.5-4.8 ppm. The methylene group attached to the quaternary nitrogen (-CH₂-N⁺) would be further downfield than in a neutral amine, likely in the range of δ 3.6-4.0 ppm.
-
Methyl Protons (-N⁺(CH₃)₃): A singlet corresponding to the nine equivalent protons of the trimethylammonium group, expected around δ 3.2-3.5 ppm.
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (C=O): Expected around δ 165-170 ppm.
-
Aromatic Carbons (C₆H₅): Multiple signals expected in the range of δ 128-135 ppm.
-
Methylene Carbons (-O-CH₂-CH₂-N⁺): The carbon attached to the ester oxygen (-O-CH₂-) is expected around δ 60-65 ppm, and the carbon attached to the nitrogen (-CH₂-N⁺) around δ 65-70 ppm.
-
Methyl Carbons (-N⁺(CH₃)₃): A single peak for the three equivalent methyl groups, expected around δ 53-56 ppm.
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.
-
C-O Stretch (Ester): A strong absorption band in the region of 1250-1300 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS):
-
Cation (Benzoylcholine): The expected m/z for the benzoylcholine cation [C₁₂H₁₈NO₂]⁺ is approximately 208.13. The iodide is the counter-ion and will not be observed in positive ion mode mass spectrometry.
Characterization Workflow Diagramdot
References
Application Notes for 2-Iodoethyl Benzoate in Medicinal Chemistry
Introduction: Unlocking the Potential of a Versatile Chemical Synthon
In the landscape of medicinal chemistry and drug development, the strategic selection of chemical building blocks is paramount to success. 2-Iodoethyl benzoate is a bifunctional molecule possessing both a stable benzoate ester and a highly reactive primary iodo group. While its direct applications in late-stage clinical candidates are not as extensively documented as some analogues, its chemical properties make it a tool of significant potential for researchers and drug development professionals. The presence of the iodine atom, an excellent leaving group, renders the ethyl moiety susceptible to nucleophilic substitution, providing a robust handle for molecular elaboration. Concurrently, the benzoate group can serve as a stable protecting group, a bioisosteric replacement for other functionalities, or a prodrug moiety to enhance pharmacokinetic properties.
This guide provides an in-depth exploration of the practical and potential applications of this compound. We will move beyond a simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights into its use. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and analogous reactions from authoritative literature.
Core Application I: A Latent Precursor for [¹⁸F]-Radiolabeling in Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the synthesis of tracers labeled with positron-emitting radionuclides, most commonly fluorine-18 ([¹⁸F]).[1][2][3] The introduction of a 2-[¹⁸F]fluoroethyl group is a common strategy in tracer design. While precursors bearing tosylate or nosylate leaving groups are frequently used, the iodo group in this compound presents a chemically sound and highly reactive alternative for nucleophilic radiofluorination.[4]
Scientific Rationale
The carbon-iodine bond is weaker than carbon-tosylate or carbon-bromide bonds, making iodide an excellent leaving group for SN2 reactions. This facilitates radiofluorination with no-carrier-added [¹⁸F]fluoride under relatively mild conditions, which is crucial when working with short-lived isotopes. The synthesis of a radiolabeled intermediate, 2-[¹⁸F]fluoroethyl benzoate, creates a versatile building block that can be further utilized.
Experimental Workflow: Synthesis of a PET Precursor
References
- 1. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic methodologies and PET imaging applications of fluorine-18 radiotracers: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00492J [pubs.rsc.org]
Application Notes & Protocols: A Detailed Guide to Nucleophilic Substitution Reactions with 2-Iodoethyl Benzoate
Introduction
2-Iodoethyl benzoate is a versatile bifunctional reagent valuable in synthetic organic chemistry and drug development. It incorporates a primary alkyl iodide, an excellent substrate for SN2 reactions, and a benzoate ester moiety. This unique structure allows for the strategic introduction of a benzoyloxyethyl group onto a wide range of nucleophiles. The primary carbon atom is sterically accessible, and the carbon-iodine bond is weak, making the iodide ion an excellent leaving group.[1][2] These characteristics render this compound a highly reactive and predictable electrophile for constructing more complex molecules, including precursors for pharmaceuticals and materials science applications.
This guide provides a comprehensive, step-by-step protocol for performing a nucleophilic substitution reaction with this compound, explains the underlying mechanistic principles that govern the reaction's success, and offers practical troubleshooting advice.
Mechanism and Rationale: The SN2 Pathway
The reaction of this compound with a nucleophile proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[4]
Key Factors Influencing the SN2 Reaction:
-
Substrate Structure: this compound possesses a primary (1°) alkyl halide. Primary carbons are minimally hindered, allowing for easy backside attack by the nucleophile, which is a prerequisite for the SN2 transition state.[5][6] Tertiary alkyl halides, by contrast, are too sterically hindered for SN2 reactions to occur.[4]
-
Leaving Group Ability: The efficiency of a nucleophilic substitution reaction is critically dependent on the quality of the leaving group. A good leaving group is a species that is stable on its own, which typically means it is the conjugate base of a strong acid.[7][8] Iodide (I⁻) is an excellent leaving group because its conjugate acid, hydroiodic acid (HI), is a very strong acid. The order of leaving group ability for halogens in SN2 reactions is I⁻ > Br⁻ > Cl⁻ > F⁻.[1][2]
-
Nucleophile Strength: The rate of an SN2 reaction is directly proportional to the concentration and strength of the nucleophile.[6] Strong nucleophiles, which are electron-rich species, are required for an efficient reaction.[9] Common strong nucleophiles include anions like cyanide (CN⁻), azide (N₃⁻), alkoxides (RO⁻), and neutral species like amines.[10][11]
-
Solvent Choice: The choice of solvent is paramount for SN2 reactions. Polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal.[12][13] These solvents can dissolve the ionic nucleophile but do not solvate the nucleophile itself as strongly as protic solvents. They effectively solvate the cation (e.g., Na⁺, K⁺), leaving the anionic nucleophile "naked" and highly reactive.[14] In contrast, polar protic solvents (like water or alcohols) form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and reduces its reactivity, thereby slowing down the SN2 reaction rate.[12][15]
Experimental Protocol: Synthesis of Benzoylcholine Iodide
This protocol details the synthesis of benzoylcholine iodide via the reaction of this compound with trimethylamine, a classic example of an SN2 reaction. This procedure is adapted from a well-established method published in Organic Syntheses.[16]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| This compound | 276.07 | 10.0 g | 0.036 mol | Substrate. Handle with care.[17] |
| Trimethylamine solution | 59.11 | ~14 mL | ~0.038 mol | 19.5% w/v in dry acetone. Strong odor. |
| Acetone (dry) | 58.08 | ~25 mL | - | Polar aprotic solvent. Must be anhydrous. |
Equipment
-
100 mL pressure-resistant glass bottle with a sealable cap
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Spatula and weighing paper
-
Vacuum source for filtration
Safety Precautions
-
This compound: Causes skin and serious eye irritation.[17] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Trimethylamine: Pungent and flammable. Work in a well-ventilated fume hood.
-
Acetone: Highly flammable. Keep away from ignition sources.
-
The reaction vessel may build up slight pressure. Use a vessel rated for pressure and ensure it is properly sealed.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL pressure-resistant glass bottle, dissolve 10.0 g (0.036 mol) of this compound in 10 mL of dry acetone. Add a magnetic stir bar.
-
Addition of Nucleophile: To the stirring solution, add approximately 14 mL of a 19.5% (w/v) solution of trimethylamine in dry acetone (~0.038 mol).
-
Reaction: Tightly seal the bottle. Allow the solution to stir at room temperature (approx. 20-25°C) for 24 hours. A white precipitate of the quaternary ammonium salt (benzoylcholine iodide) will form.
-
Product Isolation: After 24 hours, isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two 7.5 mL portions of cold, dry acetone to remove any unreacted starting materials and impurities.
-
Drying: Air-dry the crystalline product on the filter paper for 15-20 minutes by drawing air through the funnel. Transfer the solid to a watch glass and allow it to dry completely. The expected yield is typically high.
Characterization
The identity and purity of the resulting benzoylcholine iodide can be confirmed using standard analytical techniques such as:
-
¹H NMR Spectroscopy: To confirm the presence of protons corresponding to the benzoyl, ethyl, and trimethylammonium groups.
-
¹³C NMR Spectroscopy: To identify all unique carbon atoms in the molecule.
-
FT-IR Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl (C=O) stretch.
-
Melting Point Analysis: To compare with the literature value.
Visualization of Experimental Workflow
The following diagram outlines the key steps in the synthesis of benzoylcholine iodide.
Caption: Workflow for the SN2 synthesis of benzoylcholine iodide.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive nucleophile. 2. Wet solvent (acetone). 3. Insufficient reaction time. | 1. Use a fresh, high-purity solution of trimethylamine. 2. Use anhydrous acetone. Dry the solvent over molecular sieves if necessary. 3. Extend the reaction time to 36 or 48 hours and monitor by TLC. |
| Recovery of Starting Material | 1. Reaction did not go to completion (see above). 2. Nucleophile was not in slight excess. | 1. Ensure all conditions for a successful reaction are met. 2. Re-run the reaction ensuring a slight molar excess (1.05-1.1 equivalents) of the nucleophile. |
| Oily or Impure Product | 1. Incomplete washing. 2. Contamination from starting materials. | 1. Ensure the product is thoroughly washed with cold, dry acetone on the filter funnel. 2. Consider recrystallizing the product from an appropriate solvent system if purity remains an issue. |
References
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. quora.com [quora.com]
- 3. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 4. One moment, please... [chemistrysteps.com]
- 5. web.viu.ca [web.viu.ca]
- 6. SN2 reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]
- 13. users.wfu.edu [users.wfu.edu]
- 14. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 15. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. fishersci.com [fishersci.com]
Application Note: High-Purity Isolation of 2-Iodoethyl Benzoate via Automated Flash Column Chromatography
Abstract
This comprehensive application note provides a detailed protocol for the purification of 2-iodoethyl benzoate, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. The methodology is designed for researchers, scientists, and drug development professionals, emphasizing both the practical execution and the underlying scientific principles to ensure a robust and reproducible separation. This guide covers all stages of the purification process, from initial reaction workup and Thin-Layer Chromatography (TLC) analysis to column preparation, elution, and fraction analysis, with a special focus on the stability and handling of iodo-organic compounds.
Introduction
This compound serves as a valuable building block in the synthesis of various pharmaceutical agents and research chemicals. Its purity is paramount, as contaminants can lead to unwanted side reactions and compromise the integrity of subsequent synthetic steps. A common route to this compound is the Finkelstein reaction, where 2-chloroethyl benzoate is treated with sodium iodide. This synthesis often results in a crude product containing unreacted starting material and other impurities.
Column chromatography is a powerful and widely used technique for the purification of organic compounds based on their differential adsorption to a stationary phase while being carried through it by a mobile phase[1]. For a moderately polar compound like this compound, silica gel, a polar stationary phase, is an excellent choice. The separation is achieved by carefully selecting a mobile phase of appropriate polarity to allow for the differential elution of the desired product from its impurities.
This application note will detail a systematic approach to the purification of this compound, beginning with the analytical technique of Thin-Layer Chromatography (TLC) to determine the optimal mobile phase composition, followed by a step-by-step guide to preparative column chromatography.
Materials and Reagents
| Item | Specification | Supplier |
| Crude this compound | - | - |
| Silica Gel | 60 Å, 40-63 µm particle size | Major Supplier |
| Hexanes | HPLC Grade | Major Supplier |
| Ethyl Acetate | HPLC Grade | Major Supplier |
| Dichloromethane | ACS Grade | Major Supplier |
| TLC Plates | Silica Gel 60 F254 | Major Supplier |
| Glass Chromatography Column | 40 mm diameter, 400 mm length | Major Supplier |
| Fraction Collector | Automated or manual | - |
| UV Lamp | 254 nm | - |
| Standard Laboratory Glassware | Beakers, flasks, graduated cylinders, etc. | - |
| Personal Protective Equipment | Safety goggles, lab coat, nitrile gloves | - |
Safety and Handling Precautions
This compound and its precursors can be hazardous. It is imperative to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
This compound: May cause skin, eye, and respiratory irritation. Handle with care.
-
Organic Solvents (Hexanes, Ethyl Acetate, Dichloromethane): Flammable and volatile. Avoid inhalation of vapors and contact with skin and eyes.
-
Silica Gel: A fine powder that can cause respiratory irritation if inhaled. Handle in a fume hood or with appropriate dust protection.
Alkyl iodides can be sensitive to light and may decompose over time. It is recommended to store this compound in a cool, dark place and to use it promptly after purification.
Experimental Protocol
Thin-Layer Chromatography (TLC) for Solvent System Optimization
The first step in developing a column chromatography purification is to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system that provides good separation between this compound and its main impurity, 2-chloroethyl benzoate, with a target Rf value of approximately 0.25-0.35 for the product.
Procedure:
-
Prepare a TLC developing chamber: Line a beaker or a dedicated TLC chamber with filter paper and add a small amount of the chosen solvent system (e.g., 10:1 hexanes:ethyl acetate). Cover the chamber to allow the atmosphere to become saturated with solvent vapors.
-
Spot the TLC plate: Dissolve a small amount of the crude this compound in a few drops of dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate. It is also advisable to spot reference standards of the starting material (2-chloroethyl benzoate) if available.
-
Develop the TLC plate: Place the spotted TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the spots: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculate the Rf values: The Retention Factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
-
Optimize the solvent system:
-
If the Rf value of the product is too low (close to the baseline), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
If the Rf value is too high (close to the solvent front), decrease the polarity by increasing the proportion of hexanes.
-
Test various solvent systems (e.g., 15:1, 10:1, 8:1, 5:1 hexanes:ethyl acetate) to achieve the best separation.
-
Expected Results: this compound is expected to be slightly more polar than 2-chloroethyl benzoate due to the larger and more polarizable iodine atom. Therefore, the product should have a slightly lower Rf value than the starting material in a normal-phase system. A good separation will show two distinct spots.
Preparative Column Chromatography
Once an optimal solvent system has been determined by TLC, you can proceed with the preparative column chromatography.
Column Packing (Slurry Method):
-
Securely clamp the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 20:1 hexanes:ethyl acetate). Use approximately 30-50 g of silica gel for every 1 g of crude product.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, and continuously tap the column gently to ensure even packing and remove any air bubbles.
-
Add more solvent as needed, never allowing the top of the silica bed to run dry.
-
Once the silica has settled, add a thin layer of sand on top to protect the silica bed from disturbance during sample loading.
-
Drain the solvent until the level is just at the top of the sand layer.
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry-loading method, which often results in better separation.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
Elution and Fraction Collection:
-
Carefully add the mobile phase (starting with the optimized solvent system from TLC) to the column.
-
Open the stopcock and begin collecting fractions in test tubes or an automated fraction collector.
-
Apply gentle pressure to the top of the column (using a pump or inert gas) to achieve a steady flow rate.
-
Monitor the elution of the compounds by spotting small aliquots of the collected fractions onto a TLC plate and visualizing under UV light.
-
It is advisable to start with a less polar solvent system and gradually increase the polarity (gradient elution) if the separation is challenging. For example, start with 15:1 hexanes:ethyl acetate and gradually increase to 10:1 and then 8:1.
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
Workflow Diagram
Figure 1. Workflow for the purification of this compound.
Summary of Chromatographic Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Mobile Phase | Hexanes:Ethyl Acetate (start with 15:1 to 8:1 gradient) |
| TLC Rf (Target) | ~0.25 - 0.35 |
| Sample Loading | Dry loading on silica gel |
| Detection | UV visualization at 254 nm |
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | Incorrect solvent polarity. | Adjust the mobile phase composition. Try a different solvent system (e.g., dichloromethane/hexanes). |
| Product elutes too quickly or too slowly | Mobile phase is too polar or not polar enough. | Adjust the solvent ratio based on TLC results. |
| Bands are broad and diffuse | Column not packed properly; sample overloaded. | Repack the column carefully. Use a smaller amount of crude product. |
| Cracked or channeled silica bed | Column ran dry; thermal shock. | Ensure the silica bed is always covered with solvent. Avoid sudden changes in solvent composition that can generate heat. |
| Product decomposition on the column | Compound is unstable on silica. | Minimize the time the compound is on the column by using a faster flow rate. Consider using a less acidic stationary phase like alumina. |
Conclusion
The protocol outlined in this application note provides a reliable and reproducible method for the purification of this compound using silica gel column chromatography. By first optimizing the separation conditions with TLC, researchers can efficiently isolate the desired product from common impurities. Careful attention to the handling of the iodo-compound and proper chromatographic technique are essential for achieving high purity and yield.
References
Topic: Large-Scale Synthesis Considerations for 2-Iodoethyl Benzoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodoethyl benzoate is a valuable bifunctional building block in organic synthesis, particularly for the development of pharmaceutical agents. Its structure incorporates a benzoate moiety and a reactive primary alkyl iodide, enabling a wide range of subsequent chemical transformations. This application note provides a comprehensive guide to the large-scale synthesis of this compound, with a focus on practical, scalable, and efficient methodologies. We will dissect the most common industrial approach—a two-step synthesis involving the initial formation of 2-chloroethyl benzoate followed by a Finkelstein halogen exchange reaction. The rationale behind experimental choices, detailed protocols, and critical scale-up considerations are discussed to ensure a robust and self-validating process.
Introduction: The Utility of this compound
In the landscape of pharmaceutical development, the efficient construction of complex molecules is paramount. This compound serves as a key intermediate due to its dual reactivity. The ethyl iodide group is an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups, while the benzoate ester can be hydrolyzed to reveal a carboxylic acid or participate in other transformations. The primary iodide is significantly more reactive than its chloride or bromide analogs, often leading to faster reaction times, milder conditions, and higher yields in subsequent coupling reactions, which is a critical advantage in multi-step syntheses.[1]
Strategic Approaches to Synthesis
Two primary strategies dominate the synthesis of this compound. The choice between them often hinges on starting material availability, cost, and the desired scale of production.
Two-Step Synthesis via Finkelstein Halogen Exchange
This is the most widely adopted and economically viable route for large-scale production. It involves the synthesis of a more accessible precursor, 2-chloroethyl benzoate, followed by a halogen exchange reaction.
-
Step 1: Esterification to form 2-Chloroethyl Benzoate. The synthesis begins with the esterification of ethylene chlorohydrin with benzoyl chloride. This reaction is a classic example of Schotten-Baumann conditions, typically proceeding with high efficiency. The reaction is highly exothermic due to the formation of hydrochloric acid (HCl) gas as a byproduct. On a large scale, managing this exotherm and the corrosive off-gassing is a primary concern.
-
Step 2: The Finkelstein Reaction. The core of this strategy is the Finkelstein reaction, a nucleophilic bimolecular substitution (SN2) that converts an alkyl chloride or bromide into an alkyl iodide.[2][3] The reaction is driven to completion by leveraging Le Châtelier's principle. By using sodium iodide (NaI) in a solvent like acetone or methyl ethyl ketone (MEK), the resulting sodium chloride (NaCl) byproduct, which is insoluble in these solvents, precipitates out of the solution, thereby driving the equilibrium towards the desired product, this compound.[4]
Direct Esterification with 2-Iodoethanol
A more direct, one-step approach involves the esterification of 2-iodoethanol with benzoyl chloride. While this method appears simpler, the higher cost and relative instability of 2-iodoethanol compared to ethylene chlorohydrin often make it less attractive for large-scale industrial synthesis. However, for smaller-scale laboratory preparations where expediency is key, this can be a viable option.
Alternative Methods: The Mitsunobu Reaction
The Mitsunobu reaction offers another pathway for esterification, converting a primary or secondary alcohol to an ester using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).[5][6] This reaction is renowned for proceeding with a clean inversion of stereochemistry at the alcohol center.[7] While powerful for complex, stereospecific syntheses, the Mitsunobu reaction is generally not favored for large-scale production of a simple intermediate like this compound due to the high cost of the reagents and the generation of stoichiometric amounts of triphenylphosphine oxide and hydrazine byproducts, which can complicate purification.[5]
Comparative Analysis of Primary Synthetic Routes
The selection of a synthetic route for industrial production requires a careful balancing of multiple factors.
| Feature | Two-Step Finkelstein Route | Direct Esterification Route |
| Starting Materials | Benzoyl Chloride, Ethylene Chlorohydrin, Sodium Iodide | Benzoyl Chloride, 2-Iodoethanol |
| Relative Cost | Lower; utilizes cheaper, commodity starting materials. | Higher; 2-Iodoethanol is a more specialized and costly reagent. |
| Process Steps | Two main synthetic steps. | One main synthetic step. |
| Byproducts | HCl (gas), NaCl (solid). | HCl (gas). |
| Scale-Up Feasibility | Excellent; well-established and robust chemistry. | Moderate; limited by starting material cost and stability. |
| Key Challenge | Management of solid NaCl byproduct during work-up. | Handling of the more expensive and potentially light-sensitive 2-Iodoethanol. |
Detailed Large-Scale Protocols
The following protocols are designed with scalability in mind, focusing on the Finkelstein route as the preferred industrial method.
Protocol 1: Large-Scale Synthesis of 2-Chloroethyl Benzoate
This protocol describes the reaction of benzoyl chloride with ethylene chlorohydrin.
Causality: The reaction is typically performed without a catalyst, as the reactivity of the acid chloride is sufficient. The primary challenge is controlling the vigorous evolution of HCl gas and the associated exotherm. A gentle warming is used to initiate the reaction, after which the heat source is removed to allow the reaction to proceed under its own exotherm before being completed with additional heating.
Caption: Workflow for 2-Chloroethyl Benzoate Synthesis.
Methodology:
-
Reactor Setup: A glass-lined or Hastelloy reactor equipped with a mechanical stirrer, temperature probe, reflux condenser, and an off-gas scrubber (containing a caustic solution) is required.
-
Charging: In a well-ventilated hood, charge the reactor with ethylene chlorohydrin (1.0 eq) and benzoyl chloride (1.0 eq).
-
Initiation: Gently warm the mixture with agitation. The reaction will initiate, evidenced by the evolution of HCl gas.
-
Reaction Control: Immediately withdraw the heat source. The reaction is exothermic and will proceed on its own. Maintain control of the temperature using the reactor's cooling jacket. Ensure the off-gas is being effectively neutralized by the scrubber.
-
Completion: Once the initial vigorous reaction subsides, heat the mixture for an additional 30-60 minutes, allowing the temperature to rise to around 200-215°C to drive the reaction to completion.
-
Purification: Cool the reaction mixture. The crude product is then purified by vacuum distillation. 2-Chloroethyl benzoate typically boils at 101–104°C at 2 mm Hg. A yield of 89-91% can be expected.
Protocol 2: Large-Scale Synthesis of this compound via Finkelstein Reaction
This protocol details the conversion of 2-chloroethyl benzoate to the target compound.
Causality: Methyl ethyl ketone (MEK) is an excellent solvent for this reaction, as it readily dissolves both the organic substrate and sodium iodide, while sodium chloride has very low solubility. The reaction is heated to increase the rate of the SN2 substitution. A final aqueous work-up is necessary to remove the precipitated NaCl and any unreacted NaI. A wash with sodium bisulfite or thiosulfate is included to remove any trace iodine that may have formed due to oxidation, which would otherwise color the product.
Caption: Finkelstein Reaction Mechanism and Workflow.
Methodology:
-
Reactor Setup: Use a suitable reactor equipped for heating under reflux with mechanical stirring.
-
Charging: Charge the reactor with anhydrous sodium iodide (1.1-1.2 eq) and methyl ethyl ketone (MEK). Heat the mixture to reflux for about an hour to ensure all components are dry and dissolved.
-
Addition: Add 2-chloroethyl benzoate (1.0 eq) to the refluxing mixture.
-
Reaction: Maintain the mixture at reflux with stirring for 22-24 hours. The formation of a white precipitate (NaCl) will be observed.
-
Cooling and Filtration: Cool the reaction mixture to ambient temperature. Filter the mixture to remove the bulk of the precipitated NaCl. Wash the collected salts with a small amount of fresh MEK.
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure to remove most of the MEK.
-
Work-up: Transfer the residue to a separatory funnel or work-up vessel. Add water to dissolve the remaining inorganic salts. Wash the organic layer sequentially with a 10% sodium bisulfite solution (to remove any iodine color), water, and finally brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Final purification is achieved via vacuum distillation.
Key Considerations for Large-Scale Synthesis
Transitioning from a laboratory procedure to industrial production introduces significant challenges that must be proactively managed.
-
Thermal Management: The initial esterification of benzoyl chloride is highly exothermic. A robust reactor cooling system is essential to maintain control and prevent runaway reactions. Gradual, controlled addition of one reagent to the other is a standard scale-up strategy to manage the rate of heat generation.
-
Off-Gas Handling: The HCl gas evolved during the first step is corrosive and hazardous. An appropriately sized and efficient gas scrubber is not optional; it is a critical piece of safety and environmental equipment.
-
Materials Handling:
-
Solids: Handling large quantities of sodium iodide and the resulting sodium chloride precipitate requires specialized equipment like powder charging systems and pressure filters or centrifuges for efficient solid-liquid separation.
-
Corrosion: Benzoyl chloride and the generated HCl are corrosive. Reactors and transfer lines must be constructed from compatible materials like glass-lined steel or high-nickel alloys (e.g., Hastelloy).
-
-
Purification at Scale: While fractional distillation is effective, it is an energy-intensive unit operation. Optimizing distillation parameters (vacuum level, column packing, reflux ratio) is crucial for achieving high purity while minimizing cycle time and energy costs. The final product is light-sensitive and should be stored in opaque, tightly sealed containers.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. adichemistry.com [adichemistry.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Ethyl 2-iodobenzoate, 98% | Fisher Scientific [fishersci.ca]
Application Note: Cysteine-Selective Derivatization of Biomolecules Using 2-Iodoethyl Benzoate
Introduction: A Tool for Cysteine Alkylation
The selective modification of amino acid residues in proteins and peptides is a cornerstone of chemical biology, drug development, and proteomics.[1] Among the canonical amino acids, cysteine stands out due to the unique nucleophilicity of its thiol side chain, especially in its deprotonated thiolate form.[2] This reactivity makes it an ideal target for precise, chemoselective derivatization.
This application note provides a detailed technical guide on the use of 2-Iodoethyl benzoate as a thiol-reactive reagent for the covalent modification of cysteine residues in biomolecules. This compound is an alkylating agent that reacts efficiently with cysteine thiols via a substitution reaction, forming a stable thioether bond. This process introduces a benzoyl-ethyl moiety onto the biomolecule, a modification that can be leveraged for various downstream applications, including altering protein hydrophobicity, introducing a spectroscopic handle, or blocking specific cysteine sites to probe their functional roles. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss methods for verifying the modification.
Principle of Derivatization: S-Alkylation of Cysteine
The derivatization of cysteine with this compound proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. The key to this reaction's selectivity lies in the high nucleophilicity of the cysteine thiol group compared to other potentially reactive functional groups on a protein's surface.[3]
Mechanism:
-
Deprotonation: The reaction is highly pH-dependent. For the reaction to occur, the cysteine thiol (-SH) must be in its deprotonated, thiolate form (-S⁻). Given that the pKa of a typical cysteine side chain is approximately 8.5, the reaction rate increases significantly at a pH above 7.5, where a sufficient population of the highly nucleophilic thiolate exists.[2]
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom of the ethyl group that is bonded to the iodine atom.
-
Displacement: The iodine atom, being an excellent leaving group, is displaced, resulting in the formation of a stable thioether linkage.
This modification adds a mass of 148.16 Da (C₉H₈O₂) to the target biomolecule.
Caption: Figure 1: Reaction mechanism for cysteine derivatization.
Selectivity Considerations: While highly selective for cysteines, iodo-alkylating agents can react with other nucleophilic residues at elevated pH and high reagent concentrations.[4]
-
Histidine (pKa ~6.0): Can be alkylated, particularly at a neutral pH where it is most nucleophilic.
-
Lysine (pKa ~10.5): Reactivity increases significantly at pH > 9.
-
N-terminus (pKa ~8.0): Can also be a target.
Therefore, maintaining the reaction pH between 7.5 and 8.5 is critical for maximizing cysteine selectivity while minimizing off-target modifications.
Experimental Design and Key Parameters
A successful derivatization experiment depends on the careful control of several parameters. This section explains the causality behind key experimental choices.
-
Buffer Selection: The choice of buffer is critical. It must be non-nucleophilic to avoid competing with the biomolecule for the reagent. Buffers like phosphate (PBS), HEPES, and MOPS are excellent choices. Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol).
-
Reduction of Disulfide Bonds (Optional): Many proteins contain cysteine residues that are oxidized and paired in disulfide bonds (-S-S-). These are not reactive towards this compound. If the goal is to label these cysteines, the protein must first be treated with a reducing agent.
-
TCEP (Tris(2-carboxyethyl)phosphine): Is often preferred as it is stable, odorless, and does not contain a thiol group, meaning it does not need to be removed before adding the alkylating reagent.
-
DTT (Dithiothreitol): A powerful reducing agent, but it must be completely removed (e.g., via dialysis or desalting column) before adding this compound, as it will quench the reaction.
-
-
Reagent Stoichiometry: The molar ratio of this compound to the protein's reactive cysteines is a key variable. A 5- to 20-fold molar excess is a typical starting point. A higher excess can drive the reaction to completion but also increases the risk of off-target modifications and complicates downstream purification.
-
Reaction Time and Temperature: Most alkylation reactions proceed efficiently at room temperature (20-25°C) or 4°C. Reactions at 4°C are slower but can improve selectivity. A typical reaction time is 1-2 hours. It is advisable to perform a time-course experiment to determine the optimal duration for a specific protein.
-
Quenching: After the desired reaction time, it is essential to stop the reaction to prevent further, potentially non-specific, labeling. This is achieved by adding a small-molecule thiol, such as β-mercaptoethanol or DTT, to a final concentration of ~50 mM. This quencher scavenges all unreacted this compound.
Detailed Experimental Protocols
The following protocols provide a framework for the derivatization and subsequent analysis. Optimization may be required for specific biomolecules.
Protocol 1: Derivatization of a Cysteine-Containing Protein
This protocol assumes a starting protein concentration of 1-5 mg/mL.
-
Protein Preparation: a. Prepare the protein of interest in a non-nucleophilic buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.8). b. (Optional) If targeting cysteines involved in disulfide bonds, add TCEP to a final concentration of 10-fold molar excess over disulfide bonds. Incubate for 1 hour at room temperature.
-
Reagent Preparation: a. Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF. Note: Prepare this solution fresh, as iodo-compounds can be light-sensitive and prone to degradation.
-
Derivatization Reaction: a. Add the this compound stock solution to the protein sample to achieve the desired final molar excess (e.g., 10-fold excess over reactive thiols). b. Incubate the reaction mixture for 2 hours at room temperature with gentle mixing, protected from light.
-
Quenching: a. Add a 1 M stock solution of DTT to the reaction mixture to a final concentration of 50 mM to quench any unreacted this compound. b. Let the quenching reaction proceed for 15 minutes at room temperature.
-
Purification: a. Remove excess reagent and quenching agent by subjecting the sample to dialysis against a suitable buffer (e.g., PBS pH 7.4) or by using a desalting column (e.g., PD-10).
References
- 1. Proteomics: Technologies and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast and Highly Chemoselective Alkynylation of Thiols with Hypervalent Iodine Reagents Enabled through a Low Energy Barrier Concerted Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to improve the yield of 2-Iodoethyl benzoate synthesis
Technical Support Center: Synthesis of 2-Iodoethyl Benzoate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthetic transformation. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and generally reliable method is the Finkelstein reaction. [1][2]This involves treating a more readily available precursor, such as 2-chloroethyl benzoate or 2-bromoethyl benzoate, with sodium iodide (NaI) in a suitable solvent like acetone. [1][2] Q2: Why is acetone the preferred solvent for the Finkelstein reaction?
A2: Acetone is a polar aprotic solvent that plays a crucial role for two main reasons. First, it readily dissolves sodium iodide, allowing the iodide ion to act as an effective nucleophile. [1][3]Second, the byproducts of the reaction, sodium chloride (NaCl) or sodium bromide (NaBr), are poorly soluble in acetone and precipitate out of the solution. [3][4][5][6]This precipitation shifts the reaction equilibrium towards the product side, driving the reaction to completion according to Le Chatelier's principle. [4][5][7] Q3: My final product is a dark brown or purple color. What causes this and how can I fix it?
A3: This coloration is almost always due to the presence of molecular iodine (I₂), which forms from the oxidation of the iodide ion (I⁻). This can be caused by exposure to air or light, or by trace acidic impurities. To remove the color, wash the organic layer with a mild reducing agent solution, such as 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), during the workup procedure. [8][9] Q4: Can I synthesize this compound directly from benzoic acid and 2-iodoethanol?
A4: Yes, direct esterification is a viable alternative. This typically involves reacting benzoic acid with 2-iodoethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). [10][11]However, this method can be complicated by the potential instability of 2-iodoethanol, especially under strong heating and acidic conditions, which can lead to side reactions and lower yields.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis, focusing on the Finkelstein reaction route.
Problem 1: Low or No Yield of this compound
-
Question: I've run the Finkelstein reaction with 2-chloroethyl benzoate and NaI in acetone, but my TLC analysis shows mostly unreacted starting material even after prolonged heating. What went wrong?
-
Answer & Diagnostic Workflow: This issue typically points to problems with reagents, solvent, or reaction conditions. Let's diagnose the potential causes systematically.
-
Reagent Quality & Stoichiometry:
-
Sodium Iodide (NaI): Ensure you are using anhydrous NaI. The presence of water can solvate the iodide nucleophile, reducing its reactivity.
-
Precursor Halide: 2-Bromoethyl benzoate is significantly more reactive than 2-chloroethyl benzoate due to bromide being a better leaving group. [12]If using the chloro- precursor, expect longer reaction times or require higher temperatures.
-
Stoichiometry: Use a slight excess of NaI (typically 1.2 to 1.5 equivalents) to help drive the equilibrium forward. [13]
-
-
Solvent Condition:
-
Reaction Temperature:
-
The reaction is typically performed at the reflux temperature of acetone (approx. 56°C). If you are using 2-chloroethyl benzoate, a higher boiling point solvent like methyl ethyl ketone (MEK) may be necessary to achieve a reasonable reaction rate. [8]
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC. A key visual cue is the formation of a fine white precipitate (NaCl or NaBr). [4]If no precipitate forms, the reaction is likely not proceeding.
-
-
Workflow Diagram:
Caption: Diagnostic workflow for low yield issues.
-
Problem 2: Formation of Significant Byproducts
-
Question: My reaction seems to work, but I'm getting a significant amount of an impurity that I can't easily separate. What could it be?
-
Answer & Recommended Actions: The primary side reaction of concern is elimination (E2), especially if the reaction is run for too long at high temperatures or if basic impurities are present. This would lead to the formation of vinyl benzoate.
-
Recommended Actions:
-
Control Temperature: Avoid excessive heating. Use the minimum temperature required to drive the reaction to completion in a reasonable timeframe.
-
Reaction Time: Do not let the reaction run indefinitely. Monitor by TLC and stop the reaction once the starting material is consumed.
-
Purification: If elimination byproducts form, they can often be separated by column chromatography on silica gel. This compound is more polar than vinyl benzoate.
-
-
Problem 3: The Reaction is Too Slow or Stalls with a Less Reactive Substrate
-
Question: I am using a sterically hindered or electronically deactivated substrate, and the standard Finkelstein conditions are ineffective. How can I increase the reaction rate?
-
Answer & Advanced Solutions: For less reactive substrates, several strategies can be employed to enhance the reaction rate.
-
Phase-Transfer Catalysis (PTC): If running the reaction in a biphasic system or if solubility is an issue, adding a phase-transfer catalyst can dramatically increase the rate. [15]A quaternary ammonium salt, like tetrabutylammonium iodide (TBAI), can be used. The TBAI exchanges its iodide for the chloride/bromide on the substrate in the organic phase, and the resulting tetrabutylammonium chloride/bromide moves to the aqueous/solid phase to regenerate the catalyst with NaI. This provides faster reaction rates and better yields. [15]
-
Solvent Choice: While acetone is standard, other polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can be used. [16]These solvents are more polar and may increase the rate of SN2 reactions, but they may also dissolve the salt byproduct, so a large excess of NaI might be needed.
-
Optimized Protocol: Finkelstein Synthesis of this compound
This protocol details the synthesis from 2-bromoethyl benzoate, which is generally more efficient than starting from the chloro- analog.
Materials:
-
2-Bromoethyl benzoate
-
Anhydrous Sodium Iodide (NaI)
-
Anhydrous Acetone
-
Diethyl Ether (or Ethyl Acetate)
-
10% Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add anhydrous sodium iodide (1.5 equivalents).
-
Solvent Addition: Add anhydrous acetone (approx. 5-10 mL per gram of the starting halide).
-
Heating & Dissolution: Begin stirring and heat the mixture to reflux to dissolve the NaI.
-
Substrate Addition: Dissolve 2-bromoethyl benzoate (1.0 equivalent) in a minimal amount of anhydrous acetone and add it dropwise to the refluxing NaI solution.
-
Reaction: Continue heating at reflux. A fine white precipitate of sodium bromide (NaBr) should begin to form. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Workup - Filtration: Filter the mixture through a pad of celite to remove the precipitated NaBr. Wash the filter cake with a small amount of fresh acetone.
-
Workup - Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting residue in diethyl ether. Wash the organic layer sequentially with:
-
Water (to remove any remaining NaI).
-
10% aqueous sodium thiosulfate solution (to remove any trace I₂ color). [17] * Saturated brine solution (to aid in phase separation).
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The product is often pure enough for many applications. If further purification is needed, it can be achieved by vacuum distillation or column chromatography on silica gel.
Data Summary & Visualization
Table 1: Comparison of Halide Precursors for Finkelstein Reaction
| Precursor | Leaving Group | Relative Reactivity | Typical Conditions |
| 2-Chloroethyl benzoate | Cl⁻ | Lower | Reflux in MEK, 12-24h [8] |
| 2-Bromoethyl benzoate | Br⁻ | Higher | Reflux in Acetone, 2-4h |
| 2-Tosyloxyethyl benzoate | OTs⁻ | Highest | Room Temp in Acetone |
Reaction Mechanism Visualization
The Finkelstein reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. [1][4][13][16]
References
- 1. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. quora.com [quora.com]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. Illustrated Glossary of Organic Chemistry - Finkelstein reaction [chem.ucla.edu]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. What is the role of acetone in finkelstein reaction? | Filo [askfilo.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. adichemistry.com [adichemistry.com]
- 13. Finkelstein Reaction [organic-chemistry.org]
- 14. quora.com [quora.com]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 17. benchchem.com [benchchem.com]
Preventing side reactions in 2-Iodoethyl benzoate preparation
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Side Reactions
Welcome to the Technical Support Center for the synthesis of 2-iodoethyl benzoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure the success of your synthesis.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
The preparation of this compound, most commonly achieved via a Finkelstein reaction from 2-chloroethyl or 2-bromoethyl benzoate, is a crucial step in the synthesis of many pharmaceutical intermediates. However, the reaction is not without its challenges. This section addresses specific issues you might encounter and provides actionable solutions.
Question 1: My yield of this compound is consistently low, and I'm isolating a significant amount of an alkene byproduct. What is happening and how can I fix it?
Answer:
This is a classic case of a competing elimination reaction (E2) outcompeting the desired nucleophilic substitution (SN2). The hydroxide or other basic impurities can act as a base, abstracting a proton from the carbon adjacent to the carbon bearing the halogen, leading to the formation of an alkene.
Causality and Prevention:
-
Solvent Choice is Critical: The Finkelstein reaction is traditionally carried out in anhydrous acetone.[1][2] Sodium iodide (NaI) is soluble in acetone, while the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not.[2][3] This insolubility drives the reaction forward according to Le Chatelier's principle.[3] Using a more polar, protic solvent like ethanol can favor elimination reactions.[4]
-
Anhydrous Conditions are Key: Water in the reaction mixture can promote elimination and other side reactions. Ensure your solvent and glassware are thoroughly dried.
-
Temperature Control: While heating is necessary to drive the substitution, excessive temperatures can favor the elimination pathway, which has a higher activation energy. Refluxing in acetone (boiling point ~56°C) is generally sufficient.
-
Substrate Purity: Ensure your starting 2-chloroethyl benzoate or 2-bromoethyl benzoate is free from acidic or basic impurities that could catalyze elimination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield due to elimination.
Question 2: My reaction seems to stall, and I have a significant amount of unreacted starting material (2-chloro/bromoethyl benzoate) even after prolonged reaction times. What could be the issue?
Answer:
An incomplete reaction can be due to several factors, primarily related to the reactivity of the halide and the equilibrium of the Finkelstein reaction.
Causality and Prevention:
-
Leaving Group Ability: Bromide is a better leaving group than chloride. If you are starting with 2-chloroethyl benzoate, the reaction will be slower.[5] Consider using 2-bromoethyl benzoate if feasible.
-
Reagent Stoichiometry: Use a molar excess of sodium iodide to push the equilibrium towards the product side.
-
Reagent Quality: Ensure the sodium iodide is of high purity and anhydrous. Clumped or discolored NaI may indicate moisture or degradation.
-
Reaction Time: While the reaction is driven by precipitation, it can still require extended periods, sometimes up to 24 hours, for completion, especially with less reactive substrates.[6]
Experimental Protocol for Finkelstein Reaction:
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2-Bromoethyl benzoate or 2-Chloroethyl benzoate | Bromo derivative is more reactive.[5] |
| Reagent | Anhydrous Sodium Iodide (NaI) | Purity is crucial for reactivity. |
| Solvent | Anhydrous Acetone | Solubilizes NaI, precipitates NaCl/NaBr.[2][3] |
| Stoichiometry | 1.5 to 2.0 equivalents of NaI | Molar excess drives the reaction forward. |
| Temperature | Reflux (~56 °C) | Provides sufficient energy for the reaction. |
| Reaction Time | 12-24 hours | Ensure complete conversion.[6] |
Question 3: After workup, my crude product is a dark color and contains impurities that are difficult to remove by column chromatography. How can I improve the purity?
Answer:
The dark color often indicates the presence of elemental iodine (I2), which can form from the oxidation of iodide ions.
Causality and Prevention:
-
Light Sensitivity: Iodide solutions can be sensitive to light, which can promote the formation of iodine. Protect your reaction from direct light.
-
Workup Procedure: A wash with an aqueous solution of a reducing agent is highly effective at removing iodine.
Optimized Workup Protocol:
-
After the reaction is complete, cool the mixture and filter off the precipitated sodium chloride/bromide.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude this compound.[7]
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Finkelstein reaction for preparing this compound?
The Finkelstein reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] In this single, concerted step, the iodide ion (I-) acts as a nucleophile and attacks the electrophilic carbon atom bonded to the chlorine or bromine atom from the backside.[3] This backside attack leads to an inversion of stereochemistry at the carbon center (though in this specific molecule, the carbon is not a stereocenter). Simultaneously, the chloride or bromide ion is displaced as the leaving group.
Caption: SN2 mechanism of the Finkelstein reaction.
Q2: Are there alternative methods for preparing this compound that might avoid some of these side reactions?
Yes, the Mitsunobu reaction is a viable alternative, particularly if you are starting from 2-hydroxyethyl benzoate.[8] This reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including iodides, with a clean inversion of stereochemistry.[8][9]
Mitsunobu Reaction Overview:
-
Reagents: Triphenylphosphine (PPh3), an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a source of iodide (e.g., molecular iodine or a metal iodide).[10][11]
-
Mechanism: The PPh3 and DEAD combine to activate the alcohol, converting the hydroxyl group into a good leaving group.[8][9] The iodide nucleophile then displaces this activated group.
-
Advantages: Can be very clean and high-yielding.
-
Disadvantages: The reagents are more expensive, and the workup can be complicated by the need to remove triphenylphosphine oxide, a common byproduct.[9]
Q3: Why is this compound preferred over its chloro- or bromo- analogs in some synthetic applications?
The utility of this compound stems from the properties of the carbon-iodine bond. Iodine is an excellent leaving group, making the ethyl group highly susceptible to nucleophilic attack. This enhanced reactivity is advantageous in subsequent synthetic steps where the iodoethyl moiety needs to be further functionalized.
III. References
-
Biosynth. (n.d.). 2-Chloroethyl Benzoate. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 2-chloroethyl benzoate. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (1941). Benzoylcholine iodide and chloride. Org. Synth. Coll. Vol. 1, 528. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). 2-Chloroethyl benzoate. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Methyl 2-(2-bromoethyl)benzoate. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). ETHYL 2-(BROMOMETHYL)BENZOATE synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Purification Strategies for Products from Ethyl 2-iodylbenzoate Reactions. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102850221A - Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). 2-Bromoethyl benzoate 939-54-8 wiki. Retrieved from --INVALID-LINK--
-
Vedantu. (n.d.). Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. Retrieved from --INVALID-LINK--
-
Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved from --INVALID-LINK--
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Technical Guide to 2-Iodobenzoate: Commercial Availability, Purity, and Applications in Drug Development. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from --INVALID-LINK--
-
AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Finkelstein reaction. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from --INVALID-LINK--
-
Chemguide. (n.d.). elimination v nucleophilic substitution in halogenoalkanes. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from --INVALID-LINK--
References
- 1. byjus.com [byjus.com]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. adichemistry.com [adichemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for 2-Iodobenzoate Esterification
Welcome to the technical support center for the optimization of 2-iodobenzoate esterification. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to equip you with the scientific principles and practical insights needed to master this crucial chemical transformation.
Introduction: The Critical Role of Temperature in Fischer Esterification
The synthesis of 2-iodobenzoate esters, pivotal intermediates in pharmaceuticals and materials science, is commonly achieved through Fischer esterification.[1][2] This acid-catalyzed reaction between 2-iodobenzoic acid and an alcohol is a reversible process, making the optimization of reaction parameters essential for maximizing yield.[3][4] Among these parameters, temperature plays a multifaceted role, influencing reaction kinetics, equilibrium position, and the prevalence of side reactions.
This guide will delve into the nuances of temperature optimization for this specific esterification, addressing common challenges and providing evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the esterification of 2-iodobenzoic acid?
A1: The optimal temperature for the esterification of 2-iodobenzoic acid generally falls within the reflux temperature of the alcohol used.[5] For common alcohols like methanol and ethanol, this typically translates to a range of 60-110 °C .[5] A specific protocol for the synthesis of methyl 2-iodobenzoate suggests heating and stirring the reaction mixture at 80 °C.[6] It is crucial to operate at a temperature that ensures a reasonable reaction rate without promoting unwanted side reactions.
The primary objective is to provide sufficient thermal energy to overcome the activation energy of the reaction. However, excessively high temperatures can lead to the degradation of reactants or products and may favor side reactions such as ether formation from the alcohol, especially with sensitive substrates.
Q2: How does temperature influence the reaction equilibrium?
A2: According to Le Châtelier's principle, the effect of temperature on equilibrium depends on the enthalpy change of the reaction. While the esterification of benzoic acid is a slightly endothermic reaction, the primary strategy for driving the equilibrium toward the product side is the removal of water, a byproduct of the reaction.[3][5]
While increasing the temperature can slightly shift the equilibrium towards the products for an endothermic reaction, its more significant impact is on the rate at which equilibrium is reached. Higher temperatures accelerate both the forward and reverse reactions. Therefore, temperature optimization must be coupled with efficient water removal to achieve high yields.[5]
Q3: My reaction is sluggish, and the yield is low. Should I simply increase the temperature?
A3: While a low reaction temperature can certainly lead to a slow reaction and low conversion, indiscriminately increasing the temperature is not always the best solution. Before elevating the heat, consider the following factors:
-
Catalyst Activity: Ensure that a sufficient amount of a suitable acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is present and active.[7][8] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[9]
-
Water Removal: As esterification is a reversible reaction, the presence of water will hinder the forward reaction.[10] Employing a Dean-Stark apparatus or using a drying agent like molecular sieves can effectively remove water as it is formed, driving the reaction to completion.[5]
-
Reactant Stoichiometry: Using a large excess of the alcohol can also shift the equilibrium towards the ester product.[3]
If these factors have been addressed and the reaction is still slow, a moderate increase in temperature, up to the reflux temperature of the alcohol, is a logical next step. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time at the adjusted temperature.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the esterification of 2-iodobenzoate and provides a systematic approach to troubleshooting.
Issue 1: Low Yield Despite Reaching Reflux Temperature
Possible Cause: Inefficient water removal is often the culprit when yields are low even at reflux. The continuous production of water can lead to the hydrolysis of the ester back to the starting materials.
Troubleshooting Steps:
-
Verify Water Removal Technique:
-
Dean-Stark Apparatus: Ensure the apparatus is set up correctly and that the solvent used forms an azeotrope with water (e.g., toluene).
-
Drying Agents: If using molecular sieves, ensure they are properly activated and added in a sufficient quantity.
-
-
Increase the Excess of Alcohol: Using a larger excess of the alcohol can help to push the equilibrium towards the product side.[5]
-
Check for Steric Hindrance: While 2-iodobenzoic acid itself is not exceptionally bulky, using a sterically hindered alcohol can significantly slow down the reaction. In such cases, longer reaction times or alternative esterification methods may be necessary.[5]
Issue 2: Formation of Dark, Tarry Byproducts
Possible Cause: The formation of dark, tarry substances often indicates decomposition or polymerization, which can be exacerbated by excessive heat or high catalyst concentrations.[11]
Troubleshooting Steps:
-
Optimize Catalyst Concentration: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate. An excess of a strong acid like sulfuric acid can promote side reactions.
-
Control the Temperature Carefully: Avoid overheating the reaction mixture. Maintain a gentle, controlled reflux. For instance, a protocol for methyl 2-iodobenzoate synthesis specifies a reaction temperature of 80°C.[6]
-
Ensure Inert Atmosphere: While not always necessary for simple esterifications, performing the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions that may lead to colored impurities.[6]
Issue 3: Incomplete Conversion of 2-Iodobenzoic Acid
Possible Cause: The reaction may not have reached equilibrium, or the equilibrium position is unfavorable under the current conditions.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use TLC or another suitable analytical technique to monitor the disappearance of the starting material.[2] This will help determine if the reaction has stalled or is simply slow.
-
Increase Reaction Time: If the reaction is proceeding but is slow, extending the reaction time may be sufficient to achieve a higher conversion.
-
Re-evaluate Temperature and Water Removal: As discussed previously, ensure the temperature is optimal and water is being effectively removed to drive the reaction forward.
Experimental Protocols
General Protocol for the Esterification of 2-Iodobenzoic Acid (Methyl Ester)
This protocol is a representative method for the synthesis of methyl 2-iodobenzoate.
Materials:
-
2-Iodobenzoic acid
-
Methanol (anhydrous)[2]
-
Concentrated sulfuric acid[2]
-
Diethyl ether[1]
-
Saturated sodium bicarbonate solution[1]
-
Brine[1]
-
Anhydrous sodium sulfate[1]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-iodobenzoic acid in an excess of anhydrous methanol.[1][2]
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution.[2]
-
Heat the mixture to a gentle reflux (approximately 80 °C) and maintain this temperature for several hours.[6]
-
Monitor the progress of the reaction by TLC.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[2]
-
Dissolve the residue in diethyl ether.[1]
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-iodobenzoate.[1]
-
Purify the crude product by vacuum distillation or column chromatography.[1]
| Parameter | Recommended Value/Condition | Reference |
| Reactant Ratio | Excess alcohol (e.g., 10-fold or more) | [5] |
| Catalyst | Concentrated H₂SO₄ or p-TsOH | [7][8] |
| Temperature | Reflux of the alcohol (e.g., 80 °C for methanol) | [6] |
| Reaction Time | 1-10 hours (monitor by TLC) | [2][5] |
| Water Removal | Dean-Stark apparatus or drying agent | [5] |
Table 1: Key Parameters for 2-Iodobenzoate Esterification
Visualizing the Workflow
Decision Tree for Optimizing Reaction Temperature
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Methyl 2-iodobenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
Common impurities in 2-Iodoethyl benzoate and how to remove them
Welcome to the technical support guide for 2-Iodoethyl Benzoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the purity of this important synthetic intermediate. Here, we provide in-depth, field-proven insights and detailed protocols to help you identify and remove common impurities, ensuring the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) about Impurities
This section addresses the most common initial queries regarding the quality and handling of this compound.
Q1: What are the most common impurities in synthetically prepared this compound?
The impurities in this compound are almost always related to its synthesis, which is typically a Finkelstein reaction involving the substitution of a chlorine atom with iodine. The most common synthetic route starts from 2-chloroethyl benzoate and sodium iodide.[1]
Based on this, the primary impurities to expect are:
-
Unreacted Starting Material: 2-Chloroethyl benzoate may persist if the reaction does not go to completion.
-
Inorganic Byproducts: Sodium chloride (NaCl) is formed during the reaction.
-
Excess Reagents: Unreacted sodium iodide (NaI) can also contaminate the crude product.
-
Degradation Products: Free iodine (I₂) can form, especially upon exposure to light or heat, leading to discoloration.
-
Solvent Residues: The reaction is often carried out in solvents like methyl ethyl ketone, which can be retained in the final product if not adequately removed.[1]
Q2: My this compound has a brown or purple tint. What causes this and is it a problem?
A brown, yellow, or even purple discoloration is a common issue with iodo-containing organic compounds. This is almost always due to the presence of elemental iodine (I₂), which forms from the slow decomposition of the product, often accelerated by exposure to light or trace acidic impurities.
While trace amounts of iodine may not interfere with all subsequent reactions, it is indicative of product degradation and can be problematic for sensitive applications or stoichiometric-sensitive reactions. It is best practice to remove it before use. This is easily accomplished by washing the compound with a mild reducing agent solution, such as sodium bisulfite or sodium thiosulfate, which converts the colored I₂ into colorless iodide ions (I⁻).[1][2]
Q3: How can I detect and quantify the impurities in my sample?
Several analytical techniques can be used to assess the purity of this compound. The choice of method depends on the suspected impurity and available instrumentation.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for identifying and quantifying organic impurities like residual 2-chloroethyl benzoate and solvents. The distinct signals for the protons adjacent to the halogen will differ, allowing for integration and purity calculation.
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): As this compound is a relatively volatile liquid, GC is an excellent method for assessing purity. It can effectively separate the product from the lower-boiling 2-chloroethyl benzoate and residual solvents.[3] GC-MS provides definitive identification of the impurities.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a UV detector can also be developed to quantify non-volatile impurities and the main component.[3][4]
-
Thin-Layer Chromatography (TLC): TLC is a quick, qualitative method to get a preliminary assessment of purity and to determine the appropriate solvent system for purification by column chromatography.[5]
Part 2: Troubleshooting and Purification Guide
This guide provides solutions to specific issues you may encounter with your this compound sample.
Issue 1: Presence of Inorganic Salts (e.g., NaCl, NaI)
-
Symptom: You observe a solid precipitate in your oily product, or you experience poor phase separation during an aqueous workup (e.g., formation of an emulsion).
-
Causality: Inorganic salts like sodium chloride and sodium iodide have negligible solubility in organic solvents and must be removed after the reaction.
-
Solution: Aqueous Wash. A simple and effective method is to wash the organic material with water. This process dissolves the salts into the aqueous phase, which can then be separated and discarded.
See Protocol 1 for a detailed step-by-step procedure.
Issue 2: Contamination with 2-Chloroethyl Benzoate
-
Symptom: Analytical data (GC or NMR) indicates the presence of the starting material, 2-chloroethyl benzoate.
-
Causality: This occurs when the Finkelstein reaction has not reached completion. Since 2-chloroethyl benzoate has a similar structure and polarity to the product, it can be challenging to remove.
-
Solution 1: Drive the Reaction to Completion. Before resorting to purification, ensure the reaction has run for a sufficient time (22-24 hours is reported) and at an adequate temperature to maximize conversion.[1]
-
Solution 2: Vacuum Distillation. This is the most effective method for separating this compound from the less volatile 2-chloroethyl benzoate and other non-volatile impurities. The boiling point of this compound is approximately 163-165°C at 23 mmHg.[6][7]
See Protocol 2 for a detailed step-by-step procedure.
-
Solution 3: Flash Column Chromatography. If distillation is not feasible, flash chromatography on silica gel can separate the product from the starting material.[2][8] Due to their similar polarities, a carefully selected eluent system and a long column may be necessary for good separation.
See Protocol 3 for a detailed step-by-step procedure.
Issue 3: Discoloration Due to Free Iodine (I₂)
-
Symptom: The product, which should be a colorless to pale yellow liquid, appears yellow, brown, or purple.
-
Causality: Decomposition has led to the formation of elemental iodine (I₂).
-
Solution: Reductive Wash. Washing the organic product with an aqueous solution of a mild reducing agent will quench the colored iodine.
-
Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution with a 10% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).[1][2]
-
Shake the separatory funnel until the organic layer becomes colorless.
-
Separate the layers and proceed with a final wash with water and then brine to remove residual salts.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Issue 4: Residual Solvents
-
Symptom: NMR or GC analysis shows the presence of reaction solvents (e.g., methyl ethyl ketone).
-
Causality: Insufficient removal of the solvent after the workup procedure.
-
Solution: High Vacuum. Solvents can be removed by first using a rotary evaporator and then placing the flask on a high vacuum line for several hours. Gentle heating (e.g., 30-40°C) can facilitate this process, but care should be taken to avoid excessive heating which could degrade the product.
Part 3: Data and Protocols
Table 1: Common Impurities in this compound and Their Properties
| Impurity | Molecular Formula | Boiling Point (°C) | Rationale for Presence |
| This compound | C₉H₉IO₂ | 163-165 @ 23 mmHg | Desired Product |
| 2-Chloroethyl benzoate | C₉H₉ClO₂ | 101-104 @ 2 mmHg[1] | Unreacted starting material |
| Sodium Chloride | NaCl | 1413 | Inorganic byproduct |
| Sodium Iodide | NaI | 1304 | Excess unreacted reagent |
| Iodine | I₂ | 184.3 | Degradation product |
| Methyl Ethyl Ketone | C₄H₈O | 79.6 | Reaction solvent[1] |
Protocol 1: Standard Aqueous Workup
-
Transfer the crude reaction mixture into a separatory funnel. If a solvent like methyl ethyl ketone was used, it may need to be removed first via rotary evaporation, and the residue redissolved in a water-immiscible solvent like diethyl ether.
-
Add an equal volume of deionized water to the funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.
-
Allow the layers to separate completely. The organic layer (containing the product) will likely be the bottom layer due to the density of the iodinated compound, but this should be confirmed.
-
Drain and discard the upper aqueous layer.
-
Optional but Recommended: Perform a second wash with a 10% sodium bisulfite solution to remove any iodine color, followed by a wash with saturated sodium bicarbonate to neutralize any acidic impurities, and a final wash with brine (saturated NaCl solution) to aid in drying.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter away the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, now free of water-soluble impurities.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Use a short path distillation head for efficiency. Ensure all joints are properly sealed with vacuum grease.
-
Sample Loading: Place the crude this compound in the distillation flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Vacuum Application: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask using a heating mantle. Stir the liquid continuously.
-
Fraction Collection: Collect any low-boiling fractions (e.g., residual solvent) first in a separate receiving flask. As the temperature rises, switch to a new receiving flask to collect the main product fraction, which should distill at a stable temperature (lit. bp: 163-165°C at 23 mmHg).[6][7]
-
Completion: Stop the distillation when the temperature begins to drop or when only a small, dark residue remains in the distillation flask.
-
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum to prevent air from rushing in and disturbing the collected distillate.
Protocol 3: Purification by Flash Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Eluent Selection: Determine the optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the product.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system. Apply gentle air pressure to achieve a steady flow rate.[8]
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.
Part 4: Visual Workflows
Synthesis and Impurity Formation
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. magritek.com [magritek.com]
- 6. parchem.com [parchem.com]
- 7. 39252-69-2 CAS MSDS (ETHYL 2-IODOBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 2-Iodoethyl Benzoate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving 2-Iodoethyl benzoate. As a primary alkyl iodide, this compound is a versatile reagent, but its reactivity profile necessitates careful consideration of reaction parameters to ensure success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My nucleophilic substitution reaction with this compound is showing low conversion. What are the primary factors I should investigate?
Low conversion in nucleophilic substitution reactions with this compound, a primary alkyl halide, typically points to issues with the reaction conditions that may be hindering the bimolecular nucleophilic substitution (SN2) pathway or promoting side reactions. The key areas to investigate are the quality of your starting material, the choice of solvent, the nature of your nucleophile, and the reaction temperature.
Troubleshooting Workflow for Low Conversion in SN2 Reactions:
Caption: Systematic troubleshooting for low SN2 conversion.
-
Reagent Purity: this compound can degrade over time, especially if exposed to light or moisture. Impurities can inhibit the reaction. Verify the purity of your starting material using techniques like NMR or GC-MS.
-
Solvent Choice: The SN2 reaction is highly sensitive to the solvent. Polar aprotic solvents such as acetone, DMSO, DMF, and acetonitrile are ideal as they solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it more "free" and reactive.[1] Protic solvents (e.g., water, alcohols) can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing the reaction.
-
Nucleophile Reactivity: The strength of the nucleophile is critical. Weakly nucleophilic species will react slowly. Ensure your nucleophile is sufficiently potent for an SN2 reaction. Also, verify the concentration; an insufficient amount of nucleophile will naturally lead to low conversion.
-
Temperature: While heating can increase the rate of reaction, excessively high temperatures may promote side reactions such as elimination or decomposition.
Q2: I am observing the formation of an unexpected byproduct that I suspect is an alkene. What is happening and how can I prevent it?
The formation of an alkene byproduct from this compound suggests that an elimination reaction, likely an E2 (bimolecular elimination) reaction, is competing with your desired SN2 pathway.
Understanding the SN2 vs. E2 Competition:
Caption: Competing SN2 and E2 pathways for this compound.
Causes and Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Strong, Bulky Base | Sterically hindered bases have difficulty accessing the electrophilic carbon for an SN2 attack and will preferentially abstract a proton from the β-carbon, leading to elimination.[2] | Use a less sterically hindered nucleophile/base if possible. For example, use ethoxide instead of tert-butoxide if a strong base is required. |
| High Reaction Temperature | Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at higher temperatures. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and gradually warming if necessary. |
| Strongly Basic Nucleophile | Many strong nucleophiles are also strong bases. The basicity of the reagent can drive the elimination pathway. | If your nucleophile is highly basic, consider using a less basic but still potent nucleophile. |
Q3: My reaction seems to stall, and I am recovering unreacted starting material along with some benzoic acid. What could be the cause?
The presence of benzoic acid points towards the hydrolysis of the ester functional group in this compound.[3][4] This can occur if there is water in your reaction mixture, especially under basic or acidic conditions.
Mechanism of Ester Hydrolysis:
Under basic conditions, hydroxide ions can attack the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that collapses to form a carboxylate salt and 2-iodoethanol. Subsequent acidification during workup will produce benzoic acid.
Preventative Measures:
-
Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Choice of Base: If your reaction requires a base, use a non-nucleophilic, anhydrous base.
-
Purification of Starting Material: Ensure your this compound has not already partially hydrolyzed during storage.
Q4: The reaction is slow, and adding more of my nucleophile doesn't seem to increase the rate significantly. Could the iodide leaving group be the issue?
While iodide is an excellent leaving group, its conjugate acid, HI, is a strong acid, making the iodide ion a very weak base and thus stable on its own.[5][6][7] However, the iodide ion is also a good nucleophile. This can lead to a reversible reaction, especially if the incoming nucleophile is not significantly more reactive than iodide. This is known as the Finkelstein reaction equilibrium.[8]
Managing Reaction Equilibrium:
To drive the reaction to completion, you can employ Le Châtelier's principle:
-
Use a Large Excess of Nucleophile: Using a significant excess of your desired nucleophile can help to shift the equilibrium towards the product side.
-
Precipitation of a Byproduct: If the reaction produces a salt that is insoluble in the reaction solvent, its precipitation will drive the reaction forward. For example, in the Finkelstein reaction, the use of acetone as a solvent causes the precipitation of NaCl or NaBr when converting alkyl chlorides or bromides to alkyl iodides.[8]
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction Conversion by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the disappearance of this compound and the appearance of your product.[9]
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Standard Preparation: Prepare standard solutions of known concentrations of your starting material (this compound) and, if available, your expected product.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).
-
-
Quantification: Create a calibration curve from your standards to determine the concentration of the starting material and product in your reaction aliquots over time.
Protocol 2: Test Reaction to Diagnose SN2 vs. E2 Competition
If you suspect elimination is a significant issue, you can perform a small-scale test reaction with a non-nucleophilic, bulky base to see if the elimination product is readily formed.
-
Apparatus: Set up a small, dry round-bottom flask with a magnetic stirrer and an inert atmosphere.
-
Reagents:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (1.1 eq)
-
Anhydrous THF or tert-butanol as the solvent.
-
-
Procedure: Dissolve the this compound in the solvent and cool to 0 °C. Add the potassium tert-butoxide portion-wise. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Analysis: Monitor the reaction by TLC or GC-MS to check for the formation of vinyl benzoate, the elimination product. The presence of this product confirms that the substrate is susceptible to elimination under basic conditions.
References
- 1. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 4. sserc.org.uk [sserc.org.uk]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. rammohancollege.ac.in [rammohancollege.ac.in]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
Stabilizing 2-Iodoethyl benzoate during storage and handling
Technical Support Center: 2-Iodoethyl Benzoate
Introduction for the Modern Researcher
Welcome to the dedicated technical support guide for this compound (CAS: 39252-69-2). As a primary alkyl iodide, this reagent is a potent electrophile valued in drug development and complex organic synthesis for its ability to introduce the benzoyloxyethyl moiety. However, the very reactivity that makes it useful also renders it susceptible to degradation. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making alkyl iodides inherently less stable than their bromide or chloride analogs[1][2].
This guide is designed for researchers, by researchers. We move beyond simple storage instructions to provide a framework for understanding, identifying, and mitigating the degradation of this compound. Our goal is to ensure the integrity of your starting material, the reproducibility of your experiments, and the success of your synthetic campaigns.
Troubleshooting Guide: Field Diagnostics & Solutions
This section addresses the most common issues encountered during the storage and use of this compound. The format is designed to help you quickly diagnose a problem and implement a validated solution.
| Observation | Probable Cause(s) | Recommended Action(s) |
| Discoloration (Yellow, Brown, or Purple) | Photolytic or Thermal Decomposition: The primary cause is the cleavage of the C-I bond, generating free iodine (I₂), which is colored. This process can be accelerated by light and heat[3][4]. | Proceed to the "Protocol 1: Purification of Discolored this compound" . The reagent can often be salvaged. |
| Low Yields in Subsequent Reactions | Reduced Purity: The reagent has likely degraded, lowering the concentration of the active compound and introducing inhibitors. | 1. Purify the reagent before use (See Protocol 1).2. Re-evaluate storage conditions to prevent future degradation (See FAQs). |
| Appearance of New Peaks in NMR/LC-MS | Hydrolysis or Elimination: • Benzoic Acid: From hydrolysis of the ester linkage.• 2-Iodoethanol: Also from hydrolysis.• Vinyl Benzoate: From E2 elimination of HI, especially if exposed to basic conditions[1]. | 1. Compare new peaks to known standards of potential byproducts.2. Purification via column chromatography may be required if simple washing is insufficient. |
| Inconsistent Reaction Outcomes | Variable Reagent Quality: Using the reagent from the same bottle over a long period without proper inert atmosphere handling can lead to progressive degradation. | 1. Aliquot the reagent into smaller, single-use vials upon receipt.2. Always handle under an inert atmosphere (e.g., Argon or Nitrogen). |
Visualizing the Degradation Problem
The following workflow provides a decision-making process for handling a suspect bottle of this compound.
Caption: Troubleshooting workflow for assessing the quality of this compound.
Experimental Protocols
Protocol 1: Purification of Discolored this compound
This protocol is adapted from standard procedures for removing free iodine from organic solutions and is particularly effective for reversing discoloration[5].
Principle: Free iodine (I₂), the cause of discoloration, is reduced to colorless, water-soluble iodide (I⁻) by a reducing agent like sodium bisulfite or sodium thiosulfate. A subsequent brine wash removes residual water before drying.
Materials:
-
Discolored this compound
-
Diethyl ether or Ethyl acetate
-
10% aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the discolored this compound in 5-10 volumes of diethyl ether or ethyl acetate in a separatory funnel.
-
Reductive Wash: Add an equal volume of 10% sodium bisulfite solution. Stopper the funnel and shake gently, venting frequently to release any pressure. Continue shaking until the organic layer becomes colorless.
-
Phase Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water. Separate and discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean flask and add a small amount of anhydrous magnesium sulfate or sodium sulfate. Swirl gently and let it stand for 10-15 minutes.
-
Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the purified, colorless this compound.
-
Validation: Confirm purity with TLC, NMR, or LC-MS before use. Store the purified product under an inert atmosphere and protect it from light.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maximize shelf-life, the reagent must be protected from its primary degradation catalysts: light, heat, oxygen, and moisture.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows the rate of thermal decomposition and potential elimination reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and reactions with atmospheric moisture, which can lead to hydrolysis[6][7]. |
| Light | Amber/Opaque Glass Vial | Prevents photolytic cleavage of the weak C-I bond, which generates radical species and free iodine[3][4]. |
| Container | Tightly Sealed with Inert Liner | Prevents ingress of air and moisture. A PTFE-lined cap is recommended. |
Q2: My this compound arrived as a clear liquid. How long can I expect it to remain stable?
A2: If stored unopened under the recommended conditions, the product should remain stable for 6-12 months. However, once the seal is broken, its stability is highly dependent on handling. Each time the bottle is opened, the inert atmosphere is compromised. For this reason, we strongly recommend aliquoting the material into smaller, single-use vials under an inert atmosphere upon first use.
Q3: What are the primary decomposition pathways I should be aware of?
A3: Understanding the potential degradation routes helps in predicting impurities and designing robust reaction conditions.
Caption: Primary decomposition pathways for this compound.
Q4: Can I add a stabilizer for long-term storage?
A4: While some alkyl halides are stabilized with radical scavengers or metal turnings (e.g., copper), this is not standard practice for this compound and may introduce contaminants into your reaction. Adding stabilizers is generally not recommended. The most effective stabilization strategy is strict adherence to proper storage and handling protocols: cold, dark, and under an inert atmosphere.
References
How to drive Fischer esterification to completion for 2-iodobenzoic acid
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions for the Fischer esterification of 2-iodobenzoic acid. Our goal is to equip you with the scientific rationale and practical steps to drive this equilibrium-limited reaction to completion, ensuring high yield and purity of your desired ester, such as methyl 2-iodobenzoate.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of 2-iodobenzoic acid is giving low yields. What are the primary reasons for this?
Low yields in the Fischer esterification are almost always due to the reversible nature of the reaction.[1][2][3][4] The reaction between a carboxylic acid and an alcohol produces an ester and water. This process exists in equilibrium, which, if not managed, may favor the starting materials.[1][2][5] For 2-iodobenzoic acid, steric hindrance from the bulky ortho-iodine substituent can also slow the reaction rate compared to unsubstituted benzoic acid, making it more challenging to reach completion.[2][6]
To achieve a high yield, the equilibrium must be shifted towards the product side, in accordance with Le Châtelier's Principle.[1][2][5][7] This is typically accomplished by:
-
Using a large excess of the alcohol: This increases the concentration of one of the reactants, pushing the equilibrium forward.[1][2][7]
-
Removing water as it is formed: This prevents the reverse reaction (ester hydrolysis) from occurring.[1][2][3][8][9]
Q2: What is the best method to remove water from the reaction?
The most effective method for removing water during a Fischer esterification is using a Dean-Stark apparatus .[1][2][3][9][10][11] This piece of glassware allows for the azeotropic removal of water with a suitable solvent, such as toluene or benzene.[1][3][11]
How it works:
-
The reaction is run in a solvent (e.g., toluene) that forms a minimum-boiling azeotrope with water.
-
The vapor from the refluxing mixture, containing both the solvent and the water produced, rises into the condenser.[11]
-
Upon condensation, the immiscible liquids collect in the graduated arm of the Dean-Stark trap.[11]
-
Since water is denser than toluene, it settles to the bottom of the trap, while the lighter toluene overflows and returns to the reaction flask.[1][11] This continuous removal of water effectively drives the reaction to completion.[1][2][11]
Q3: Which acid catalyst is most effective for the esterification of 2-iodobenzoic acid?
Concentrated sulfuric acid (H₂SO₄) is the most commonly used and highly effective catalyst for Fischer esterification, including for substrates like 2-iodobenzoic acid.[3][9][12][13][14] p-Toluenesulfonic acid (p-TsOH) is another excellent alternative.[3][12][15]
Mechanism of Catalysis: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid.[1][2][15][16] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[7][12][15] The catalyst is regenerated at the end of the reaction cycle.[7]
Troubleshooting Guide
Problem 1: The reaction has stalled and is not proceeding to completion, even with excess alcohol.
-
Analysis: While using excess alcohol as the solvent (e.g., methanol for methyl ester synthesis) is a valid strategy, the water produced can accumulate and slow down or halt the reaction by promoting the reverse hydrolysis reaction.[1][4] The steric hindrance of the ortho-iodine group on 2-iodobenzoic acid may exacerbate this issue by slowing the forward reaction rate.[6]
-
Solution:
-
Implement a Dean-Stark Trap: If you are not already using one, switching to a setup with a Dean-Stark trap and an appropriate solvent like toluene is the most robust solution for water removal.[1][3][11]
-
Use a Drying Agent: For smaller-scale reactions where a Dean-Stark apparatus is not practical, molecular sieves can be added to the reaction mixture to scavenge water. However, their effectiveness can be limited at higher temperatures.[10][17]
-
Problem 2: The reaction mixture has darkened significantly.
-
Analysis: Significant color change, particularly darkening, can indicate side reactions or decomposition. While 2-iodobenzoic acid is relatively stable, prolonged heating in the presence of a strong acid like H₂SO₄ could potentially lead to undesired reactions. The iodine substituent itself is generally stable under these conditions but check the purity of your starting material.
-
Solutions:
-
Control the Temperature: Ensure the reaction is not being overheated. Maintain a gentle reflux. Typical temperatures range from 60–110 °C, depending on the solvent used.[12]
-
Use a Milder Catalyst: Consider replacing sulfuric acid with p-toluenesulfonic acid (p-TsOH), which is also effective but can sometimes be less aggressive.[3][12]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long heating times.
-
Problem 3: I am having difficulty isolating the pure ester product during the workup.
-
Analysis: The workup procedure is critical for removing the unreacted carboxylic acid, the alcohol, and the acid catalyst. Methyl 2-iodobenzoate is soluble in many organic solvents but insoluble in water.[13] The unreacted 2-iodobenzoic acid needs to be removed by a basic wash.
-
Solution: Standard Extraction Protocol
-
Cool the Reaction: Allow the reaction mixture to cool to room temperature.
-
Dilute: Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.[3][7]
-
Neutralize: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][7][18] This will deprotonate the unreacted 2-iodobenzoic acid, forming the water-soluble sodium 2-iodobenzoate, and neutralize the acid catalyst. Caution: CO₂ gas will be evolved; vent the funnel frequently.[7]
-
Wash: Perform subsequent washes with water and then brine (saturated NaCl solution) to remove any remaining water-soluble impurities.[3][19]
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude ester.[3][18]
-
Purify: If necessary, purify the crude product by silica gel column chromatography or distillation.[18][19]
-
Experimental Protocols & Visualizations
Protocol 1: High-Yield Synthesis of Methyl 2-Iodobenzoate using Dean-Stark Apparatus
This protocol is optimized to drive the reaction to completion by continuously removing water.
Materials:
-
2-Iodobenzoic acid
-
Methanol (4 equivalents)
-
Toluene
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-iodobenzoic acid.
-
Add toluene (enough to suspend the acid), followed by 4 molar equivalents of methanol.
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 5 mol%).
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the mixture to a steady reflux. Toluene and water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the arm of the trap (typically 3-10 hours).[3][12]
-
Monitor the reaction's completion by TLC.
-
Once complete, cool the flask to room temperature and proceed with the aqueous workup as described in the troubleshooting guide.
Visualizing the Workflow
The following diagram illustrates the key decision points and workflow for successfully driving the Fischer esterification to completion.
Caption: Workflow for Fischer Esterification of 2-Iodobenzoic Acid.
Visualizing the Mechanism
The acid-catalyzed mechanism involves several reversible steps. Understanding this highlights the importance of removing water to prevent the reverse reaction.
Caption: Reversible steps in the Fischer Esterification mechanism.
Summary of Recommended Conditions
For researchers aiming to maximize the yield of esters from 2-iodobenzoic acid, the following conditions are recommended as a starting point.
| Parameter | Recommended Condition | Rationale |
| Equilibrium Shift | Dean-Stark trap with toluene | Most effective method for continuous water removal to prevent the reverse reaction.[1][3][11] |
| Alcohol Stoichiometry | 3-5 equivalents | A moderate excess is sufficient when using a Dean-Stark trap. If not, use the alcohol as the solvent.[4] |
| Catalyst | Conc. H₂SO₄ or p-TsOH (3-5 mol%) | Strong protic acids are required to sufficiently activate the carbonyl group for nucleophilic attack.[3][12] |
| Temperature | Reflux (Toluene b.p. ~111 °C) | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate.[12] |
| Workup | Dilution with ether, NaHCO₃ wash | Effectively neutralizes the catalyst and removes unreacted carboxylic acid.[3][7][18] |
By implementing these strategies and understanding the chemical principles behind them, researchers can reliably overcome the challenges associated with the Fischer esterification of 2-iodobenzoic acid and achieve high yields of the desired product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jove.com [jove.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. studylib.net [studylib.net]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. researchgate.net [researchgate.net]
- 7. cerritos.edu [cerritos.edu]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Fischer Esterification Reaction | TCI Deutschland GmbH [tcichemicals.com]
- 11. youtube.com [youtube.com]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
- 14. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 15. Fischer Esterification [organic-chemistry.org]
- 16. byjus.com [byjus.com]
- 17. researchgate.net [researchgate.net]
- 18. Methyl 2-iodobenzoate synthesis - chemicalbook [chemicalbook.com]
- 19. community.wvu.edu [community.wvu.edu]
Technical Support Center: Catalyst Selection for 2-Iodoethyl Benzoate Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Iodoethyl benzoate. Here, we move beyond simple protocols to explore the causality behind catalyst and reagent selection, empowering you to optimize your reaction conditions and troubleshoot effectively. This document is structured as a series of questions and answers, addressing common challenges and strategic decisions you will face during synthesis.
Part 1: Foundational Concepts & Strategic Synthesis Planning
This section addresses the primary decision-making process: choosing the most suitable synthetic route for your specific laboratory capabilities, starting material availability, and project goals.
FAQ 1: What are the primary synthetic routes to this compound, and how do I choose between them?
There are two principal, validated routes for synthesizing this compound. The choice depends largely on the availability and cost of your starting materials.
-
Route A: Halogen Exchange (Finkelstein Reaction): This route starts with an inexpensive and readily available precursor, 2-Chloro ethyl benzoate or 2-Bromo ethyl benzoate, and exchanges the halogen for iodine. This is a nucleophilic substitution reaction.
-
Route B: Direct Esterification: This route involves forming the ester bond directly. It can be approached in two ways:
-
Fischer Esterification: Reacting 2-Iodobenzoic acid with ethanol in the presence of an acid catalyst.
-
Reacting benzoic acid with 2-Iodoethanol.
-
The decision between these routes can be visualized in the following workflow:
Caption: Decision workflow for selecting a synthetic route.
Part 2: In-Depth Guide to Route A - The Finkelstein Reaction
The Finkelstein reaction is a robust and high-yielding method for preparing alkyl iodides. While it doesn't use a "catalyst" in the traditional sense, the choice of reagents and solvent is critical to drive the reaction to completion.
FAQ 2: How does the Finkelstein reaction work, and what is the "catalyst" or driving force?
The Finkelstein reaction is a bimolecular nucleophilic substitution (SN2) reaction that involves the exchange of one halogen for another.[1] In this case, an iodide ion (from a salt like sodium iodide, NaI) displaces a chloride or bromide from the 2-haloethyl benzoate precursor.
The reaction is an equilibrium. The "catalyst" or driving force is the application of Le Chatelier's Principle . By choosing a solvent in which the iodide salt (e.g., NaI) is soluble but the resulting chloride or bromide salt (e.g., NaCl or NaBr) is not, the insoluble salt precipitates out of the solution. This removal of a product from the equilibrium mixture drives the reaction forward, leading to a high yield of the desired this compound.[2]
Caption: The Finkelstein reaction is driven by precipitation.
FAQ 3: What is the best solvent for the Finkelstein reaction?
Acetone is the classic and most effective solvent for converting alkyl chlorides and bromides to iodides.[1][2] However, other polar aprotic solvents can also be used.
| Solvent | Key Characteristics | Rationale for Use | Citation |
| Acetone | High solubility for NaI; very low solubility for NaCl and NaBr. | Optimal Choice. Effectively drives the reaction to completion via precipitation. | [1][2] |
| Methyl Ethyl Ketone (MEK) | Good solubility for NaI; low solubility for NaCl/NaBr. | A viable alternative to acetone, often used in scaled-up procedures. | [3] |
| Acetonitrile (MeCN) | Polar aprotic solvent. | Can be used, but the solubility difference between NaI and NaCl/NaBr is less pronounced than in acetone, potentially leading to a less complete reaction. | [4] |
| Dimethylformamide (DMF) | High-boiling polar aprotic solvent. | Generally avoided unless higher temperatures are required, as it can promote side reactions and is difficult to remove. | [1] |
Recommendation: For laboratory-scale synthesis of this compound, acetone remains the superior choice due to the pronounced solubility difference of the halide salts.
Part 3: In-Depth Guide to Route B - Direct Esterification
This route focuses on forming the ester linkage and offers a wider range of true catalytic options. The primary method is the Fischer esterification of 2-iodobenzoic acid.
FAQ 4: I am using Fischer esterification. Which acid catalyst should I choose?
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[6]
| Catalyst | Type | Typical Loading | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Catalytic (few drops to 5 mol%) | Inexpensive, highly effective, readily available.[7] | Harshly acidic, can cause charring/side reactions if not controlled, difficult to remove completely. |
| p-Toluenesulfonic Acid (p-TSA) | Brønsted Acid | 1-10 mol% | Solid, easier to handle than H₂SO₄, effective catalyst.[8] | Can be hygroscopic, may require removal via aqueous workup. |
| Amberlyst 15 | Solid Acid Resin | 10-20 wt% | Heterogeneous (easily filtered out), reusable, minimizes acidic waste streams.[5] | Slower reaction rates compared to homogeneous acids, may require higher temperatures. |
| Deep Eutectic Solvents (DES) | "Green" Catalyst | ~10 wt% | Can act as both solvent and catalyst, environmentally friendly, potentially high conversion rates.[5] | Newer technology, may require specific synthesis of the DES itself. |
Recommendation: For most applications, sulfuric acid is a cost-effective and potent catalyst.[9] For processes where catalyst removal is a concern, a solid acid resin like Amberlyst 15 offers a significant advantage in purification.
Caption: Simplified mechanism of acid-catalyzed esterification.
Part 4: Troubleshooting Common Issues
FAQ 5: My Finkelstein reaction is slow or gives a low yield. What went wrong?
| Problem | Probable Cause | Recommended Solution |
| Low Yield / Incomplete Conversion | 1. Wet Reagents/Solvent: Water interferes with the SN2 reaction and can increase the solubility of NaCl/NaBr. 2. Insufficient Reaction Time/Temp: The reaction may require prolonged heating to go to completion. | 1. Use anhydrous sodium iodide and ensure your acetone or MEK is dry.[3] 2. The reaction is typically refluxed for several hours (e.g., 22-24 hours).[3] Ensure adequate heating. |
| Reaction Stalls | Equilibrium Reached: The concentration of dissolved byproduct (NaCl/NaBr) is high enough to slow the forward reaction. | Use a significant excess of sodium iodide to push the equilibrium forward. Ensure vigorous stirring to facilitate precipitation. |
FAQ 6: After my synthesis, the crude product is dark brown/purple. How do I purify it?
| Problem | Probable Cause | Recommended Solution | Citation |
| Dark Product Color | Presence of Elemental Iodine (I₂): Minor side reactions or exposure to air/light can cause the oxidation of iodide (I⁻) to iodine (I₂). | During the aqueous workup, wash the organic layer with a solution of a mild reducing agent. • 10% Sodium Bisulfite (NaHSO₃) • Saturated Sodium Thiosulfate (Na₂S₂O₃) This will reduce the colored I₂ to colorless I⁻, which is water-soluble and will be removed in the aqueous layer. | [3][10][11] |
| Persistent Impurities | Similar Polarity: Unreacted starting material or byproducts may have similar polarity to the desired product, making column chromatography difficult. | 1. Thorough Workup: Ensure the pre-chromatography washes (base and reducing agent) are performed diligently.[10] 2. Optimize Chromatography: Experiment with different solvent systems (e.g., Hexane/Ethyl Acetate gradients) to improve separation. 3. Recrystallization/Distillation: If the product is a solid, recrystallization is an excellent final purification step. If it is a liquid, vacuum distillation can be very effective.[3][7] |
Part 5: Experimental Protocols
Protocol 1: Synthesis of this compound via Finkelstein Reaction
This protocol is adapted from Organic Syntheses, a highly reliable source for chemical preparations.[3]
Materials:
-
2-Chloroethyl benzoate (162 g, 0.88 mole)
-
Anhydrous Sodium Iodide (170 g, 1.13 mole)
-
Methyl Ethyl Ketone (MEK), purified (1.2 L)
-
10% Sodium Bisulfite solution
-
Water
Procedure:
-
Setup: To a 3-L round-bottomed flask equipped with a reflux condenser, add anhydrous sodium iodide (170 g) and MEK (1.2 L).
-
Initial Heating: Heat the mixture on a steam bath for 1 hour with occasional shaking to dissolve the NaI.
-
Addition of Precursor: Add 2-Chloroethyl benzoate (162 g) to the mixture.
-
Reaction: Continue heating under reflux for 22–24 hours. A significant amount of sodium chloride will precipitate.
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a Büchner funnel with suction to remove the precipitated inorganic salts.
-
Washing: Wash the collected salts on the filter with an additional 200 mL of MEK to recover any entrained product.
-
Solvent Removal: Combine the filtrates and concentrate the solution by distilling approximately 1 L of MEK.
-
Workup: Pour the concentrated residue into 1 L of water in a separatory funnel. The denser product layer will separate at the bottom.
-
Purification Washes: Withdraw the lower organic layer and wash it successively with 200 mL of 10% sodium bisulfite solution (to remove any iodine color) and then with 200 mL of water.
-
Isolation: The resulting crude this compound is often of sufficient purity for subsequent steps. For higher purity, it can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound via Fischer Esterification
This protocol is a general method adapted from standard Fischer esterification procedures.[7]
Materials:
-
2-Iodobenzoic acid (1 eq)
-
Ethanol (serves as reagent and solvent, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Iodobenzoic acid in a large excess of ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reaction: Heat the mixture to reflux and maintain for several hours (4-12 h). Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting carboxylic acid is consumed.
-
Cooling and Solvent Removal: Cool the reaction to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the residue in diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel.
-
Purification Washes: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Final Purification: Purify the crude product by vacuum distillation or column chromatography.
References
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Photo-induced Metal-Catalyst-Free Aromatic Finkelstein Reaction [organic-chemistry.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedure for Quenching a Reaction Containing 2-Iodoethyl Benzoate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the work-up procedure for reactions involving 2-Iodoethyl benzoate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experiments, ensuring a smooth and efficient workflow.
Troubleshooting Guide
This section addresses common issues that can arise during the work-up of reactions containing this compound and provides step-by-step solutions based on established chemical principles.
Issue 1: Persistent Yellow or Brown Color in the Organic Layer After Quenching
Question: I've quenched my reaction, but the organic layer retains a distinct yellow or brown color, suggesting the presence of residual iodine. How can I remove this?
Root Cause Analysis: The characteristic color is due to the presence of elemental iodine (I₂), which can form from the oxidation of iodide ions or from unreacted starting material. While often a minor impurity, its presence can interfere with subsequent purification steps and affect the purity of the final product.
Recommended Action: A wash with a reducing agent is the most effective method to remove trace iodine. Sodium thiosulfate (Na₂S₂O₃) is the reagent of choice for this purpose.
Detailed Protocol:
-
After the initial quenching of the reaction, separate the organic and aqueous layers.
-
To the separatory funnel containing the organic layer, add a 10% aqueous solution of sodium thiosulfate.
-
Shake the funnel gently. You should observe the disappearance of the color as the iodine is reduced to colorless iodide ions.[1]
-
Separate the layers and discard the aqueous layer.
-
For good measure, you can repeat the wash with the sodium thiosulfate solution to ensure all iodine has been removed.
-
Proceed with a final wash with brine (saturated aqueous NaCl solution) to remove any residual water from the organic layer.
Mechanism of Action: Sodium thiosulfate reduces elemental iodine to iodide ions, which are soluble in the aqueous phase and thus easily removed from the organic layer.[2][3][4] The reaction is as follows:
2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq)
Issue 2: Emulsion Formation During Aqueous Extraction
Question: During the work-up, I'm encountering a persistent emulsion at the interface of the organic and aqueous layers, making separation difficult. What is causing this, and how can I resolve it?
Root Cause Analysis: Emulsions are colloidal suspensions of one liquid in another and can form when there are components in the reaction mixture that act as surfactants. This can be exacerbated by vigorous shaking of the separatory funnel.
Recommended Action: Several techniques can be employed to break an emulsion. The most common and effective method is to increase the ionic strength of the aqueous layer.
Step-by-Step Guide to Breaking an Emulsion:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to destabilize the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to allow for the layers to separate.
-
Patience: Allow the separatory funnel to stand undisturbed for a period. Gravity will often aid in the separation of the layers.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.
Issue 3: Product Contamination with Unreacted Starting Material or Acidic Byproducts
Question: My final product is contaminated with unreacted this compound or acidic byproducts. How can I improve the purity?
Root Cause Analysis: Incomplete reactions or side reactions can lead to the presence of starting materials or byproducts in the crude product. Benzoate esters can also be susceptible to hydrolysis, leading to the formation of benzoic acid.
Recommended Action: An acid-base extraction is a highly effective technique to remove acidic impurities like benzoic acid.
Protocol for Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5][6][7]
-
This will convert any acidic impurities, such as benzoic acid, into their corresponding water-soluble carboxylate salts, which will partition into the aqueous layer.[5][8]
-
Caution: Be sure to vent the separatory funnel frequently, as the reaction between an acid and sodium bicarbonate will produce carbon dioxide gas, leading to a pressure buildup.[6]
-
Separate the layers and repeat the wash if necessary.
-
The desired ester product will remain in the organic layer.[5]
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.
Frequently Asked Questions (FAQs)
Q1: What is the appropriate quenching agent for a reaction involving this compound?
A1: The choice of quenching agent depends on the specific reaction conditions and reagents used. For many reactions, a simple quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is sufficient.[9] However, if reactive organometallic reagents were used, a more controlled quench at low temperatures is advisable to manage any exotherm.[10]
Q2: What are the key safety precautions to consider when working with this compound?
A2: this compound and related compounds should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12][13][14] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors.[12][13] In case of skin or eye contact, rinse immediately and thoroughly with water.[11][12]
Q3: How can I monitor the progress of the work-up procedure?
A3: Thin-layer chromatography (TLC) is an invaluable tool for monitoring the progress of your work-up. By spotting the crude reaction mixture, the organic layer after each wash, and the aqueous washes, you can track the removal of impurities and ensure that your product is not being lost into the aqueous phase.
Q4: What is the best method for the final purification of this compound?
A4: After a thorough aqueous work-up, the most common method for the final purification of this compound and similar compounds is flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific product, but a mixture of hexanes and ethyl acetate is often a good starting point.
Experimental Workflow Visualization
The following diagram illustrates a general work-up procedure for a reaction containing this compound.
Caption: General workflow for the work-up of a reaction containing this compound.
Chemical Transformation During Quenching
This diagram illustrates the key chemical transformations that occur during the washing steps of the work-up.
Caption: Key chemical reactions during the aqueous wash steps.
Data Summary
| Issue | Symptom | Recommended Solution | Key Reagent |
| Residual Iodine | Yellow/Brown color in organic layer | Reductive wash | 10% Sodium Thiosulfate (aq) |
| Emulsion Formation | Indistinct layer separation | Increase aqueous phase ionic strength | Saturated NaCl (Brine) |
| Acidic Impurities | Contamination of final product | Acid-base extraction | Saturated NaHCO₃ (aq) |
References
- 1. Workup [chem.rochester.edu]
- 2. Ricca Chemical - Sodium Thiosulfate [riccachemical.com]
- 3. www.chim.lu [chim.lu]
- 4. When thiosulfate ion is oxidized by iodine the new class 11 chemistry CBSE [vedantu.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Chemistry 102 - Experiment 3 [home.miracosta.edu]
- 9. In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li‐Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. fishersci.com [fishersci.com]
- 12. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. tcichemicals.com [tcichemicals.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Iodoethyl Benzoate and 2-Bromoethyl Benzoate in Nucleophilic Substitution
For researchers and professionals in drug development and synthetic chemistry, the choice of an alkylating agent is a critical decision that dictates reaction efficiency, yield, and overall strategic success. The 2-haloethyl benzoates are valuable synthons, serving as precursors for a wide array of more complex molecules, including radiolabeled tracers for Positron Emission Tomography (PET) imaging.[1][2] This guide provides an in-depth, evidence-based comparison of the reactivity of two common members of this class: 2-iodoethyl benzoate and 2-bromoethyl benzoate, with a focus on their behavior in nucleophilic substitution reactions.
Theoretical Framework: Unpacking the Determinants of Reactivity
The primary difference in reactivity between this compound and 2-bromoethyl benzoate lies in the nature of the carbon-halogen bond and the stability of the resulting halide anion upon cleavage. These compounds are primary alkyl halides, and their reactions with nucleophiles predominantly follow the SN2 (bimolecular nucleophilic substitution) mechanism.[3][4] The rate of an SN2 reaction is governed by the energy of the transition state, which is influenced by several key factors.
a. Carbon-Halogen Bond Strength
The cleavage of the carbon-halogen bond is a central event in the rate-determining step of a nucleophilic substitution reaction.[5][6] A weaker bond requires less energy to break, leading to a lower activation energy and a faster reaction rate.[7] The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond. This is a direct consequence of the larger atomic radius of iodine, which results in less effective orbital overlap with carbon.[8][9]
b. Leaving Group Ability
An effective leaving group is one that is stable on its own after departing with the pair of electrons from its former bond.[10][11] The stability of the leaving group is inversely related to its basicity; weaker bases make better leaving groups.[12][13] We can assess this by considering the acidity of the conjugate acids, hydroiodic acid (HI) and hydrobromic acid (HBr). HI (pKa ≈ -10) is a stronger acid than HBr (pKa ≈ -9), which means the iodide anion (I⁻) is a weaker base than the bromide anion (Br⁻).[14]
c. Polarizability
Polarizability refers to the ability of an atom's electron cloud to be distorted. Iodine is larger and its outermost electrons are held more loosely than those of bromine, making the iodide ion significantly more polarizable.[13] This increased polarizability helps to stabilize the partial negative charge that develops on the leaving group in the SN2 transition state, further lowering the activation energy and accelerating the reaction.
The confluence of these factors—weaker bond strength, superior leaving group stability, and higher polarizability—establishes a clear reactivity hierarchy.
Reactivity Order in SN2 Reactions: this compound > 2-Bromoethyl Benzoate [12][13]
Quantitative Data Summary
The fundamental physicochemical properties that dictate the reactivity of these two compounds are summarized below. This data provides the quantitative underpinning for the observed differences in their chemical behavior.
| Property | This compound (C-I Bond) | 2-Bromoethyl Benzoate (C-Br Bond) | Rationale for Higher Reactivity |
| Avg. Bond Dissociation Energy | ~51 kcal/mol (240 kJ/mol)[5][8] | ~68 kcal/mol (276 kJ/mol)[5] | The weaker C-I bond requires less energy to cleave. |
| Avg. Bond Length | ~2.14 Å | ~1.94 Å | A longer, weaker bond is more easily broken.[7][9] |
| Leaving Group | Iodide (I⁻) | Bromide (Br⁻) | I⁻ is a weaker base and more stable anion. |
| pKa of Conjugate Acid (HX) | -10 (HI)[15] | -9 (HBr)[15] | The stronger the acid, the weaker the conjugate base, and the better the leaving group. |
| Anion Polarizability | High | Moderate | Higher polarizability better stabilizes the SN2 transition state.[13] |
Application Insight: Synthesis of PET Radiotracers
A compelling practical application where this reactivity difference is paramount is in the synthesis of PET imaging agents.[16] PET radiochemistry often involves labeling a precursor molecule with a short-lived positron-emitting isotope, such as fluorine-18 (t½ ≈ 109.8 min).[2] The nucleophilic substitution to introduce ¹⁸F⁻ must be extremely rapid and high-yielding to maximize the amount of usable radiotracer.
Given the choice between a bromoethyl and an iodoethyl precursor for a labeling reaction with [¹⁸F]fluoride, the iodoethyl derivative is the superior choice. Its significantly higher reactivity allows the substitution to proceed under milder conditions and in a shorter timeframe, which is a critical advantage in minimizing radioactive decay and maximizing final product yield.
Caption: Workflow for PET tracer synthesis highlighting the impact of precursor choice.
Experimental Protocol: Comparative Rate Analysis via Nucleophilic Substitution
This protocol describes a self-validating experiment to empirically compare the reaction rates of this compound and 2-bromoethyl benzoate with a model nucleophile, sodium azide. The formation of the product, 2-azidoethyl benzoate, can be monitored over time.
Objective: To determine the relative reactivity of this compound and 2-bromoethyl benzoate under identical SN2 reaction conditions.
Materials:
-
This compound
-
2-Bromoethyl benzoate[17]
-
Sodium azide (NaN₃)
-
Acetonitrile (anhydrous)
-
Dodecane (internal standard)
-
Reaction vials with septa
-
Thermostatted heating block or oil bath
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Syringes and needles
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of this compound in anhydrous acetonitrile containing 0.01 M dodecane as an internal standard.
-
Prepare a 0.1 M solution of 2-bromoethyl benzoate in anhydrous acetonitrile containing 0.01 M dodecane as an internal standard.
-
Prepare a 0.2 M solution of sodium azide in anhydrous acetonitrile. Causality: Using a 2-fold excess of the nucleophile ensures pseudo-first-order kinetics with respect to the haloethyl benzoate, simplifying data analysis.
-
-
Reaction Setup:
-
Label two reaction vials, "Iodo" and "Bromo".
-
To the "Iodo" vial, add 1.0 mL of the this compound stock solution.
-
To the "Bromo" vial, add 1.0 mL of the 2-bromoethyl benzoate stock solution.
-
Place both vials in a heating block pre-heated to 50 °C and allow them to equilibrate for 5 minutes.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reactions simultaneously, add 1.0 mL of the 0.2 M sodium azide solution to each vial via syringe. Start a timer immediately.
-
At specified time points (e.g., t = 5, 15, 30, 60, 120 minutes), withdraw a 0.1 mL aliquot from each reaction vial.
-
Immediately quench each aliquot by adding it to a separate vial containing 1.0 mL of deionized water. Causality: Quenching stops the reaction by precipitating the unreacted sodium azide and diluting the reactants.
-
Extract the quenched mixture with 1.0 mL of diethyl ether. Vortex and allow the layers to separate.
-
-
Analysis:
-
Analyze the organic (ether) layer of each time point sample by GC-FID.
-
The disappearance of the starting material (this compound or 2-bromoethyl benzoate) relative to the internal standard (dodecane) will be used to quantify the reaction progress.
-
Plot the natural logarithm of the starting material concentration [ln(SM)] versus time for each reaction.
-
Expected Outcome: The plot for the this compound reaction will show a significantly steeper negative slope compared to the 2-bromoethyl benzoate reaction. This indicates a faster rate of consumption of the starting material and, therefore, higher reactivity. The calculated rate constant (k) for the iodo- compound will be substantially larger than that for the bromo- compound.
Caption: Experimental workflow for comparing reaction kinetics.
Mechanistic Visualization: The SN2 Pathway
The reaction proceeds via a concerted, single-step SN2 mechanism. The nucleophile attacks the electrophilic carbon atom from the side opposite the leaving group (backside attack). This leads to a trigonal bipyramidal transition state where the nucleophile and leaving group are partially bonded to the carbon atom. The reaction concludes with the inversion of stereochemistry at the carbon center and the departure of the halide ion.
Caption: Generalized SN2 mechanism for 2-haloethyl benzoates.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Radicals [employees.csbsju.edu]
- 9. youtube.com [youtube.com]
- 10. Which alkyl halide is more reactive in an SN2 reaction with a giv... | Study Prep in Pearson+ [pearson.com]
- 11. Khan Academy [khanacademy.org]
- 12. brainly.com [brainly.com]
- 13. benchchem.com [benchchem.com]
- 14. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 15. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 2-Bromoethyl Benzoate | C9H9BrO2 | CID 523090 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Iodide vs. Tosylate as Leaving Groups in Benzoate Esters: A Technical Guide for Researchers
For professionals in chemical research and drug development, the selection of an appropriate leaving group is a critical decision that dictates the efficiency and outcome of a synthetic transformation. This guide provides an in-depth comparison of two commonly employed leaving groups in the context of nucleophilic acyl substitution on benzoate esters: the iodide and the p-toluenesulfonate (tosylate) group. By synthesizing theoretical principles with actionable experimental protocols, this document serves as a comprehensive resource for making informed decisions in your synthetic endeavors.
Theoretical Framework: What Makes a Good Leaving Group?
The efficacy of a leaving group in a nucleophilic substitution reaction is fundamentally determined by its ability to stabilize the negative charge it acquires upon departure from the substrate. Two key physicochemical properties govern this stability:
-
Basicity: A good leaving group is a weak base. The stability of the leaving group anion is inversely related to the strength of its conjugate acid. A lower pKa of the conjugate acid signifies a stronger acid and, consequently, a weaker, more stable conjugate base.
-
Polarizability: The ability of an atom's electron cloud to be distorted by an external electric field is known as polarizability. Larger, more polarizable atoms can better distribute the negative charge, leading to increased stability.
Head-to-Head Comparison: Iodide vs. Tosylate
Let's analyze how iodide and tosylate stack up based on these fundamental principles.
Basicity and pKa
A primary indicator of leaving group ability is the acidity of its conjugate acid. A stronger conjugate acid will have a more stable conjugate base, which in turn makes for a better leaving group.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Reference |
| Iodide (I⁻) | Hydriodic Acid (HI) | ~ -10 | [1][2][3][4] |
| Tosylate (TsO⁻) | p-Toluenesulfonic Acid (TsOH) | ~ -2.8 | [5][6] |
As the data indicates, hydriodic acid is a significantly stronger acid than p-toluenesulfonic acid. Consequently, the iodide anion (I⁻) is a much weaker base than the tosylate anion (TsO⁻). Based solely on this factor, iodide is predicted to be the superior leaving group .
Resonance and Polarizability
The tosylate anion achieves its stability through the delocalization of the negative charge across the three oxygen atoms of the sulfonate group via resonance. This distribution of charge over multiple electronegative atoms is a powerful stabilizing factor.
The iodide ion, being a large and highly polarizable atom, can effectively disperse the negative charge over its large electron cloud. This high polarizability contributes significantly to its stability.
The Verdict on Reactivity
In the context of nucleophilic acyl substitution at a carbonyl carbon, the general order of reactivity for acyl derivatives is largely governed by the leaving group's ability. The established trend is:
Acyl Halide > Acid Anhydride > Ester > Amide [7][8][9]
Acyl iodides, as a class of acyl halides, are known to be highly reactive.[4] Mixed sulfonic-carboxylic anhydrides, which is the class of compounds that acyl tosylates belong to, are also highly activated towards nucleophilic attack.[1]
It is crucial to note that reaction conditions, including the nature of the nucleophile and the solvent, can influence reaction rates and in some specific cases, may alter this predicted order of reactivity.
Experimental Validation: A Practical Guide
To empower researchers to directly compare the leaving group abilities of iodide and tosylate in their specific benzoate ester systems, we provide the following detailed experimental protocols.
Synthesis of Precursors
A self-validating experimental design begins with the reliable synthesis of the starting materials.
Protocol 1: Synthesis of Benzoyl Iodide
Acyl iodides can be readily prepared from the corresponding carboxylic acid.
*dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} dot*
Materials:
-
Benzoic acid
-
Iodine (I₂)
-
Diphenylphosphine oxide (Ph₂P(O)H)
-
Anhydrous acetonitrile
-
Inert atmosphere (e.g., nitrogen or argon)
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve benzoic acid (1.0 eq) in anhydrous acetonitrile.
-
Add diphenylphosphine oxide (1.1 eq) and iodine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Upon completion, the reaction mixture containing the benzoyl iodide can be used directly for the subsequent kinetic studies or purified by distillation under reduced pressure. Caution: Acyl iodides are highly reactive and sensitive to moisture. Handle with care under anhydrous conditions.
Protocol 2: Synthesis of Benzoyl Tosylate (Mixed Carboxylic-Sulfonic Anhydride)
The synthesis of a mixed anhydride from a carboxylic acid and a sulfonic acid derivative can be achieved as follows.
*dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} dot*
Materials:
-
Benzoic acid
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (e.g., nitrogen or argon)
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve benzoic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the solution.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Add the solution of p-toluenesulfonyl chloride dropwise to the benzoic acid solution at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, the triethylammonium chloride precipitate can be removed by filtration under an inert atmosphere. The resulting solution of benzoyl tosylate can be used directly for kinetic studies. Note: Mixed sulfonic-carboxylic anhydrides can be thermally unstable and sensitive to moisture. It is often preferable to generate and use them in situ.
Kinetic Analysis via ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for real-time reaction monitoring, allowing for the quantification of reactants and products over time.[10][11][12][13]
*dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} dot*
Materials:
-
Solution of benzoyl iodide in an appropriate deuterated solvent (e.g., CDCl₃ or CD₃CN)
-
Solution of benzoyl tosylate in the same deuterated solvent
-
Solution of the desired nucleophile in the same deuterated solvent
-
NMR spectrometer
Procedure:
-
Equilibrate the NMR spectrometer to the desired reaction temperature.
-
In an NMR tube, combine the solution of the benzoyl derivative with the solution of the nucleophile.
-
Quickly acquire the first ¹H NMR spectrum (t=0).
-
Acquire subsequent spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
For each spectrum, integrate the signals corresponding to a characteristic proton on the starting material and a characteristic proton on the product.
-
Calculate the concentration of the starting material at each time point based on the relative integration values.
-
Plot the natural logarithm of the concentration of the starting material (ln[Reactant]) versus time.
-
For a pseudo-first-order reaction, this plot should be linear, and the negative of the slope will be the observed rate constant (k_obs).
By comparing the rate constants obtained for the reactions of benzoyl iodide and benzoyl tosylate with the same nucleophile under identical conditions, a quantitative comparison of their leaving group abilities can be established.
Conclusion
The decision between using an iodide or a tosylate as a leaving group in benzoate ester chemistry is a nuanced one. From a theoretical standpoint, based on the pKa of their conjugate acids, iodide is predicted to be a more effective leaving group than tosylate . This suggests that benzoyl iodide will exhibit greater reactivity towards nucleophiles compared to benzoyl tosylate.
However, practical considerations such as the stability of the starting materials and the specific reaction conditions are paramount. Acyl iodides are highly reactive and moisture-sensitive, while acyl tosylates can also be unstable. The provided experimental protocols offer a robust framework for researchers to not only synthesize these valuable intermediates but also to perform direct kinetic comparisons, enabling an evidence-based selection of the optimal leaving group for their specific synthetic challenge.
References
- 1. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20100076221A1 - Preparation of sulfonic acid anhydrides - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. The mechanism of acyl sulphonate reactions. Part I. Solvolysis of o-sulphobenzoic anhydride in hydroxylic solvents - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. byjus.com [byjus.com]
- 8. doubtnut.com [doubtnut.com]
- 9. Solved The relative reactivity of carbonyl-containing | Chegg.com [chegg.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azom.com [azom.com]
A Senior Application Scientist's Guide to Confirming the Purity of 2-Iodoethyl Benzoate: An Objective Comparison of Analytical Methods
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. 2-Iodoethyl benzoate is a key intermediate in organic synthesis, valued for its utility in forming complex molecular architectures. Its purity is not merely a quality metric but a critical determinant of reaction yield, impurity profiles, and the ultimate success of a synthetic campaign. This guide provides an in-depth, objective comparison of the primary analytical methods used to confirm the identity and quantify the purity of this compound. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating analytical strategy.
The Imperative of an Orthogonal Approach
No single analytical technique can provide a complete picture of a compound's purity. Impurities can be structural isomers, starting materials, by-products, or residual solvents, each presenting unique analytical challenges. A robust purity assessment, therefore, relies on an orthogonal approach , employing multiple analytical methods that measure different chemical and physical properties of the substance. This strategy significantly reduces the risk of overlooking an impurity that may not be detectable by a single technique. For this compound, a comprehensive analysis combines structural elucidation, chromatographic separation, and elemental composition verification.
Part 1: Primary Structural & Quantitative Analysis
These methods are foundational for confirming the molecular structure and providing a primary assessment of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for unambiguous confirmation of the this compound structure.
Expertise & Causality:
-
¹H NMR: This technique is the first line of analysis. It confirms the presence and connectivity of all proton-containing fragments: the ethyl group (a characteristic quartet and triplet) and the aromatic protons on the benzoate ring. The chemical shifts and splitting patterns of the aromatic protons are highly sensitive to the substitution pattern, allowing clear differentiation from the 3- and 4-iodo isomers.
-
¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR confirms the carbon backbone of the molecule. The number of distinct signals confirms the molecular symmetry, and their chemical shifts verify the presence of the carbonyl ester, the carbon bearing the iodine, and the ethyl group carbons.
-
Quantitative NMR (qNMR): For a higher level of accuracy, qNMR can be employed. By adding a certified internal standard of known concentration and purity (e.g., maleic anhydride), the absolute purity of the this compound can be determined with high precision, as the integrated signal area is directly proportional to the number of nuclei.[1]
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | Doublet of doublets | 1H | Ar-H |
| ~7.3-7.5 | Multiplet | 2H | Ar-H |
| ~7.1-7.2 | Triplet of doublets | 1H | Ar-H |
| ~4.4 | Quartet | 2H | -OCH₂ CH₃ |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ |
Note: Actual chemical shifts may vary slightly based on solvent and spectrometer frequency.
-
Sample Preparation: Accurately weigh 10-15 mg of this compound into a clean, dry NMR tube.[2]
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing an internal reference standard like tetramethylsilane (TMS).[3]
-
Homogenization: Gently vortex or shake the tube until the sample is completely dissolved.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to optimize homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard one-pulse ¹H experiment. Typically, 8 to 16 scans are sufficient for a sample of this concentration.[3]
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is then calibrated to the TMS signal at 0 ppm.
-
Analysis: Integrate the signals to determine the relative ratios of protons and analyze the chemical shifts and coupling constants to confirm the structure.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, serving as a crucial checkpoint for identity confirmation. When coupled with a chromatographic technique like Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying volatile impurities.
Expertise & Causality:
-
Molecular Ion Peak: The primary purpose is to identify the molecular ion peak ([M]⁺). For this compound (C₉H₉IO₂), the expected monoisotopic mass is approximately 275.96 g/mol .[4] Observing this mass confirms the elemental formula.
-
Fragmentation Pattern: The way the molecule breaks apart (fragments) in the mass spectrometer is reproducible and characteristic. This fragmentation pattern can help confirm the structure and distinguish it from isomers.
-
GC-MS for Impurity ID: Coupling MS with GC allows for the separation of the parent compound from volatile impurities (e.g., residual solvents, starting materials like 2-iodobenzoic acid, or reaction by-products). Each separated peak can then be analyzed by the mass spectrometer to determine its identity.[4]
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation Setup:
-
Column: Use a standard, non-polar capillary column (e.g., DB-5 or equivalent).[5]
-
Injector: Set the injector temperature to 250°C to ensure rapid volatilization.[5]
-
Oven Program: Start with an initial oven temperature of 100°C, then ramp at 10-20°C per minute to a final temperature of 250-280°C.[5] This gradient ensures separation of compounds with different boiling points.
-
MS Detector: The mass spectrometer will scan a mass range (e.g., m/z 40-400) to detect the parent compound and any potential lower or higher molecular weight impurities.
-
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
Data Analysis: Analyze the resulting chromatogram. The main peak should correspond to this compound. Identify its retention time and analyze the corresponding mass spectrum to confirm the molecular weight and fragmentation pattern. Any other peaks in the chromatogram represent impurities, which can be tentatively identified by comparing their mass spectra to a library database (e.g., NIST).[6]
Part 2: Chromatographic Purity & Impurity Profiling
Chromatographic methods are the gold standard for quantifying purity and separating the main component from impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and precise technique for purity determination, especially for non-volatile or thermally sensitive impurities that are not amenable to GC analysis.
Expertise & Causality:
-
Principle: Separation is based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.[1] For this compound, a reversed-phase (e.g., C18) column is ideal. The non-polar C18 stationary phase will retain the relatively non-polar analyte, while a polar mobile phase (e.g., acetonitrile and water) elutes the components.[7]
-
Detection: A UV detector is commonly used, as the benzoate chromophore absorbs UV light strongly. A detection wavelength around 230-254 nm is typically effective.[5][7]
-
Quantification: Purity is typically calculated using an area percent method, where the peak area of the main component is divided by the total area of all detected peaks. This method assumes all components have a similar response factor at the detection wavelength. For more accurate results, a calibration curve with a reference standard should be used.[7]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of HPLC-grade acetonitrile and water (e.g., 60:40 v/v).[5] Adding a small amount of acid (e.g., 0.1% phosphoric or formic acid) can improve peak shape.[7] Degas the mobile phase by sonication or sparging with helium.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove particulates.[5]
-
Instrumentation and Conditions:
-
Analysis: Inject the sample and run the analysis. Identify the main peak and calculate the purity based on the area percent method.
Gas Chromatography (GC)
For a volatile and thermally stable compound like this compound, GC offers an excellent high-resolution alternative to HPLC. The purity of commercially available batches is often determined by GC.
Expertise & Causality:
-
Principle: Separation occurs in a long, thin capillary column. The sample is vaporized and carried by an inert gas (e.g., helium). Compounds separate based on their boiling points and interactions with the column's stationary phase.
-
Detector: A Flame Ionization Detector (FID) is commonly used. It is robust and provides a response that is proportional to the mass of carbon, making it excellent for purity calculations via the area percent method.
-
Advantages vs. HPLC: GC often provides higher resolution (sharper peaks) than HPLC for volatile compounds and avoids the use and disposal of large volumes of liquid solvents.
Part 3: Complementary & Confirmatory Methods
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups. It is not used for quantification but serves as a quick identity check.
Expertise & Causality:
-
Key Absorptions: For this compound, the IR spectrum will be dominated by two key signals:
-
A strong C=O (carbonyl) stretch from the ester group, typically around 1720 cm⁻¹.
-
C-O (ester) stretches in the 1300-1100 cm⁻¹ region.
-
-
Confirmation: The presence of these absorptions confirms that the ester functionality is intact. The overall fingerprint region of the spectrum can be compared to a reference spectrum to confirm identity.[2]
Elemental Analysis
Elemental analysis provides the relative percentages of carbon, hydrogen, and other elements (excluding iodine, which requires special methods) in the sample.
Expertise & Causality:
-
Principle: A small, precisely weighed amount of the sample is combusted at high temperature. The resulting gases (CO₂, H₂O) are quantitatively measured, and from this, the percentage of C and H in the original sample is calculated.
-
Purity Confirmation: The experimentally determined percentages of C and H are compared to the theoretical values calculated from the molecular formula (C₉H₉IO₂). A close match (typically within ±0.4%) provides strong evidence of high purity and the absence of impurities with different elemental compositions.
Comparative Summary of Analytical Methods
| Method | Principle | Information Provided | Advantages | Limitations |
| ¹H / ¹³C NMR | Nuclear spin in a magnetic field | Detailed molecular structure, isomer differentiation, connectivity | Unambiguous structure confirmation, qNMR for absolute purity | Lower sensitivity than MS, requires relatively pure sample for simple spectra |
| GC-MS | Separation by volatility, detection by mass | Molecular weight, fragmentation, separation of volatile impurities | High sensitivity and specificity, impurity identification via library search | Requires analyte to be volatile and thermally stable |
| HPLC-UV | Separation by polarity | Quantitative purity, separation of non-volatile impurities | High precision, widely applicable, robust | Requires solvent disposal, peak identity is based only on retention time without MS |
| GC-FID | Separation by volatility | High-resolution quantitative purity for volatile compounds | High resolution, excellent for area % quantification | Requires analyte to be volatile and thermally stable, provides no structural information |
| IR Spectroscopy | Molecular vibrations | Presence of functional groups | Fast, simple, requires minimal sample | Provides limited structural information, not quantitative |
| Elemental Analysis | Combustion and gas analysis | Elemental composition (%C, %H) | Confirms elemental formula, good for detecting inorganic impurities | Does not distinguish between isomers, requires specialized equipment |
Conclusion: An Integrated Analytical Strategy
Confirming the purity of this compound requires a multi-faceted, orthogonal approach.
-
Identity Confirmation: The primary confirmation of identity should be established using ¹H NMR and Mass Spectrometry . NMR confirms the precise isomeric structure, while MS confirms the correct molecular weight.
-
Purity Quantification: The primary quantitative assessment of purity should be performed by a high-resolution chromatographic technique. GC-FID is an excellent choice due to the compound's volatility, offering high efficiency and reliable quantification. HPLC-UV serves as a powerful orthogonal method, particularly for identifying any potential non-volatile or thermally labile impurities.[5][7]
-
Final Verification: Elemental Analysis provides a final, independent verification of the elemental composition, ensuring the absence of significant non-carbon-containing impurities.
By integrating these methods, researchers and drug development professionals can build a comprehensive and self-validating data package, ensuring with a high degree of confidence that the this compound used in their work is of the required purity and identity for reproducible and successful outcomes.
References
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Iodoethyl Benzoate
For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of intermediates is paramount. 2-Iodoethyl benzoate is a versatile building block, and its purity and identity are critical for the success of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a comparative perspective against its 2-bromo and 2-chloro analogs to provide a deeper understanding of the spectroscopic data.
¹H NMR Analysis of this compound
The ¹H NMR spectrum of this compound presents a distinct set of signals that can be unequivocally assigned to the protons in the molecule. The electron-withdrawing nature of the benzoate group and the iodine atom significantly influences the chemical shifts of the adjacent methylene protons.
Below is a summary of the experimental ¹H NMR data for this compound.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.06 | Multiplet | 2H | Ar-H (ortho to -COO) |
| ~7.50 | Multiplet | 3H | Ar-H (meta, para to -COO) |
| ~4.56 | Triplet | 2H | -OCH₂- |
| ~3.42 | Triplet | 2H | -CH₂I |
The aromatic protons appear in the downfield region of the spectrum, a consequence of the deshielding effect of the benzene ring's π-electron system.[1] The protons ortho to the electron-withdrawing ester group are the most deshielded and appear at the lowest field (~8.06 ppm). The methylene protons of the ethyl chain appear as two distinct triplets. The protons on the carbon adjacent to the oxygen atom (-OCH₂-) are deshielded to a greater extent (~4.56 ppm) due to the high electronegativity of oxygen. The protons on the carbon bearing the iodine atom (-CH₂I) appear further upfield (~3.42 ppm), reflecting the lower electronegativity of iodine compared to oxygen.
Caption: Molecular structure of this compound.
¹³C NMR Analysis of this compound
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~165.67 | C=O |
| ~133.12 | Ar-C (para to -COO) |
| ~129.63 | Ar-C (ipso to -COO) |
| ~128.35 | Ar-C (ortho, meta to -COO) |
| ~64.83 | -OCH₂- |
| ~0.56 | -CH₂I |
The carbonyl carbon of the ester group appears at the lowest field (~165.67 ppm) due to the significant deshielding effect of the two adjacent oxygen atoms. The aromatic carbons show distinct signals, with the chemical shifts influenced by the electron-withdrawing nature of the ester substituent. The methylene carbons of the ethyl chain are also clearly resolved. The carbon attached to the oxygen (-OCH₂-) is observed at ~64.83 ppm, while the carbon bonded to the iodine (-CH₂I) is found at a remarkably upfield position of ~0.56 ppm. This significant shielding is a characteristic effect of iodine in ¹³C NMR, often referred to as the "heavy atom effect."
Comparative Analysis with 2-Haloethyl Benzoates
A comparative analysis of the NMR data for this compound with its chloro and bromo analogs highlights the influence of the halogen's electronegativity on the chemical shifts of the adjacent methylene groups.
| Compound | Halogen Electronegativity | ¹H NMR δ (-OCH₂-) ppm | ¹H NMR δ (-CH₂X) ppm | ¹³C NMR δ (-OCH₂-) ppm | ¹³C NMR δ (-CH₂X) ppm |
| 2-Chloroethyl benzoate[2][3] | 3.16 | ~4.50 | ~3.80 | ~64.0 | ~41.0 |
| 2-Bromoethyl benzoate | 2.96 | ~4.60 | ~3.64 | ~63.0 | ~28.0 |
| This compound | 2.66 | ~4.56 | ~3.42 | ~64.83 | ~0.56 |
As the electronegativity of the halogen decreases from chlorine to iodine, the chemical shift of the protons on the adjacent carbon (-CH₂X) moves progressively upfield (to lower ppm values). This is a direct consequence of the reduced deshielding effect of the less electronegative halogens. A similar, but more pronounced, trend is observed in the ¹³C NMR spectra for the -CH₂X carbon. This demonstrates a clear and predictable trend that can be used for the identification of 2-haloethyl benzoates.
Caption: Trend of chemical shifts with halogen electronegativity.
Experimental Protocols
To ensure the acquisition of high-quality NMR spectra, adherence to standardized sample preparation and data acquisition protocols is essential.
Sample Preparation
-
Weighing: Accurately weigh 5-25 mg of the 2-haloethyl benzoate sample.[2]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
Caption: Workflow for NMR sample preparation.
Data Acquisition
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR: A standard one-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, acquisition time, and number of scans.
-
¹³C NMR: A proton-decoupled experiment is standard to produce a spectrum with singlets for each carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Processing: The acquired free induction decay (FID) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed and unambiguous fingerprint for its structural verification. The chemical shifts of the ethyl protons and carbons are particularly sensitive to the presence of the iodine atom. By comparing these spectra with those of its 2-chloro and 2-bromo analogs, a clear trend based on halogen electronegativity emerges, offering a powerful tool for the characterization of this class of compounds. Adherence to proper experimental protocols ensures the reliability and accuracy of the obtained data, which is a cornerstone of scientific integrity in research and development.
References
A Senior Application Scientist's Guide: The Decisive Advantage of 2-Iodoethyl Benzoate in Alkylation Reactions
For researchers and drug development professionals, the efficient and selective formation of ether linkages—a cornerstone of organic synthesis—is a perpetual challenge. The choice of alkylating agent is paramount, dictating reaction efficiency, substrate compatibility, and overall yield. While traditional reagents like ethyl iodide or ethyl tosylate are common, they often necessitate harsh conditions and suffer from sluggish kinetics. This guide provides an in-depth comparison, grounded in mechanistic principles and experimental considerations, to illuminate the significant advantages of using 2-Iodoethyl benzoate as a superior alkylating agent.
The Challenge: Limitations of Conventional Alkylating Agents
Standard SN2 alkylating agents, such as ethyl iodide (EtI) and ethyl tosylate (EtOTs), are the workhorses of many labs. However, their application is often constrained by several factors:
-
Low Reactivity: The direct displacement of iodide or tosylate by moderately nucleophilic oxygen species (like phenols or carboxylic acids) can be slow, frequently requiring high temperatures, extended reaction times, and the use of strong, sterically hindered bases.
-
Side Reactions: The forcing conditions required can lead to undesired side reactions. For sensitive substrates, this can result in decomposition or the formation of difficult-to-separate impurities. In the case of phenol alkylation, high temperatures can sometimes favor C-alkylation over the desired O-alkylation[1][2].
-
Poor Atom Economy: Reagents like tosylates introduce a large, non-essential leaving group, which can be a consideration in large-scale synthesis.
These limitations create a demand for a more reactive, efficient, and mild alkylating agent, particularly when working with complex, high-value substrates prevalent in pharmaceutical development[3][4].
The Solution: A Mechanistic Deep Dive into this compound
The superior performance of this compound stems from a powerful intramolecular phenomenon known as Neighboring Group Participation (NGP) , or anchimeric assistance[5][6][7]. The architecture of the molecule—with a benzoate ester just two carbons away from the reactive C-I bond—is the key to its enhanced reactivity.
The mechanism proceeds in two distinct steps, fundamentally altering the reaction pathway compared to a standard SN2 displacement:
-
Intramolecular Cyclization: The carbonyl oxygen of the neighboring benzoate group acts as an internal nucleophile. It attacks the carbon bearing the iodide, displacing it to form a highly reactive, positively charged five-membered cyclic intermediate (an oxonium ion). This initial step is rapid and is the rate-determining factor that explains the overall acceleration of the reaction[8][9].
-
Intermolecular Nucleophilic Attack: The external nucleophile (e.g., a phenoxide or carboxylate) then attacks one of the methylene carbons of the strained cyclic intermediate. This opens the ring and forms the desired ether product, releasing ethyl benzoate as a byproduct.
This two-step process, involving a double inversion of stereochemistry, ultimately results in retention of configuration at the reaction center[8]. More importantly, because the rate-limiting step is an intramolecular reaction, the overall process is significantly faster than the corresponding intermolecular reaction with a conventional alkylating agent[5][6].
Caption: Mechanism of enhanced alkylation via Neighboring Group Participation (NGP).
Comparative Performance Analysis
The mechanistic advantage of this compound translates directly into superior performance in the lab. The following table provides a comparative overview against standard alkylating agents.
| Parameter | This compound | Ethyl Iodide / Ethyl Tosylate | Rationale & Justification |
| Reactivity | Very High | Moderate to Low | NGP via the benzoate group creates a highly reactive cyclic intermediate, dramatically accelerating the reaction rate.[5][6][7] |
| Reaction Temp. | Mild (Room Temp. to 60 °C) | Often Elevated (60 °C to >100 °C) | The lower activation energy barrier due to NGP allows the reaction to proceed efficiently at lower temperatures. |
| Reaction Time | Short (Typically 1-4 hours) | Long (Often 12-48 hours) | The accelerated rate translates directly to significantly shorter completion times. |
| Yields | Generally High to Excellent | Variable, often moderate | Milder conditions and faster kinetics minimize substrate decomposition and side reactions, leading to cleaner reactions and higher yields. |
| Substrate Scope | Broad (phenols, carboxylic acids) | Broad, but limited by harsh conditions | Its mild nature makes it ideal for complex, sensitive, and sterically hindered substrates common in drug development.[3][10] |
| Selectivity | High for O-Alkylation | Risk of C-Alkylation at high temps | The high reactivity under mild conditions strongly favors the kinetically preferred O-alkylation pathway over C-alkylation for phenolates.[1] |
Experimental Protocols: A Head-to-Head Workflow
To illustrate the practical advantages, consider the O-alkylation of 4-methoxyphenol. Below are representative protocols that highlight the differences in experimental setup and conditions.
Workflow Comparison
Caption: Comparative workflow for O-alkylation.
Protocol 1: O-Alkylation using this compound (Preferred Method)
-
Materials:
-
4-Methoxyphenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-methoxyphenol, potassium carbonate, and acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound to the mixture in one portion.
-
Heat the reaction mixture to 50 °C and stir for 2-3 hours. Monitor reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product (an ester) can be purified by column chromatography. The final ether is obtained after a subsequent hydrolysis step to remove the benzoate group.
-
Protocol 2: O-Alkylation using Ethyl Iodide (Conventional Method)
-
Materials:
-
4-Methoxyphenol (1.0 eq)
-
Ethyl Iodide (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Acetone or DMF as solvent
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-methoxyphenol, potassium carbonate, and DMF.
-
Add ethyl iodide to the suspension.
-
Heat the reaction mixture to 80 °C and maintain under reflux for 24 hours. Monitor reaction progress by TLC.
-
Upon completion (or when no further conversion is observed), cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
The contrast is clear: the this compound protocol offers a significantly shorter reaction time at a much lower temperature, reducing energy consumption and the potential for thermal degradation of sensitive substrates.
Conclusion
For drug development professionals and synthetic chemists, this compound is more than just another alkylating agent; it is a problem-solving tool. Its enhanced reactivity, driven by the well-understood principle of neighboring group participation, allows for:
-
Increased Efficiency: Drastically reduced reaction times and milder conditions.
-
Higher Yields: Cleaner reaction profiles with fewer byproducts.
-
Broader Applicability: Suitability for complex and thermally sensitive molecules.
While the initial cost may be higher than bulk commodity reagents like ethyl iodide, the savings in time, energy, and purification, coupled with higher yields and a greater probability of success, provide a compelling argument for its adoption in high-stakes synthesis projects.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]
- 5. Neighbouring Group Participation: Concepts & Examples Explained [vedantu.com]
- 6. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Kinetic Studies of Nucleophilic Substitution on 2-Iodoethyl Benzoate
Welcome, researchers, to a comprehensive guide on elucidating the kinetics of nucleophilic substitution on 2-Iodoethyl benzoate. This document is designed to provide you, our colleagues in the scientific and drug development communities, with the foundational knowledge and practical protocols to conduct these studies with precision and confidence. We will move beyond rote procedures, delving into the causality behind experimental choices to ensure your investigations are not only reproducible but also mechanistically insightful.
Introduction: The Significance of Kinetic Analysis
This compound serves as a valuable substrate in organic synthesis, often employed in the introduction of a benzoyloxyethyl moiety. Understanding the kinetics of its nucleophilic substitution reactions is paramount for optimizing reaction conditions, predicting product yields, and gaining deeper insights into reaction mechanisms. For drug development professionals, this knowledge is critical for the synthesis of novel pharmaceutical compounds and for understanding potential metabolic pathways.
The primary reaction of interest is the bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile attacks the electrophilic carbon atom bearing the iodide leaving group.[1][2] The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[3]
Rate = k[this compound][Nucleophile]
This guide will provide a framework for comparing the reactivity of various nucleophiles towards this compound, a crucial aspect in selecting appropriate reagents for synthetic applications.
Synthesis of the Substrate: this compound
A reliable kinetic study begins with a pure substrate. The following protocol details the synthesis of this compound from the more readily available 2-chloroethyl benzoate.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chloroethyl benzoate
-
Anhydrous sodium iodide (NaI)
-
Acetone (anhydrous)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve anhydrous sodium iodide in anhydrous acetone.
-
Add 2-chloroethyl benzoate to the solution.
-
Heat the mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the precipitated sodium chloride by filtration.
-
Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 10% sodium thiosulfate solution (to remove any unreacted iodine) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Comparative Kinetic Studies: A Practical Guide
This section provides a detailed protocol for comparing the rates of reaction of this compound with a selection of nucleophiles. We will utilize conductometry, a robust and continuous method for monitoring the progress of ionic reactions in non-aqueous solutions.[4] As the reaction proceeds, the concentration of the ionic nucleophile (e.g., a halide or an alkoxide) will decrease, leading to a change in the conductivity of the solution.
Selection of Nucleophiles for Comparison
To generate a meaningful comparison, a diverse set of nucleophiles should be chosen, representing a range of nucleophilic strengths and steric hindrances. A suggested set includes:
-
Halides: Bromide (Br⁻), Chloride (Cl⁻)
-
Oxygen Nucleophiles: Acetate (CH₃COO⁻), Phenoxide (C₆H₅O⁻)
-
Nitrogen Nucleophiles: Azide (N₃⁻), Aniline (C₆H₅NH₂)
-
Sulfur Nucleophiles: Thiocyanate (SCN⁻), Thiophenoxide (C₆H₅S⁻)
Experimental Workflow for Kinetic Measurements
The following workflow is designed to be adaptable for each nucleophile.
Caption: Experimental workflow for kinetic analysis.
Detailed Experimental Protocol
Materials and Equipment:
-
Purified this compound
-
Selected nucleophiles (as sodium or potassium salts for anionic nucleophiles)
-
Anhydrous polar aprotic solvent (e.g., acetone, acetonitrile, or DMF)
-
Conductivity meter with a probe
-
Constant temperature water bath
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Reaction vessel (jacketed beaker or large test tube)
-
Data acquisition software
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare stock solutions of each nucleophile of a known concentration (e.g., 0.1 M) in the same solvent. For neutral nucleophiles like aniline, the concentration can be determined by weighing.
-
-
Temperature Control:
-
Place the reaction vessel and the stock solutions in a constant temperature water bath and allow them to equilibrate to the desired reaction temperature (e.g., 25.0 °C).
-
-
Conductivity Meter Calibration:
-
Calibrate the conductivity meter according to the manufacturer's instructions using standard solutions of known conductivity.
-
-
Kinetic Run:
-
Pipette a known volume of the this compound solution into the reaction vessel.
-
Place the conductivity probe and a magnetic stir bar into the solution and begin stirring.
-
Initiate the reaction by rapidly adding a known volume of the nucleophile solution.
-
Immediately start recording the conductivity of the solution as a function of time using the data acquisition software. Continue recording until the conductivity reaches a stable value, indicating the completion of the reaction.
-
-
Data Collection at Different Temperatures:
-
Repeat the kinetic run at several other temperatures (e.g., 30.0 °C, 35.0 °C, and 40.0 °C) to determine the temperature dependence of the rate constant.
-
Data Analysis and Interpretation
The raw data from the conductivity meter needs to be processed to extract the kinetic parameters.
-
Relating Conductivity to Concentration:
-
The change in conductivity is proportional to the change in the concentration of the ionic species. A calibration curve should be constructed by measuring the conductivity of solutions with known concentrations of the nucleophile salt and the product salt. This allows for the conversion of conductivity readings to the concentration of the reacting nucleophile at any given time.
-
-
Determining the Rate Constant (k):
-
For a second-order reaction where the initial concentrations of the reactants are equal ([A]₀ = [B]₀), the integrated rate law is: 1/[A]t - 1/[A]₀ = kt
-
A plot of 1/[A]t (the reciprocal of the concentration of the nucleophile at time t) versus time (t) should yield a straight line.
-
The slope of this line is equal to the second-order rate constant, k.[5][6]
-
-
Determining Activation Parameters:
-
The Arrhenius equation relates the rate constant to temperature: k = A * e^(-Ea/RT)
-
Taking the natural logarithm of both sides gives: ln(k) = ln(A) - Ea/RT
-
A plot of ln(k) versus 1/T (where T is the absolute temperature in Kelvin) will yield a straight line.
-
The slope of this line is equal to -Ea/R (where R is the gas constant, 8.314 J/mol·K), from which the activation energy (Ea) can be calculated.
-
The y-intercept of the line is equal to ln(A), from which the pre-exponential factor (A) can be determined.
-
Comparison of Nucleophile Performance
By following the protocol outlined above for each selected nucleophile, you will be able to generate a comprehensive dataset for comparison.
Tabulation of Kinetic Data
Summarize your findings in a clear and concise table.
| Nucleophile | Rate Constant, k (M⁻¹s⁻¹) at 25°C | Activation Energy, Ea (kJ/mol) | Pre-exponential Factor, A (M⁻¹s⁻¹) |
| Bromide (Br⁻) | Experimental Value | Experimental Value | Experimental Value |
| Chloride (Cl⁻) | Experimental Value | Experimental Value | Experimental Value |
| Acetate (CH₃COO⁻) | Experimental Value | Experimental Value | Experimental Value |
| Azide (N₃⁻) | Experimental Value | Experimental Value | Experimental Value |
| ... | ... | ... | ... |
Mechanistic Interpretation
The relative rates of reaction will provide valuable insights into the factors governing nucleophilicity.
References
A Comparative Guide to Validating Reaction Products of 2-Iodoethyl Benzoate: A Multi-Spectroscopic Approach
In the landscape of medicinal chemistry and materials science, the synthetic utility of building blocks like 2-iodoethyl benzoate is undeniable. However, the true value of any synthesis lies in the unambiguous confirmation of its products. The journey from reaction vial to a confirmed molecular structure is paved with analytical challenges, often involving a labyrinth of potential isomers, byproducts, and unreacted starting materials. This guide provides an in-depth, comparative framework for researchers, scientists, and drug development professionals to confidently validate the structures of compounds derived from this compound. We will move beyond mere procedural descriptions to explore the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow.
The Synthetic Conundrum: Anticipating the Products
This compound is a bifunctional molecule, featuring a reactive alkyl iodide and an ester. This duality makes it a versatile substrate but also opens the door to competing reaction pathways. When reacted with a nucleophile (Nu⁻), several outcomes are possible:
-
Desired Sɴ2 Substitution: The nucleophile displaces the iodide, a superb leaving group, to form the target product.
-
E2 Elimination: A sufficiently strong base can abstract a proton from the carbon adjacent to the iodine, leading to the formation of vinyl benzoate.[1][2][3]
-
Hydrolysis: Under aqueous basic or acidic conditions, the ester linkage can be cleaved, yielding benzoic acid and 2-iodoethanol.[4][5][6]
Figure 1. Primary reaction pathways for this compound.
The Analytical Arsenal: A Comparative Overview
No single technique provides a complete picture. True confidence in structural elucidation comes from the synergy of multiple analytical methods. The most powerful combination for this class of compounds includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Table 1: Comparative Analysis of Core Validation Techniques
| Technique | Information Provided | Strengths | Limitations for this Application |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, and chemical environment. | Unparalleled for distinguishing isomers (e.g., substitution vs. elimination products). Provides definitive proof of structure. | Requires pure sample; can be complex to interpret if multiple products are present in the mixture. |
| Mass Spec. (MS) | Molecular weight and elemental composition (with HRMS). Fragmentation patterns offer structural clues. | Confirms the correct atoms have been incorporated. Excellent for detecting the presence of the desired product. | Cannot distinguish between isomers with the same molecular formula. Fragmentation can sometimes be ambiguous. |
| Infrared (IR) Spec. | Presence or absence of key functional groups. | Fast, simple, and excellent for quickly identifying reaction success or failure (e.g., loss of azide, appearance of OH). | Provides no detailed connectivity information. Many signals can overlap in the fingerprint region. |
The Cornerstone of Elucidation: NMR Spectroscopy
NMR is the gold standard for structural determination in organic chemistry. For derivatives of this compound, both ¹H and ¹³C NMR are essential to map the molecular architecture.
Expertise in Action: Interpreting ¹H NMR Spectra
The key to differentiating the potential products lies in the aliphatic region of the ¹H NMR spectrum. Let's consider the reaction with sodium azide (NaN₃) as an exemplary nucleophile.
-
This compound (Starting Material): Expect two triplets, corresponding to the -CH₂-I and -CH₂-O- protons. The protons on the carbon bearing the iodine (-CH₂-I) will be further downfield than a typical alkyl group due to the deshielding effect of the iodine.
-
2-Azidoethyl Benzoate (Sɴ2 Product): Upon substitution of iodine with the azide group, the adjacent -CH₂-N₃ protons will experience a significant upfield shift. The triplet-triplet pattern of the ethyl moiety will be preserved, providing clear evidence of the connectivity.
-
Vinyl Benzoate (E2 Product): The spectrum would change dramatically. The two triplets would be replaced by signals in the vinyl region (typically 5-7 ppm) with characteristic doublet of doublets splitting patterns, providing a smoking gun for elimination.
-
Benzoic Acid (Hydrolysis Product): The aliphatic signals would disappear entirely, and a new, very broad singlet would appear far downfield (>10 ppm), characteristic of a carboxylic acid proton.[7][8]
Protocol: High-Fidelity ¹H NMR Acquisition
A high-quality spectrum is non-negotiable for confident analysis.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; ensure it dissolves the sample completely and does not have signals that overlap with key analyte peaks.
-
Instrument Tuning:
-
Lock the spectrometer onto the solvent's deuterium signal.
-
Shim the magnetic field to maximize homogeneity. This is the most critical step for achieving sharp lines and resolving fine coupling patterns. Automated routines are good, but manual shimming by an experienced user is often superior.
-
-
Acquisition:
-
Use a standard one-pulse experiment with 8 to 16 scans for a sample of this concentration.
-
Ensure the relaxation delay (d1) is adequate (e.g., 2-5 seconds) to allow for full relaxation of all protons, ensuring accurate integration.
-
-
Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Carefully integrate all signals and analyze multiplicities and coupling constants.
-
Confirming the Mass: The Role of Mass Spectrometry
Mass spectrometry provides a fundamental piece of the puzzle: the molecular weight. For novel compounds, high-resolution mass spectrometry (HRMS) is essential as it provides an exact mass, allowing for the confident determination of the molecular formula.
Protocol: Electrospray Ionization (ESI) HRMS
ESI is a soft ionization technique ideal for the polar products we expect.
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a solvent compatible with ESI, such as methanol or acetonitrile.
-
Instrument Parameters:
-
Ionization Mode: ESI-Positive is typically effective, looking for [M+H]⁺ or [M+Na]⁺ adducts.
-
Mass Analyzer: Set to a high-resolution mode (e.g., TOF or Orbitrap).
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion.
-
Use the instrument's software to calculate the elemental composition based on the exact mass. The calculated formula should match the theoretical formula to within 5 ppm error. For example, the mass of the desired 2-azidoethyl benzoate (C₉H₉N₃O₂) should be readily distinguishable from that of the starting material (C₉H₉IO₂).[9][10]
-
The Quick Functional Group Check: IR Spectroscopy
Infrared spectroscopy is a rapid, powerful tool for identifying the presence or absence of key functional groups, making it an excellent first-pass technique to assess reaction outcomes.
-
Success (e.g., 2-Azidoethyl Benzoate): The most telling signal would be the appearance of a very strong, sharp absorption band around 2100 cm⁻¹, which is characteristic of the azide (N₃) asymmetric stretch.[11] The strong ester C=O stretch around 1720 cm⁻¹ would remain.
-
Failure (Hydrolysis): The disappearance of the ester C=O peak and the appearance of a very broad O-H stretch from ~2500-3300 cm⁻¹ would clearly indicate the formation of benzoic acid.
-
Failure (Elimination): The appearance of a C=C stretch (~1640 cm⁻¹) and vinyl C-H stretches (>3000 cm⁻¹) would point towards the elimination product.
Figure 2. An integrated workflow for robust structural validation.
Conclusion: The Power of Convergent Evidence
Validating the structure of a reaction product is not a linear process of running one experiment after another; it is a holistic approach of building a case. For derivatives of this compound, this case is built upon the convergence of orthogonal data. Mass spectrometry confirms the atoms are correct, IR spectroscopy confirms the functional groups are as expected, and NMR spectroscopy provides the definitive map of their arrangement. When the data from these disparate techniques all point to the same structure, the researcher can have the highest degree of confidence in their result. This rigorous, self-validating workflow is not just good practice—it is the cornerstone of scientific integrity and reproducibility.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. mgscience.ac.in [mgscience.ac.in]
- 3. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Benzoic acid, 2-iodo- [webbook.nist.gov]
- 8. chemrj.org [chemrj.org]
- 9. Methyl-2-iodobenzoate [webbook.nist.gov]
- 10. parchem.com [parchem.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2-Iodoethyl Benzoate
As professionals in research and development, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral to ensuring the safety of our colleagues, protecting the environment, and maintaining the integrity of our work. This guide provides a detailed, experience-driven protocol for the safe disposal of 2-Iodoethyl benzoate, a halogenated organic compound. The procedures outlined here are designed to be a self-validating system, grounded in established safety principles and regulatory standards.
Hazard Assessment & Immediate Precautions
Before beginning any work that will generate this compound waste, a thorough understanding of its hazards is essential. While comprehensive toxicological data may be limited, the compound's structure as a halogenated aromatic ester informs the necessary precautions.[1]
Primary Hazards:
-
Skin & Eye Irritation: Direct contact can cause irritation.[1][2]
-
Inhalation: Handling should occur in a well-ventilated area to avoid inhaling any potential vapors or aerosols.
-
Environmental: As with many halogenated organics, it should not be released into the environment.[1]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of contaminated gloves properly.
-
Body Protection: A fully buttoned lab coat is required to prevent skin exposure.[1]
Expert Insight: Always handle this compound and its associated waste within a certified chemical fume hood.[3][4] This is the primary engineering control to minimize inhalation exposure and contain any accidental spills.
The Core Disposal Protocol: A Step-by-Step Workflow
Treat all materials contaminated with this compound—including the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, weighing paper)—as hazardous waste.[5]
Step 1: Designate a Halogenated Waste Container
-
Action: Procure a dedicated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a screw cap is appropriate.[3][6]
-
Scientific Rationale: Chemical compatibility prevents the container from degrading, ensuring secure containment. The container must be kept closed at all times except when waste is being added to prevent the release of volatile compounds.[5][7]
Step 2: Pre-Label the Waste Container
-
Action: Before adding the first drop of waste, affix a "Hazardous Waste" tag.[6] Clearly write "this compound" and list any other solvents or reagents that will be added. Do not use abbreviations or chemical formulas.[7]
-
Scientific Rationale: Proper labeling is a regulatory requirement and is critical for the safety of waste handlers. It ensures the waste stream is correctly identified for final disposal, which for halogenated compounds typically involves high-temperature incineration.[6][8]
Step 3: Collect the Waste
-
Action: Carefully transfer all waste containing this compound into the labeled container. Avoid overfilling; a safe limit is 75-80% of the container's volume to allow for expansion.[9]
-
Scientific Rationale: Collecting waste at the point of generation in a designated container prevents cross-contamination and ensures all hazardous materials are captured for proper disposal.
Step 4: Store the Waste Container Securely
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6] This area should be equipped with secondary containment (such as a spill tray) to capture any potential leaks.[5]
-
Scientific Rationale: The SAA provides a controlled, low-traffic area for the temporary storage of hazardous waste, minimizing the risk of spills and accidental exposure. Secondary containment is a crucial failsafe.
Step 5: Arrange for Disposal
-
Action: Once the container is full or the project is complete, submit a request for waste collection through your institution's Environmental Health & Safety (EHS) department.[5][6]
-
Scientific Rationale: Final disposal must be handled by licensed professionals who can transport and treat the waste in accordance with all federal and state regulations.[10][11]
Waste Segregation: The Principle of Isolation
Proper segregation is the most critical step in laboratory waste management.[9]
-
Halogenated vs. Non-Halogenated: NEVER mix this compound waste with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[6][7]
-
Expert Insight: The disposal cost for halogenated waste is significantly higher—often three times or more—than for non-halogenated waste because it requires specialized incineration facilities equipped with scrubbers to neutralize the corrosive acidic gases (like hydrogen iodide) produced during combustion.[6][8] Contaminating a large volume of non-halogenated solvent with a small amount of halogenated waste forces the entire volume to be treated by the more expensive method.
-
-
Incompatible Materials: Keep this compound waste separate from:
Spill and Decontamination Procedures
Accidents happen, but a prepared response minimizes risk.
For a Small Spill (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or commercial spill pads.[1][3]
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated material into a sealed, labeled bag or container.
-
This spill cleanup residue must be disposed of as halogenated hazardous waste.[3]
-
Clean the spill area with soap and water.
For a Large Spill:
-
Evacuate the laboratory immediately and call your institution's emergency number or EHS department for assistance.[7]
Summary of Key Information
The following table and diagram provide a quick reference for the safe handling and disposal of this compound.
Table 1: Properties and Hazards of Ethyl 2-iodobenzoate
| Property | Value | Source |
| Chemical Formula | C₉H₉IO₂ | [1][2] |
| Molecular Weight | 276.08 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Primary Hazards | Causes skin irritation; Causes serious eye irritation. | [1][2] |
| Incompatibilities | Strong oxidizing agents. | [1] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [1] |
Note: Data is for the common isomer Ethyl 2-iodobenzoate (CAS 1829-28-3), as specific data for this compound is limited. The disposal principles for halogenated organics are identical.
Diagram 1: Disposal Workflow for this compound
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. Ethyl 2-iodobenzoate | C9H9IO2 | CID 2829347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. acewaste.com.au [acewaste.com.au]
- 10. specificwaste.com [specificwaste.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
A Senior Application Scientist's Guide to Handling 2-Iodoethyl Benzoate: Essential PPE and Safety Protocols
This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of 2-Iodoethyl benzoate (CAS No. 39252-69-2). As direct safety data for this specific compound is limited, the following guidance is synthesized from the established safety profiles of structurally similar halogenated aromatic compounds, such as Ethyl 2-iodobenzoate and 2-Iodobenzoic acid, and field-proven best practices in chemical synthesis and drug development laboratories. This document is intended for researchers, scientists, and drug development professionals. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer before any handling, storage, or disposal.
Hazard Assessment: Understanding the Risks
This compound, as a halogenated aromatic ester, presents several potential hazards that necessitate stringent safety controls. The primary risks are associated with direct contact and inhalation. Understanding the causality behind these risks is the first step in building a self-validating safety system in your laboratory.
Primary Routes of Exposure and Potential Health Effects:
-
Eye Contact: Can cause serious eye irritation and potentially severe damage.[1][2][3][4]
-
Skin Contact: Causes skin irritation and may be harmful if absorbed through the skin.[1][3]
-
Inhalation: May cause respiratory tract irritation.[2][4][5]
These hazards are the driving force behind the specific PPE and engineering controls outlined below. The goal is to create multiple barriers between the researcher and the chemical, minimizing the probability of exposure.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is non-negotiable. The following table summarizes the minimum required equipment for handling this compound.
| Protection Type | Specification | Rationale & Key Considerations |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN166 standards.[3][6] | Primary Defense: Protects against splashes and vapors that can cause serious, irreversible eye damage.[2][4] For operations with a higher splash risk (e.g., transfers of larger volumes, reactions under pressure), a full-face shield must be worn over the safety goggles.[6][7] |
| Skin & Body Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[7] | Critical Barrier: Prevents direct skin contact, which can lead to irritation or harmful absorption.[1][3] Always check the manufacturer's glove compatibility charts. Inspect gloves for any signs of degradation before use and replace them immediately upon contamination. |
| A flame-resistant or 100% cotton lab coat. | Body Shielding: Protects against incidental splashes and contamination of personal clothing. Ensure the lab coat is fully buttoned.[6] | |
| Closed-toe shoes. | Foot Protection: Protects feet from spills. Open-toed shoes are never permissible in a laboratory setting.[6][7] | |
| Respiratory Protection | Work must be conducted within a certified chemical fume hood.[7][8] | Inhalation Prevention: This is the primary engineering control to minimize vapor inhalation.[5] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[3][7] |
Procedural Workflow for Safe Handling
Adherence to a strict, logical workflow is essential for minimizing risk. The following diagram and step-by-step guide outline the process from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Methodology
-
Preparation and Area Setup:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[3][9]
-
Assemble all necessary apparatus (glassware, stir plates, etc.) inside the fume hood to minimize movement of the chemical.
-
Designate a specific area within the hood for the procedure.
-
-
Donning PPE:
-
Put on your lab coat and ensure it is fully buttoned.
-
Put on your chemical splash goggles.
-
Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Chemical Handling:
-
Perform all manipulations, including weighing and transferring, of this compound inside the chemical fume hood.[7]
-
Keep the fume hood sash at the lowest practical height to maximize protection.
-
Use appropriate tools, such as a spatula or pipette, to avoid generating dust or aerosols.
-
Keep all containers of the chemical tightly closed when not in use.[4][5]
-
-
Decontamination and Cleanup:
-
Following the procedure, decontaminate all surfaces and equipment.
-
Rinse any contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. This rinsate must be collected as hazardous waste.[7]
-
-
Doffing PPE:
-
To prevent cross-contamination, remove PPE in the correct order before leaving the work area.
-
Remove gloves first, peeling them off without touching the outer surface with your bare hands.
-
Remove your lab coat.
-
Remove your goggles.
-
Wash your hands thoroughly with soap and water.[3]
-
Emergency Response & First Aid
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[10] Remove all contaminated clothing. If skin irritation persists, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a poison control center or physician for guidance immediately.[2][3]
Waste Disposal Plan
Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental compliance.
-
Waste Classification: this compound and any materials contaminated with it are classified as halogenated organic waste .[7][8]
-
Segregation: This waste stream must be kept separate from non-halogenated waste.[7] Mixing incompatible waste streams can create hazardous reactions and complicates the disposal process.[8]
-
Collection:
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain. [8]
References
- 1. Ethyl 2-iodobenzoate | C9H9IO2 | CID 2829347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
